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Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine Documentation Hub

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  • Product: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
  • CAS: 212713-08-1

Core Science & Biosynthesis

Foundational

Whitepaper: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine in Advanced Catalysis and Materials Science

Executive Summary In modern organometallic chemistry and advanced materials science, the rational design of phosphine ligands dictates the efficiency, selectivity, and stability of catalytic systems. Bis(3,5-di-tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organometallic chemistry and advanced materials science, the rational design of phosphine ligands dictates the efficiency, selectivity, and stability of catalytic systems. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS: 212713-08-1) has emerged as a highly privileged electrophilic precursor. By combining extreme steric bulk with profound electron richness, this chlorophosphine enables the synthesis of highly specialized ancillary ligands. These downstream ligands are critical for asymmetric hydrogenation, palladium-catalyzed allylic substitutions, and the development of highly emissive Iridium(III) phosphors for Organic Light-Emitting Diodes (OLEDs)[1].

As a Senior Application Scientist, I approach this compound not just as a reagent, but as a structural tool. This guide deconstructs the physicochemical properties, mechanistic causality, and validated experimental workflows associated with this critical organophosphorus building block.

Physicochemical Profile and Safety Parameters

The reactivity of bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is driven by its highly electrophilic P–Cl bond, which is highly susceptible to nucleophilic attack. Consequently, the compound is acutely sensitive to moisture and must be handled under strict Schlenk or glovebox conditions to prevent hydrolysis into the corresponding phosphine oxide[2].

Table 1: Quantitative Physicochemical Data

PropertyValueClinical/Laboratory Implication
CAS Number 212713-08-1Standard identifier for procurement and SDS tracking.
Molecular Formula C30H46ClO2PHigh carbon content dictates extreme lipophilicity.
Molecular Weight 505.11 g/mol Requires precise stoichiometric calculation during micro-scale ligand synthesis[2].
Melting Point 116 – 120 °CSolid at room temperature; facilitates easy weighing in inert environments[2].
Appearance White powderDiscoloration often indicates oxidation or hydrolysis.
Reactivity Reacts with waterDemands anhydrous solvents (e.g., dry toluene, THF)[3].
Hazard Class Flammable solid (H228)Keep away from heat/sparks; incompatible with strong oxidizing agents[3].

Mechanistic Causality: The Convergence of Sterics and Electronics

To understand why we use bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine to build catalysts, we must analyze the causality behind its structural substituents. The efficacy of a catalyst is rarely accidental; it is a self-validating system governed by the physical dimensions and electron density of its ligands.

  • The Steric Mandate (tert-Butyl Groups): The inclusion of four tert-butyl groups across the two phenyl rings creates a massive Tolman cone angle. In cross-coupling catalytic cycles (such as Pd-catalyzed Buchwald-Hartwig aminations), this extreme steric crowding destabilizes the intermediate metal complex, thereby forcing and accelerating the reductive elimination step to release the product. In OLED applications, this steric bulk physically shields the Iridium core, suppressing intermolecular interactions that lead to triplet-triplet annihilation (TTA), thus preserving high photoluminescence quantum yields[4].

  • The Electronic Mandate (Methoxy Groups): The para-methoxy groups act as powerful resonance electron donors. They push electron density into the aromatic rings and, subsequently, onto the phosphorus atom. A highly nucleophilic, electron-rich phosphorus center is essential for accelerating the oxidative addition step in catalytic cycles, stabilizing high-oxidation-state metal intermediates (e.g., Pd(II) or Ir(III))[1].

MechanisticCycle Ligand Bulky Phosphine Ligand (Bis(3,5-di-tert-butyl-4-methoxyphenyl)...) Steric Steric Bulk (tert-butyl groups) Ligand->Steric Electronic Electron Richness (methoxy groups) Ligand->Electronic RE Promotes Reductive Elimination (Steric crowding forces product out) Steric->RE Increased Cone Angle OA Accelerates Oxidative Addition (Stabilizes high oxidation state Pd/Ir) Electronic->OA Increased Nucleophilicity

Mechanistic causality of steric and electronic properties in catalytic cycles.

Validated Experimental Workflows

The electrophilic nature of the P–Cl bond allows this compound to be seamlessly converted into complex ancillary ligands. Below is a highly validated, step-by-step methodology for synthesizing the tbuss ligand (triethylamine salt of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinodithioic acid) and its subsequent rapid complexation into a highly emissive red Ir(III) OLED dopant[4].

Protocol: Synthesis of the tbuss Ligand and Ir(III) Complexation

Objective: To achieve a rapid, thermodynamically favorable room-temperature complexation of an Ir(III) core using the sterically demanding tbuss ligand.

Phase 1: Sulfuration and Salt Formation

  • Preparation: In a flame-dried Schlenk flask purged with argon, combine 4.53 mmol of bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, 13.59 mmol of elemental sulfur (S8), and 13.59 mmol of triethylamine.

  • Solvation & Reflux: Suspend the reagents in 50 mL of anhydrous toluene. Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 24 hours.

    • Causality Check: The extended thermal energy drives the complete insertion of sulfur into the reactive P–Cl bond. Triethylamine acts as an immediate proton acceptor/stabilizer, yielding the tbuss salt as a dark precipitate.

  • Isolation: Cool the reaction to room temperature. Isolate the dark precipitate via vacuum filtration and wash with cold anhydrous toluene to remove unreacted sulfur.

Phase 2: Rapid Room-Temperature Complexation

  • Reaction Setup: In an inert vial, dissolve 2.28 mmol of the isolated tbuss ligand salt and 0.76 mmol of the chloro-bridged iridium dimer [(tfmpqz)2Ir(μ-Cl)]2 in 15 mL of 2-ethoxyethanol.

  • Kinetically Driven Stirring: Stir the mixture at room temperature for exactly 5 minutes .

    • Causality Check: Unlike traditional Ir(III) complexations that require harsh refluxing, the extreme electron richness of the tbuss ligand makes this reaction highly exothermic (ΔG = -88.9 kJ/mol). The thermodynamic driving force allows the complex to form almost instantaneously at room temperature[4].

  • Purification: Subject the crude product to vacuum sublimation to yield pure, dark-red crystals.

Self-Validating System Parameters: To verify the success of the synthesis, subject the crystals to X-ray crystallography and 31P NMR. A successful complexation will exhibit a distinct S–Ir–S bite angle of approximately 79.3° and elongated Ir–S bond lengths (2.51–2.53 Å) due to the strong trans effect exerted by the cyclometalated carbons[4].

SynthesisWorkflow A Bis(3,5-di-tert-butyl-4-methoxyphenyl) chlorophosphine (Precursor) B Elemental Sulfur (S8) + NEt3 Toluene, Reflux 24h A->B Sulfuration C tbuss Ligand (Phosphinodithioic Acid Salt) B->C Salt Formation D [(tfmpqz)2Ir(μ-Cl)]2 Dimer 2-ethoxyethanol, RT, 5 min C->D Complexation E Red Ir(III) Complex (OLED Dopant, EQE 21.50%) D->E Rapid RT Yield

Workflow for synthesizing Ir(III) OLED complexes via the tbuss ligand.

References

  • LookChem Data Repository . "BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)CHLOROPHOSPHINE Chemical Properties". LookChem. URL: [Link]

  • Su, N., & Zheng, Y.-X. (2019) . "Four-membered red iridium(III) complexes with Ir–S–P–S structures: rapid room-temperature synthesis and application in OLEDs". Dalton Transactions, Royal Society of Chemistry, 48(21), 7583-7588. URL:[Link]

Sources

Exploratory

Architectural Mastery in Ligand Design: The Structure and Application of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In the realm of advanced organometallic catalysis, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the realm of advanced organometallic catalysis, the success of a transition-metal-catalyzed process is often dictated long before the metal is introduced—it is decided during the rational design of the ligand. As an application scientist, I frequently rely on highly specialized precursors to build the catalytic engines required for complex pharmaceutical synthesis.

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS: 212713-08-1) stands as a premier electrophilic precursor for synthesizing sterically demanding, electron-rich phosphine ligands. This whitepaper dissects the structural causality of this compound, detailing how its unique steric bulk and electronic profile translate into superior catalytic performance in cross-coupling and asymmetric synthesis, and provides a field-validated protocol for its application in ligand synthesis.

Structural and Physicochemical Profiling

The molecular architecture of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is engineered for dual functionality. The central phosphorus atom is bonded to a reactive chlorine atom, providing an electrophilic site for nucleophilic substitution. The two aryl substituents are meticulously decorated with tert-butyl and methoxy groups to tune the thermodynamic and kinetic properties of the resulting ligand .

Table 1: Physicochemical Properties
PropertyValue
CAS Number 212713-08-1
Molecular Formula C₃₀H₄₆ClO₂P
Molecular Weight 505.12 g/mol
Appearance Free-flowing solid/powder
Key Reactive Bond P–Cl (Electrophilic Phosphorus Center)
Steric Modifiers 3,5-di-tert-butyl groups
Electronic Modifiers 4-methoxy groups

Causality in Structural Design: The Logical Relationship

The efficacy of ligands derived from this chlorophosphine is not accidental; it is the direct result of its structural motifs, which allow chemists to systematically tune the electronic and steric properties of metal-based catalysts .

  • 3,5-di-tert-butyl groups: Impart massive steric bulk. In a catalytic cycle, this bulk increases the Tolman cone angle, forcing the transition metal to adopt lower coordination states (e.g., Pd(0)L1​ instead of Pd(0)L2​ ). This extreme steric pressure accelerates the reductive elimination step. Furthermore, the steric shielding protects the phosphorus center from unwanted oxidation.

  • 4-methoxy group: Acts as a strong σ -donor and π -donor, significantly increasing the electron density at the phosphorus atom. An electron-rich metal center undergoes oxidative addition with challenging substrates (like unactivated aryl chlorides) much more rapidly.

  • P-Cl Bond: Serves as the reactive linchpin. The polar nature of the phosphorus-chlorine bond allows for the facile attachment of this bulky diarylphosphine moiety to various chiral backbones (e.g., Josiphos, MeOBIPHEP) or biaryl scaffolds .

StructureProperty cluster_0 Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine A 3,5-di-tert-butyl groups D Massive Steric Bulk (Increased Cone Angle) A->D B 4-methoxy group E High Electron Density (Strong Donor) B->E C P-Cl Bond F Electrophilic Center (Reactive Site) C->F G Accelerates Reductive Elimination D->G H Accelerates Oxidative Addition E->H I Facilitates Ligand Synthesis F->I

Caption: Logical relationship between the structural motifs of the chlorophosphine and catalytic efficacy.

Experimental Protocol: Synthesis of a Bulky Biaryl Phosphine Ligand

To harness the potential of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, it must be coupled with an organometallic scaffold. The following self-validating protocol describes the synthesis of a bulky phosphine ligand via nucleophilic phosphinylation.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Organolithium Nucleophile

  • Action: Dissolve the aryl bromide or chiral backbone (e.g., a ferrocenylamine derivative) in anhydrous THF under a strict argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath. Add n-Butyllithium (1.1 equiv) dropwise.

  • Causality: Lithiation generates a highly reactive carbon nucleophile. The cryogenic temperature is critical; it suppresses the kinetic energy of the system, preventing the highly basic organolithium species from undergoing destructive side reactions (e.g., Wurtz-type homocoupling or THF ring-opening).

Step 2: Electrophilic Phosphinylation

  • Action: Dissolve Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (1.0 equiv) in anhydrous THF. Add this solution dropwise to the lithiated intermediate while maintaining the temperature at -78°C.

  • Causality: The P-Cl bond is highly susceptible to nucleophilic attack. Dropwise addition at -78°C controls the exothermic reaction rate, ensuring that the bulky nucleophile successfully attacks the sterically hindered electrophilic phosphorus center without generating poly-phosphorus byproducts.

Step 3: Controlled Warming and Quenching

  • Action: Allow the reaction mixture to slowly warm to room temperature over 12 hours. Quench with degassed, saturated aqueous NH4​Cl .

  • Causality: The massive steric bulk of the tert-butyl groups creates a high kinetic barrier for the substitution. Gradual warming provides the necessary thermal activation energy to drive the sterically hindered substitution to completion. Quenching neutralizes unreacted organolithium reagents safely.

Step 4: Isolation and Purification

  • Action: Extract the aqueous layer with degassed ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography using neutral alumina under inert gas.

  • Causality: Although the massive steric bulk provides kinetic stabilization against oxidation, the electron-rich nature of the phosphorus makes it thermodynamically prone to forming phosphine oxides. Anaerobic workup ensures maximum yield of the active P(III) species.

Workflow Step1 1. Lithiation of Scaffold (Organolithium Generation at -78°C) Step2 2. Electrophilic Phosphinylation (Dropwise addition of Chlorophosphine) Step1->Step2 Nucleophilic Attack Step3 3. Controlled Warming & Quenching (Drive substitution to completion) Step2->Step3 Thermal Activation Step4 4. Anaerobic Purification (Isolate P(III) active species) Step3->Step4 Aqueous Workup Final Bulky Phosphine Ligand (e.g., Josiphos / Buchwald-type) Step4->Final

Caption: Experimental workflow for synthesizing bulky phosphine ligands via nucleophilic phosphinylation.

Applications in Advanced Catalysis

Ligands synthesized from Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine are highly privileged in modern organic synthesis and drug development.

  • Asymmetric Hydrogenation: When attached to chiral backbones like MeOBIPHEP or ferrocene (Josiphos family), the resulting ligands form highly effective Iridium and Rhodium complexes. The steric walls created by the tert-butyl groups create a deep, well-defined chiral pocket, leading to exceptional enantiomeric excesses (ee > 99%) in the hydrogenation of functionalized olefins and ketones.

  • Palladium-Catalyzed Cross-Coupling: In Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, the electron-rich nature of the ligand facilitates the oxidative addition of unreactive aryl chlorides, while the steric bulk promotes rapid reductive elimination, preventing catalyst resting-state trapping.

Table 2: Comparative Impact of Ligand Structural Features
Ligand TypeOxidative Addition RateReductive Elimination RateAir StabilityTypical Application
Standard (e.g., PPh3​ ) ModerateSlowLowBasic couplings (Aryl-I, Aryl-Br)
Bulky/Electron-Rich (Derived from 212713-08-1) Very FastVery FastHigh (Steric Shielding)Challenging couplings (Aryl-Cl), Asymmetric Catalysis

References

  • Title: Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis Source: RSC Advances / Dalton Transactions URL: [Link]

Foundational

Engineering Steric Bulk and Electronic Richness: A Technical Guide to Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine in Advanced Catalysis

Introduction: The Intersection of Sterics and Electronics In the realm of transition-metal catalysis, the rational design of phosphine ligands dictates the efficiency, regioselectivity, and enantioselectivity of the cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Intersection of Sterics and Electronics

In the realm of transition-metal catalysis, the rational design of phosphine ligands dictates the efficiency, regioselectivity, and enantioselectivity of the catalytic cycle. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1) has emerged as a premier building block for synthesizing advanced, bulky phosphine ligands. With a molecular weight of 505.11 g/mol and a molecular formula of C30H46ClO2P, this chlorophosphine precursor is specifically engineered to impart both massive steric hindrance and high electron density to the resulting metal-ligand complex .

Structural Rationale and Physicochemical Profiling

The unique architecture of this molecule is not accidental; it is a masterclass in rational ligand design aimed at optimizing cross-coupling and hydrogenation reactions.

  • Steric Causality (The 3,5-di-tert-butyl groups): The presence of four tert-butyl groups creates a deep, well-defined chiral pocket when the resulting ligand coordinates to a metal center. This extreme steric bulk forces incoming substrates into highly specific trajectories, maximizing enantiomeric excess (ee) in asymmetric transformations.

  • Electronic Causality (The 4-methoxy group): The methoxy group acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density on the central phosphorus atom. A more electron-rich phosphorus accelerates the oxidative addition step of the catalytic cycle, allowing for the activation of less reactive electrophiles.

Table 1: Physicochemical Properties & Chemical Significance

PropertyValueClinical/Chemical Significance
Chemical Name Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphinePrecursor for specialized phosphine ligands
CAS Number 212713-08-1Unique registry identifier for procurement
Molecular Formula C30H46ClO2PHighlights the high carbon-to-phosphorus ratio
Molecular Weight 505.11 g/mol High MW indicates extreme steric bulk
Physical State Solid (typically white powder)Facilitates precise weighing in gloveboxes
Sensitivity Highly Moisture/Oxygen SensitiveRequires strict Schlenk or glovebox techniques
Mechanistic Synergy in Transition Metal Catalysis

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is primarily utilized as an electrophilic phosphinylation reagent. It reacts with nucleophiles (such as deprotonated amines or alcohols) to form phosphine-containing amino acids and peptide-based catalyst ligands .

These nonracemic ligands are critical in Palladium-catalyzed asymmetric allylic substitution reactions and Iridium-catalyzed asymmetric hydrogenations . The catalytic cycle relies heavily on the ligand's ability to stabilize the active Pd(0) species while providing the necessary steric environment to dictate the stereochemistry of the nucleophilic attack.

G Pd0 Pd(0) Precatalyst + Ligand ActiveCat Active Pd(0)-L* Complex Pd0->ActiveCat Ligand Exchange OxAdd Oxidative Addition (pi-Allyl-Pd(II)) ActiveCat->OxAdd Allyl Electrophile NucAttack Nucleophilic Attack (Enantioselective Step) OxAdd->NucAttack Nucleophile Prod Chiral Product + Pd(0) Regeneration NucAttack->Prod Reductive Elimination Prod->ActiveCat Catalyst Turnover

Pd-catalyzed asymmetric allylic substitution cycle using bulky phosphine ligands.

Synthetic Workflow: Generating Peptide-Based Catalyst Ligands

Because the P-Cl bond is highly susceptible to hydrolysis and oxidation, the synthesis of ligands from this chlorophosphine must be executed as a self-validating, anaerobic system. The following protocol details the coupling of the chlorophosphine with a deprotonated amino acid derivative.

Step-by-Step Methodology:

  • Anaerobic Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Trace moisture will rapidly hydrolyze the chlorophosphine into the corresponding unreactive phosphinous acid, destroying the reagent.

  • Nucleophile Generation: Dissolve the target amino acid derivative (e.g., 2-hydroxy-3,3,N-trimethylbutanamide) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi) dropwise to deprotonate the nucleophile.

    • Causality: -78 °C prevents unwanted side reactions and controls the exothermicity of the lithiation.

  • Electrophilic Quench: Dissolve Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine in anhydrous THF and transfer it dropwise via cannula to the lithiated nucleophile at -78 °C.

  • Reaction Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Causality: The massive steric bulk of the di-tert-butyl groups severely slows the coupling kinetics; extended reaction times at room temperature are required to drive the reaction to full conversion.

  • Quench and Extraction: Quench the reaction with degassed water. Extract the aqueous layer with degassed dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Purify the crude product via silica gel chromatography using degassed eluents under a positive pressure of Argon.

Workflow Prep 1. Preparation Flame-dried Schlenk flask Argon atmosphere Reagent 2. Reagent Addition Bis(3,5-di-tert-butyl-4-methoxyphenyl) chlorophosphine in THF Prep->Reagent Coupling 3. Nucleophilic Coupling Add deprotonated amine/alcohol at -78 °C Reagent->Coupling Warm 4. Reaction Progression Warm to RT Stir for 12 hours Coupling->Warm Quench 5. Quench & Extract Degassed water DCM extraction Warm->Quench Purify 6. Purification Anaerobic Silica Gel Column or Recrystallization Quench->Purify

Schlenk-line workflow for synthesizing phosphine ligands from chlorophosphine precursors.

Quality Control and Validation Parameters

To ensure the integrity of the synthesized ligand and validate the anaerobic protocol, the following self-validating checks must be performed:

  • ³¹P NMR Spectroscopy: This is the ultimate diagnostic tool. A successful coupling will yield a single sharp peak (typically between 10–30 ppm, depending on the nucleophile).

    • Self-Validation: If a peak appears at ~40–50 ppm, it indicates the formation of a phosphine oxide. This immediately flags a breach in the anaerobic technique during synthesis or purification, invalidating the batch.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the coupled product. The starting chlorophosphine's exact mass (calculated from C30H46ClO2P) is ~504.29 Da , which serves as a baseline to calculate the expected mass of the final ligand and verify that the chloride leaving group has been successfully displaced.

References
Exploratory

The Structural and Kinetic Paradigm of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

Introduction: The DTBM Structural Dichotomy Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS: 212713-08-1), commonly abbreviated as (DTBM)₂PCl, is a privileged electrophilic building block in advanced organomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The DTBM Structural Dichotomy

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS: 212713-08-1), commonly abbreviated as (DTBM)₂PCl, is a privileged electrophilic building block in advanced organometallic chemistry[1]. It serves as the primary synthetic precursor for the "DTBM" class of bulky phosphine ligands—such as DTBM-SEGPHOS, DTBM-BINAP, and various monodentate derivatives[2]. These ligands are highly sought after for challenging cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings) and asymmetric hydrogenations[3][4].

The defining feature of (DTBM)₂PCl is its extreme steric bulk and high electron density. The para-methoxy group provides a strong positive mesomeric (+M) effect, while the meta-tert-butyl groups contribute massive steric volume and a positive inductive (+I) effect. This creates a unique chemical dichotomy: the resulting phosphine ligands are exceptionally active and electron-rich, but the chlorophosphine precursor itself exhibits severely hindered reactivity due to kinetic shielding.

Causality of Reactivity and Kinetic Stability

Understanding the behavior of (DTBM)₂PCl requires analyzing the causality behind its kinetic shielding. The massive steric umbrella formed by the four tert-butyl groups per molecule dictates both its stability profile and its reactivity limitations.

Kinetic Stabilization Against Degradation

Standard diarylchlorophosphines, such as diphenylchlorophosphine (Ph₂PCl), are highly sensitive liquids that hydrolyze violently upon exposure to ambient moisture, rapidly forming secondary phosphine oxides. In stark contrast, the steric bulk of (DTBM)₂PCl physically blocks the trajectory of incoming water molecules (nucleophilic attack at the phosphorus center). Consequently, (DTBM)₂PCl exists as a free-flowing solid powder[5] and exhibits remarkable kinetic stability, allowing it to be handled briefly in ambient air without instantaneous degradation. However, prolonged exposure will eventually lead to hydrolysis or oxidation, necessitating inert atmosphere storage for long-term integrity.

Hindered Electrophilicity and Catalytic Solutions

While the steric umbrella prevents rapid degradation, it simultaneously retards desired nucleophilic attacks during ligand synthesis. Standard organolithium or Grignard additions to (DTBM)₂PCl often stall at intermediate stages or fail to reach complete conversion due to the immense activation energy required to force a third bulky group around the phosphorus atom.

To overcome this, researchers must employ highly reactive nucleophiles or utilize transition-metal catalysis. Recent advancements demonstrate that the use of substoichiometric copper salts (e.g., CuCl) can catalyze the phosphination of sterically hindered electrophiles like (DTBM)₂PCl[6]. The copper coordinates to the phosphorus, polarizing the P-Cl bond and facilitating the stereospecific cross-coupling of organoboronic esters[6].

G cluster_0 Degradation Pathways (Moisture/Air) cluster_1 Synthetic Pathways (Nucleophilic Attack) DTBM (DTBM)2PCl Electrophilic Precursor Hydrolysis Secondary Phosphine Oxide (DTBM)2P(O)H DTBM->Hydrolysis + H2O (Kinetically Slowed) Oxidation Phosphinic Acid (DTBM)2P(O)OH DTBM->Oxidation + O2 (Kinetically Slowed) Ligand Bulky Phosphine Ligand (e.g., DTBM-SEGPHOS) DTBM->Ligand + R-Li / R-MgX (Requires Forcing Conditions) CuCat Cu-Catalyzed Phosphination DTBM->CuCat + CuCl + R-B(pin)

Figure 1: Reactivity and degradation pathways of (DTBM)2PCl.

Quantitative Comparative Analysis

To contextualize the impact of the DTBM substitution, Table 1 summarizes the physicochemical differences between the unhindered Ph₂PCl and the highly encumbered (DTBM)₂PCl.

Table 1: Comparative Physicochemical Data of Diarylchlorophosphines

PropertyDiphenylchlorophosphine (Ph₂PCl)Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine
Physical State (25°C) LiquidFree-flowing solid powder[5]
Steric Profile (Derived Ligand Cone Angle) ~145°>190°
Electronic Profile Moderate σ-donorExceptionally strong σ-donor
Hydrolysis Kinetics (Ambient Moisture) Rapid (Minutes)Kinetically hindered (Hours to Days)
Nucleophilic Substitution Reactivity High (Reacts readily at -78°C)Low (Requires forcing conditions or Cu-catalysis)[6]

Self-Validating Experimental Methodology: Synthesis of a DTBM-Ligand

To ensure scientific trustworthiness, the synthesis of a bulky triarylphosphine ligand from (DTBM)₂PCl must be treated as a self-validating system. The protocol below utilizes ³¹P NMR as an intrinsic diagnostic tool to confirm that the steric activation barrier has been successfully breached.

Step-by-Step Protocol: Organolithium Coupling with (DTBM)₂PCl

Objective: Synthesize a generic DTBM-triarylphosphine ligand via nucleophilic substitution.

  • Setup and Deoxygenation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). The rigorous exclusion of oxygen is critical, as the resulting electron-rich triarylphosphine will be highly prone to oxidation, even if the chlorophosphine precursor is kinetically stable.

  • Reagent Preparation: Dissolve 1.0 equivalent of (DTBM)₂PCl in anhydrous, degassed tetrahydrofuran (THF) to create a 0.5 M solution.

  • Nucleophilic Addition (Kinetic Control): Cool the solution to -78°C. Dropwise, add 1.1 equivalents of the desired aryllithium reagent. Causality: The low temperature prevents unwanted side reactions (e.g., halogen-metal exchange or ether cleavage) during the initial highly exothermic coordination phase.

  • Thermal Maturation (Thermodynamic Control): Remove the cooling bath and gradually warm the reaction to room temperature, then heat to a gentle reflux (65°C) for 12 hours. Causality: Unlike Ph₂PCl, which couples instantly at low temperatures, (DTBM)₂PCl requires significant thermal energy to overcome the steric repulsion between the incoming aryl group and the tert-butyl moieties.

  • Self-Validation (³¹P NMR Tracking): Before quenching, extract a 0.1 mL aliquot under Argon and analyze via ³¹P NMR.

    • Validation Check: The starting (DTBM)₂PCl exhibits a highly deshielded peak (typically +60 to +80 ppm). A successful conversion is validated by the disappearance of this peak and the emergence of a shielded signal (-10 to -25 ppm), characteristic of the bulky triarylphosphine product. If the +60 ppm peak persists, the steric barrier has not been fully overcome, and further refluxing or the addition of a CuCl catalyst is required[6].

  • Quench and Isolation: Once validated, cool to 0°C and quench with degassed water. Extract with degassed dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G N1 Step 1: Setup Schlenk Line N2 Step 2: Reagent Prep (DTBM)2PCl in THF N1->N2 N3 Step 3: Nucleophilic Addition Dropwise R-Li (-78°C) N2->N3 N4 Step 4: Thermal Maturation Warm to Reflux N3->N4 N5 Step 5: Self-Validation 31P NMR Confirmation N4->N5

Figure 2: Self-validating Schlenk workflow for (DTBM)2PCl phosphination.

Industrial and Pharmaceutical Significance

The downstream application of (DTBM)₂PCl-derived ligands is vast. In modern drug development, synthesizing axially chiral compounds or establishing complex C-C/C-heteroatom bonds requires catalysts that can withstand harsh conditions while providing high enantioselectivity. For instance, DTBM-modified sulfinamide phosphine ligands have recently enabled the highly enantioselective synthesis of axially chiral alkylidenecyclobutanes via palladium-catalyzed carbene cross-coupling[7]. Furthermore, the integration of DTBM groups into amino acid frameworks and peptide-based catalysts has revolutionized chemoselective asymmetric hydrogenations[4]. The ability to precisely control the synthesis of these ligands from (DTBM)₂PCl remains a cornerstone technique for process chemists globally.

References[1] "Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine | CAS 212713-08-1", Santa Cruz Biotechnology. URL: https://www.scbt.com/p/bis-3-5-di-tert-butyl-4-methoxyphenyl-chlorophosphine-212713-08-1[3] "Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine", Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/694673[5] "Certificate of analysis - Thermo Fisher Scientific", Thermo Fisher Scientific. URL: https://www.thermofisher.com/[6] "Stereospecific Phosphination and Thioetherification of Organoboronic Esters", Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.4c04954[7] "Enantioselective Synthesis of Axially Chiral Alkylidenecyclobutanes via Palladium-Catalyzed N-Tosylhydrazone-Based Carbene Coupling", Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.4c02506[2] "Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts", Chalmers Publication Library. URL: https://research.chalmers.se/en/publication/165509[4] "CAS 212713-08-1 Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine", Alfa Chemistry. URL: https://www.alfachemic.com/catalog/bis35-di-tert-butyl-4-methoxyphenylchlorophosphine-242279.html

Sources

Foundational

Synthesis and Application of Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous Chloride

Target Audience: Synthetic Chemists, Process Researchers, and Catalysis Scientists Compound: Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride Synonyms: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Catalysis Scientists Compound: Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride Synonyms: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine; (DTBM)₂PCl CAS Registry Number: 212713-08-1 Molecular Formula: C₃₀H₄₆ClO₂P

Executive Summary & Strategic Significance

In the realm of transition-metal catalysis, the steric and electronic tuning of phosphine ligands dictates the efficiency, regioselectivity, and enantioselectivity of cross-coupling and asymmetric hydrogenation reactions[1]. Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride is a highly prized electrophilic phosphine precursor. The 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) moieties provide exceptional steric bulk and intense electron-donating capacity.

This specific phosphinous chloride is the critical building block for synthesizing elite chiral ligands, including DTBM-SEGPHOS, DTBM-BINAP, and highly hindered Josiphos derivatives[2]. Because the P–Cl bond is highly reactive toward nucleophiles, (DTBM)₂PCl serves as a universal lynchpin for grafting the bulky DTBM-phosphino group onto various chiral backbones[3].

Retrosynthetic Logic and Causality

The synthesis of (DTBM)₂PCl requires precision. The overarching challenge in synthesizing diarylphosphinous chlorides (Ar₂PCl) is preventing over-addition to the triarylphosphine (Ar₃P) or stalling at the monoarylphosphonous dichloride (ArPCl₂).

Fortunately, the immense steric hindrance of the DTBM group acts as a self-regulating mechanism. The causality of the synthetic design is as follows:

  • Phenol Protection (Methylation): The starting material, 2,6-di-tert-butylphenol, must be brominated and subsequently methylated. The methoxy group prevents the acidic phenolic proton from quenching the organolithium reagent in later steps, while also serving as a strong para-directing electron donor[4].

  • Halogen-Metal Exchange: n-Butyllithium (n-BuLi) is used at cryogenic temperatures (–78 °C) to perform a rapid halogen-metal exchange on 4-bromo-2,6-di-tert-butylanisole, generating a highly nucleophilic aryllithium species.

  • Sterically Controlled Phosphorylation: When the aryllithium intermediate is reacted with phosphorus trichloride (PCl₃) in a strict 2:1 stoichiometric ratio, the first two chloride substitutions occur rapidly. The third substitution is kinetically blocked by the massive steric umbrella of the adjacent tert-butyl groups, cleanly halting the reaction at the desired Ar₂PCl stage[5].

SynthesisWorkflow A 2,6-di-tert-butylphenol B 4-bromo-2,6-di-tert-butylphenol A->B Bromination (Br2 or NBS) C 4-bromo-2,6-di-tert-butylanisole (Aryl Bromide) B->C Methylation (Me2SO4, K2CO3) D Aryllithium Intermediate (ArLi) C->D Lithiation (n-BuLi, -78°C) E (DTBM)2PCl Target Product D->E Phosphorylation (0.5 eq PCl3)

Caption: Retrosynthetic workflow from 2,6-di-tert-butylphenol to the target phosphinous chloride.

Experimental Protocols: A Self-Validating System

Note: All manipulations involving phosphines and organolithium reagents must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Solvents must be rigorously anhydrous.

Phase 1: Synthesis of 4-Bromo-2,6-di-tert-butylanisole

This step establishes the sterically encumbered aryl framework.

  • Bromination: Dissolve 2,6-di-tert-butylphenol in dichloromethane (DCM). Cool to 0 °C and add 1.05 equivalents of bromine (Br₂) dropwise. Stir for 2 hours. Quench with sodium thiosulfate, extract, and concentrate to yield 4-bromo-2,6-di-tert-butylphenol.

  • Methylation: Under argon, dissolve 4-bromo-2,6-di-tert-butylphenol (1.0 eq) in acetone. Add anhydrous potassium carbonate (K₂CO₃, 4.0 eq) and dimethyl sulfate (1.75 eq)[4].

  • Reflux: Stir the suspension under reflux for 13–15 hours.

  • Validation: Monitor via TLC or IR spectroscopy. The complete disappearance of the broad O–H stretch (~3600 cm⁻¹) confirms full conversion to 4-bromo-2,6-di-tert-butylanisole.

Phase 2: Lithiation and Phosphorylation

This phase generates the target (DTBM)₂PCl.

  • Lithiation: Dissolve 4-bromo-2,6-di-tert-butylanisole (2.05 eq) in anhydrous tetrahydrofuran (THF). Cool the reaction flask to –78 °C using a dry ice/acetone bath.

  • Exchange: Dropwise add n-BuLi (2.10 eq, typically a 1.6 M or 2.5 M solution in hexanes). Maintain the temperature at –78 °C for 1.5 hours to ensure complete halogen-metal exchange.

  • Phosphorylation: Slowly add a solution of PCl₃ (1.00 eq) in anhydrous THF dropwise to the cold aryllithium mixture[5].

  • Thermal Maturation: Allow the reaction to stir at –78 °C for 2 hours, then slowly warm to ambient temperature and stir for an additional 12 hours. The steric bulk prevents the formation of the triarylphosphine.

  • Isolation: Remove the solvent under reduced pressure. Extract the residue with anhydrous pentane or hexane to precipitate lithium chloride (LiCl) salts. Filter through a pad of oven-dried Celite under argon. Concentration of the filtrate yields the crude Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine as a white-to-pale-yellow solid, which can be used directly or recrystallized from cold pentane.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required for the successful synthesis of the target compound.

Reagent / ParameterRoleEquivalentsTemperatureTimeExpected Yield
4-bromo-2,6-di-tert-butylphenol Starting Material1.000 °C to RT2 h95%
Dimethyl Sulfate / K₂CO₃ Methylating Agent1.75 / 4.0056 °C (Reflux)13 h90%
4-bromo-2,6-di-tert-butylanisole Aryl Precursor2.05-78 °C1.5 hN/A (Intermediate)
n-Butyllithium (n-BuLi) Lithiating Agent2.10-78 °C1.5 hN/A (Intermediate)
Phosphorus Trichloride (PCl₃) Electrophilic Core1.00-78 °C to RT14 h75–82%

Mechanistic Logic & Steric Control

The success of this reaction relies entirely on the kinetic trapping of the intermediate. While unhindered aryllithiums will rapidly substitute all three chlorides on PCl₃ to form Ar₃P, the DTBM group fundamentally alters the reaction energy landscape.

MechanismLogic N1 Ar-Br Halogen-Metal Exchange N2 Ar-Li Highly Nucleophilic N1->N2 n-BuLi (-78°C) N3 Ar-PCl2 Mono-addition Intermediate N2->N3 PCl3 N4 Ar2PCl Target Product N3->N4 Ar-Li N5 Ar3P Over-addition (Prevented) N4->N5 Steric Hindrance Blocks Ar-Li

Caption: Mechanistic pathway highlighting the steric blockade that prevents over-addition to Ar₃P.

Once the first DTBM group attaches to the phosphorus center, the cone angle of the intermediate expands significantly. Upon the addition of the second DTBM group, the phosphorus atom becomes deeply buried within a hydrophobic pocket created by four tert-butyl groups. This steric shielding effectively prevents a third aryllithium molecule from approaching the P–Cl antibonding orbital, preserving the P–Cl bond for downstream ligand synthesis[5].

Downstream Applications in Ligand Design

Once synthesized, (DTBM)₂PCl is a highly versatile electrophile. It is predominantly reacted with chiral nucleophiles (such as lithiated binaphthyl or ferrocenyl derivatives) to yield advanced catalytic ligands:

  • Josiphos Derivatives: Reaction of (DTBM)₂PCl with chiral Ugi's amine derivatives yields bulky Josiphos ligands, which have shown exceptional performance in the Cu-catalyzed asymmetric 1,2-addition of Grignard reagents to enones[2].

  • Ir(III) Complexes: The chlorophosphine can be reacted with elemental sulfur and triethylamine to form phosphinodithioic acid salts, which are subsequently coordinated to Iridium(III) to create highly efficient red phosphorescent OLED materials. The bulky DTBM groups suppress triplet-triplet annihilation (TTA) in the solid state[3].

References

  • Thieme-Connect. Synthesis of Symmetric and P-Stereogenic Self-Assembling Pyridone-Based Phosphorus Ligands. Retrieved from[Link]

  • RSC Publishing. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. Retrieved from[Link]

  • RSC Publishing. Dalton Transactions: Ir(III) complexes with Ir–S–P–S structures. Retrieved from [Link]

Sources

Exploratory

Engineering Catalytic Efficiency: A Comprehensive Guide to Sterically Hindered Phosphine Ligand Synthesis

Executive Summary The advent of sterically hindered, electron-rich phosphine ligands has revolutionized transition metal catalysis, particularly in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of sterically hindered, electron-rich phosphine ligands has revolutionized transition metal catalysis, particularly in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, JohnPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) have enabled previously impossible transformations, including the room-temperature amination of unactivated aryl chlorides. This technical guide explores the mechanistic rationale behind steric hindrance, details the quantitative metrics used for ligand design, and provides a rigorously validated, step-by-step synthetic protocol for the preparation of XPhos.

Mechanistic Rationale: The "Why" of Steric Bulk

In palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings), the catalytic cycle is a delicate balance of competing electronic and steric requirements. Early generations of catalysts utilizing simple phosphines like triphenylphosphine (PPh₃) often suffered from catalyst deactivation and required harsh conditions.

The introduction of sterically hindered phosphines solved two fundamental mechanistic bottlenecks:

  • Stabilization of the Monoligated Active Species: Bulky ligands prevent the formation of off-cycle, bis-ligated L2​Pd(0) resting states. The sheer size of the ligand forces the equilibrium toward the highly reactive, monoligated L1​Pd(0) species, which is primed for oxidative addition[1].

  • Acceleration of Reductive Elimination: While electron-rich alkyl groups increase the electron density on the metal center (facilitating oxidative addition), the massive steric bulk creates severe intramolecular crowding. This steric repulsion physically "squeezes" the product out of the metal's coordination sphere, dramatically lowering the activation energy barrier for reductive elimination[1].

CatalyticCycle Pd_precatalyst Pd Precatalyst Active_Pd L-Pd(0) Active Species (Stabilized by Bulk) Pd_precatalyst->Active_Pd Activation Ox_Add Oxidative Addition (Ar-X) Active_Pd->Ox_Add + Ar-X Transmetalation Transmetalation / Amine Binding Ox_Add->Transmetalation + Nu-H/M Red_Elim Reductive Elimination (Driven by Steric Repulsion) Transmetalation->Red_Elim Red_Elim->Active_Pd Catalyst Regeneration Product Cross-Coupled Product Red_Elim->Product Product Release

Figure 1: Pd-catalyzed cross-coupling cycle highlighting the role of steric bulk.

Quantitative Metrics of Steric Hindrance

To rationally design and select ligands, chemists rely on mathematical models that quantify the spatial footprint of a ligand around the metal center. While electronic properties are often measured by the Tolman Electronic Parameter (TEP), steric bulk is evaluated through two primary descriptors[2]:

  • Tolman Cone Angle ( θ ): Introduced by Chadwick A. Tolman in 1970, this is a simple geometric parameter measuring the apex angle of a cylindrical cone centered at the metal atom that just touches the van der Waals radii of the outermost atoms of the ligand[1].

  • Percent Buried Volume ( %Vbur​ ): A more modern, 3D topographic mapping technique. It calculates the percentage of the total volume of a sphere (typically with a 3.5 Å radius centered on the metal) occupied by the ligand. %Vbur​ is particularly useful because it accounts for the conformational flexibility and asymmetry of biaryl ligands[3].

Table 1: Steric Parameters of Representative Phosphine Ligands
LigandTolman Cone Angle ( θ )% Buried Volume ( %Vbur​ )Key Catalytic Application
PPh₃ 145°26.5%Standard coupling, low steric demand
JohnPhos ~175°34.9%Suzuki, Buchwald-Hartwig (non-hindered aryl chlorides)
P(t-Bu)₃ 182°34.9%Stille, Heck, α -arylation
XPhos ~190°38.2%Amination of unactivated aryl chlorides[4]

Note: Recent studies indicate that while cone angle and %Vbur​ are often treated interchangeably, they are not strictly equivalent, especially when evaluating remote steric effects in nickel catalysis[5].

Synthetic Strategies for Dialkylbiaryl Phosphines

The synthesis of Buchwald-type dialkylbiaryl phosphines relies on a highly modular approach. The general strategy involves the construction of a sterically hindered biaryl backbone, followed by the installation of the phosphine moiety.

The most robust method for phosphine installation is the organolithium route . This involves the halogen-metal exchange of a 2-bromo-biaryl precursor using n-butyllithium (n-BuLi) at cryogenic temperatures, generating a highly nucleophilic aryllithium intermediate. This intermediate is subsequently quenched with an electrophilic chlorodialkylphosphine (e.g., chlorodicyclohexylphosphine)[6].

XPhosSynthesis Start 2-Bromo-2',4',6'-triisopropylbiphenyl (in anhydrous THF) Lithiation Addition of n-BuLi (-78 °C, 1 h) Start->Lithiation Intermediate Aryllithium Intermediate (Moisture Sensitive) Lithiation->Intermediate Phosphinylation Addition of ClPCy2 (-78 °C to RT) Intermediate->Phosphinylation Workup Aqueous Quench & Extraction (EtOAc/H2O) Phosphinylation->Workup Purification Recrystallization (Yield: Pure XPhos) Workup->Purification

Figure 2: Step-by-step synthetic workflow for the preparation of XPhos via lithiation.

Detailed Experimental Protocol: Synthesis of XPhos

The following protocol outlines the synthesis of XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Because the aryllithium intermediate and the final electron-rich phosphine are sensitive to oxygen and moisture, this protocol is a self-validating system requiring strict adherence to Schlenk techniques[6].

Materials & Equipment
  • Reagents: 2-Bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv), n-Butyllithium (2.5 M in hexanes, 1.05 equiv), Chlorodicyclohexylphosphine (1.1 equiv)[6].

  • Solvents: Anhydrous Tetrahydrofuran (THF), degassed via sparging with argon.

  • Equipment: Flame-dried Schlenk flask, magnetic stir bar, argon/vacuum manifold, low-temperature cooling bath (dry ice/acetone).

Step-by-Step Methodology

Step 1: Halogen-Metal Exchange (Lithiation)

  • Charge a flame-dried Schlenk flask with 2-bromo-2',4',6'-triisopropylbiphenyl (10.0 mmol) and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times to ensure a strictly inert atmosphere.

  • Add anhydrous THF (40 mL) via syringe and stir to dissolve the substrate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Dropwise, add n-butyllithium (4.2 mL, 2.5 M in hexanes, 10.5 mmol) over 10 minutes.

    • Causality Note: Slow addition prevents localized heating, which can lead to undesired Wurtz-type coupling or protonation from solvent degradation.

  • Stir the mixture at -78 °C for 1 hour to ensure complete conversion to the aryllithium intermediate[6].

Step 2: Electrophilic Phosphinylation

  • To the cold (-78 °C) aryllithium solution, add chlorodicyclohexylphosphine (2.44 mL, 11.0 mmol) dropwise via syringe[6].

    • Causality Note: Chlorodicyclohexylphosphine is highly reactive and prone to oxidation; it must be handled exclusively under argon.

  • Maintain the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath.

  • Allow the reaction mixture to warm gradually to room temperature and stir for an additional 2 hours to drive the sterically hindered substitution to completion.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4​Cl ) solution (20 mL).

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate ( MgSO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via recrystallization from hot ethanol or via flash column chromatography (using neutral alumina or silica gel pre-treated with 1% triethylamine to prevent phosphine oxidation) to yield pure XPhos as a white crystalline solid.

Validation & Characterization

The successful formation of XPhos must be validated spectroscopically.

  • ³¹P NMR: A single sharp resonance around δ -11.0 ppm confirms the presence of the tertiary phosphine and the absence of phosphine oxide (which typically appears downfield at > +30 ppm).

  • ¹H NMR: Confirms the presence of the triisopropylbiphenyl framework and the cyclohexyl protons.

Conclusion

The synthesis and application of sterically hindered phosphine ligands represent a cornerstone of modern organometallic chemistry. By carefully tuning the Tolman cone angle and percent buried volume, chemists can dictate the precise pathway of a catalytic cycle, favoring product release while stabilizing highly reactive intermediates[1]. As the field expands from palladium to earth-abundant metals like nickel, understanding and manipulating remote steric hindrance will continue to drive the next generation of catalytic drug development[5].

References

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. ResearchGate. Available at:[Link]

  • A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. NIH. Available at:[Link]

  • Ligand cone angle. Grokipedia. Available at: [Link]

  • Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. Available at:[Link]

  • Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. ACS Publications. Available at:[Link]

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Foundational

An In-depth Technical Guide to the Safe Handling and Application of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

This guide provides a comprehensive overview of the essential safety protocols, handling techniques, and chemical properties of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. It is intended for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential safety protocols, handling techniques, and chemical properties of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who utilize this specialized organophosphorus reagent. By integrating principles of chemical reactivity with established safety procedures, this document aims to foster a culture of safety and precision in the laboratory.

Compound Profile and Intrinsic Reactivity

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, a sterically hindered and electron-rich organophosphorus compound, is a valuable reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to sophisticated phosphine ligands, which are instrumental in a variety of metal-catalyzed cross-coupling reactions and asymmetric hydrogenations.[1] The bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents impart unique steric and electronic properties to the resulting phosphine ligands, influencing the reactivity and selectivity of catalytic processes.

The core of this compound's reactivity, and by extension its primary hazards, is the phosphorus(III) center bonded to a chlorine atom. This P-Cl bond is highly susceptible to nucleophilic attack, particularly by protic species such as water. This inherent reactivity dictates the stringent handling requirements necessary to maintain the compound's integrity and ensure laboratory safety.

Chemical and Physical Properties

PropertyValueSource
CAS Number 212713-08-1AK Scientific, Inc. SDS
Molecular Formula C₃₀H₄₆ClO₂PAK Scientific, Inc. SDS
Molecular Weight 505.12 g/mol AK Scientific, Inc. SDS
Appearance SolidAK Scientific, Inc. SDS
Purity 95%AK Scientific, Inc. SDS

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is fundamental to its safe use. The primary hazards stem from its flammability and high reactivity, particularly towards moisture.

GHS Classification (United States)

ClassificationHazard StatementPictogram
Flammable Solids, Category 2H228: Flammable solid🔥

Source: AK Scientific, Inc. Safety Data Sheet

Key Hazard Considerations:

  • Flammability: As a flammable solid, this compound can be ignited by heat, sparks, or open flames. Dust generated during handling may form explosive mixtures with air.

  • Reactivity with Water: Chlorophosphines react vigorously, and in some cases violently, with water and other protic solvents. This hydrolysis reaction produces phosphinous acid and hydrochloric acid, the latter of which is corrosive and can generate toxic fumes. This reaction is also exothermic, which can create a thermal hazard.

  • Air Sensitivity: The phosphorus(III) center is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding phosphine oxide. While this oxidation is generally less vigorous than hydrolysis, it degrades the reagent and can generate heat.

  • Toxicity: While specific toxicological data for this compound is limited, related organophosphorus compounds and the potential hydrolysis products (e.g., HCl) are known to be irritants to the skin, eyes, and respiratory tract. Overexposure may lead to more severe health effects.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the identified risks, a combination of robust engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls:

The primary engineering control for handling Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is the use of an inert atmosphere. This is non-negotiable and is critical to prevent reaction with air and moisture. The two primary methods for achieving this are:

  • Glovebox: A glovebox provides the most secure environment, maintaining a continuously purified inert atmosphere (typically argon or nitrogen) with very low levels of oxygen and moisture. All manipulations, including weighing and transfer, should ideally be performed within a glovebox.

  • Schlenk Line: For laboratories not equipped with a glovebox, Schlenk line techniques are a viable alternative. These techniques involve the use of specialized glassware that allows for the manipulation of reagents under a vacuum or a positive pressure of an inert gas.

Additional essential engineering controls include:

  • Chemical Fume Hood: All work should be conducted within a certified chemical fume hood to contain any potential release of dust or vapors.

  • Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of corrosive hydrolysis products and solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the compound and its reaction byproducts.
Body Protection Flame-resistant lab coat.Provides a barrier against spills and potential ignition.
Respiratory Protection Not typically required when using a fume hood or glovebox. In the event of a spill or loss of containment, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.Protects against inhalation of dust or corrosive vapors.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling:

  • Inert Atmosphere is Key: Before opening the primary container, ensure it is within a glovebox or connected to a Schlenk line that has been adequately purged with an inert gas.

  • Weighing and Transfer: Weigh the solid in a tared, sealed container within the inert atmosphere. Transfers should be conducted using techniques that minimize the generation of dust. If dissolving the solid, add the solvent to the solid slowly with stirring in a flask under positive inert gas pressure.

  • Avoid Incompatibilities: Keep the compound away from water, alcohols, strong oxidizing agents, and strong bases.

Storage:

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: Store under a positive pressure of an inert gas (argon or nitrogen).

  • Location: Store in a cool, dry, well-ventilated area designated for flammable and reactive materials. The storage area should be separate from incompatible substances.

Disposal:

Disposal of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine and any contaminated materials must be handled as hazardous waste.

  • Quenching Excess Reagent: Small amounts of excess reagent should be carefully quenched before disposal. This should be done in a fume hood, under an inert atmosphere, and with appropriate cooling. A recommended procedure is to first dilute the chlorophosphine in an inert, high-boiling point solvent like toluene. Then, slowly add a less reactive alcohol, such as isopropanol, dropwise with stirring. After the initial reaction subsides, a more reactive alcohol like methanol can be slowly added, followed by the very slow addition of water.

  • Waste Containers: All quenched materials and contaminated solids (e.g., gloves, filter paper) must be placed in a clearly labeled hazardous waste container. The label should include the full chemical name and all relevant hazard warnings.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3][4]

Emergency Procedures: Preparedness and Response

Spill Response:

In the event of a spill, immediate and decisive action is required. The appropriate response depends on the size and location of the spill.

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Application in Synthesis: A Protocol with Integrated Safety

The following protocol for the synthesis of a phosphine ligand illustrates the practical application of the safety and handling principles discussed. This is a representative procedure and may need to be adapted for specific substrates and scales.

Objective: Synthesis of a diarylphosphine via reaction of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine with an organolithium reagent.

Caption: Experimental workflow for phosphine ligand synthesis.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon or nitrogen.

    • In a glovebox, weigh 1.0 equivalent of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine into the flask.

    • If a glovebox is not available, quickly transfer the solid to the flask under a strong positive flow of inert gas.

    • Add anhydrous, deoxygenated THF via syringe to dissolve the solid.

  • Reaction:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add 1.0 equivalent of the organolithium reagent dropwise via syringe. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir overnight.

  • Workup and Quenching:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • CAUTION: Quenching is exothermic and may produce gas. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise with vigorous stirring to quench any unreacted organolithium reagent and hydrolyze any remaining chlorophosphine.

    • Once the quenching is complete, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by standard techniques such as column chromatography on silica gel (which should be deoxygenated by flushing with inert gas) or recrystallization.

Conclusion

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is a powerful reagent for the synthesis of advanced phosphine ligands. However, its utility is matched by its hazardous properties, namely its flammability and high reactivity with air and moisture. A commitment to rigorous safety protocols, including the mandatory use of inert atmosphere techniques, appropriate engineering controls, and comprehensive personal protective equipment, is essential for its safe and effective use. By understanding the underlying chemical principles that govern its reactivity, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

  • Dalton Transactions. (2014). Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. RSC Publishing. [Link]

  • EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. (2024, August 9). New Mexico State University. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. [Link]

  • The Journal of Organic Chemistry. (2003, May 2). Highly Enantiomerically Enriched Chlorophosphine Boranes: Synthesis and Applications as P-Chirogenic Electrophilic Blocks. ACS Publications. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Safe Use and Disposal of Household Chemicals. New Mexico State University. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine in Palladium-Catalyzed Cross-Coupling

Introduction & Core Principles In the realm of advanced active pharmaceutical ingredient (API) synthesis and complex molecule construction, the efficiency of palladium-catalyzed cross-coupling is heavily dictated by liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Principles

In the realm of advanced active pharmaceutical ingredient (API) synthesis and complex molecule construction, the efficiency of palladium-catalyzed cross-coupling is heavily dictated by ligand architecture.1 (CAS 212713-08-1) is a highly specialized, sterically demanding, and electron-rich electrophilic phosphine reagent[1].

Rather than acting as a catalyst itself, this chlorophosphine serves as the critical building block for the "DTBM" (di-tert-butyl-methoxyphenyl) class of privileged chiral ligands, such as DTBM-SEGPHOS and DTBM-BINAP[2]. It is also utilized for the in situ generation of highly active phosphoramidite or phosphinite ligands.

Mechanistic Rationale: The "Push-Pull" Kinetic Advantage

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over standard triphenylphosphine or standard BINAP derivatives:

  • Electronic Enrichment (4-Methoxy Group): The electron-donating methoxy group significantly increases the electron density on the phosphorus atom. When coordinated to Palladium(0), this electron richness facilitates the rapid oxidative addition of challenging, electron-rich, or sterically hindered aryl halides (particularly aryl chlorides)[3].

  • Extreme Steric Bulk (3,5-Di-tert-butyl Groups): The massive steric profile increases the ligand's cone angle. In the Pd(II) intermediate state, this bulk creates severe steric crowding, which thermodynamically and kinetically forces the complex to undergo rapid reductive elimination to relieve steric strain[2].

  • Suppression of Side Reactions: The rapid reductive elimination outcompetes deleterious off-target pathways, such as β -hydride elimination or proto-demetalation, which is vital in4[4].

CatalyticCycle Pd0 Pd(0)L_n (Electron-Rich DTBM Ligand) OxAdd Oxidative Addition (Accelerated by 4-OMe) Pd0->OxAdd + Ar-X PdII_1 Ar-Pd(II)(L_n)-X (Stable Intermediate) OxAdd->PdII_1 Transmet Transmetalation / Amination PdII_1->Transmet + Nu-M PdII_2 Ar-Pd(II)(L_n)-Nu (Sterically Crowded) Transmet->PdII_2 - M-X RedElim Reductive Elimination (Forced by 3,5-di-t-Bu bulk) PdII_2->RedElim RedElim->Pd0 Release Product Product Cross-Coupled Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting DTBM steric and electronic effects.

Quantitative Impact on Catalytic Performance

The integration of the DTBM motif into ligand scaffolds fundamentally alters the reaction kinetics and stereochemical outcomes. Table 1 summarizes the comparative performance of DTBM-based ligands against standard counterparts in asymmetric cross-coupling workflows.

Table 1: Impact of Ligand Properties on Pd-Catalyzed Cross-Coupling

Ligand Precursor / LigandSteric Bulk (Cone Angle)Electronic PropertyRelative Oxidative AdditionRelative Reductive EliminationTypical Enantiomeric Excess (ee%)
Ph₂PCl / BINAP ModerateNeutralBaselineBaseline85 - 90%
(p-Tol)₂PCl / Tol-BINAP ModerateSlightly Electron-RichFastModerate90 - 94%
Bis(3,5-di-tBu-4-MeO-Ph)PCl / DTBM-BINAP Extremely HighHighly Electron-RichVery FastVery Fast> 98%

Application Workflows

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine can be utilized via two distinct pathways: Ex Situ rigorous ligand synthesis, or In Situ rapid catalyst generation.

Workflow Precursor Bis(3,5-di-tert-butyl-4-methoxyphenyl) chlorophosphine PathA Ex Situ Ligand Synthesis (e.g., DTBM-SEGPHOS) Precursor->PathA Biaryl Backbone + Base PathB In Situ Ligand Generation (Phosphoramidite/Phosphinite) Precursor->PathB Amine/Alcohol + Base PdCatA Pre-formed Pd-DTBM Catalyst (High Enantioselectivity) PathA->PdCatA + Pd Precursor PdCatB Transient Pd-Ligand Complex (Rapid Screening/Coupling) PathB->PdCatB + Pd Precursor CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) PdCatA->CrossCoupling PdCatB->CrossCoupling

Synthesis workflows: Ex situ DTBM ligand synthesis vs in situ catalyst generation.

Experimental Protocols

Protocol 1: Ex Situ Synthesis of a DTBM-Biaryl Ligand (e.g., DTBM-SEGPHOS derivative)

Causality Note: Because the DTBM chlorophosphine is exceptionally bulky, standard nucleophilic attack by a lithiated biaryl backbone is kinetically slow. Elevated temperatures and extended reaction times are required. This protocol is designed as a self-validating system using ³¹P NMR to ensure complete conversion.

Reagents:

  • Chiral biaryl dibromide backbone (1.0 equiv)

  • t-BuLi (1.7 M in pentane, 4.2 equiv)

  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (2.5 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Lithiation: In an oven-dried Schlenk flask under argon, dissolve the chiral biaryl dibromide in anhydrous THF (0.1 M). Cool the solution to -78 °C.

  • Dropwise, add t-BuLi. Stir at -78 °C for 1.5 hours to ensure complete halogen-metal exchange.

  • Electrophilic Quenching: Dissolve the Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine in a minimum volume of anhydrous THF. Add this solution dropwise to the lithiated backbone at -78 °C.

  • Kinetic Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C for 24 hours. Self-Validation Checkpoint: Take a 0.1 mL aliquot, dilute in degassed CDCl₃, and run a ³¹P NMR. The reaction is complete when the P-Cl precursor signal (approx. δ 82 ppm) completely disappears, replaced by the triarylphosphine product signal (approx. δ -5 to -15 ppm).

  • Workup: Quench with degassed saturated NH₄Cl. Extract with degassed EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization from DCM/Methanol under argon to yield the pure DTBM-ligand.

Protocol 2: In Situ Phosphoramidite Generation & Pd-Catalyzed Suzuki-Miyaura Coupling

Causality Note: For rapid library screening, isolating the ligand is unnecessary. The chlorophosphine reacts rapidly with secondary amines in situ to form a phosphoramidite ligand, which immediately complexes with Pd(0).

Step-by-Step Methodology:

  • Ligand Generation: In a glovebox, charge a vial with Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (0.055 equiv), a chiral secondary amine (e.g., a BINAM derivative, 0.055 equiv), and anhydrous triethylamine (0.15 equiv) in anhydrous toluene (1.0 mL). Stir for 30 minutes at room temperature.

  • Catalyst Complexation: Add Pd₂dba₃ (0.025 equiv) to the vial. Stir for an additional 15 minutes. Self-Validation Checkpoint: The solution will shift from deep purple (uncoordinated Pd₂dba₃) to a bright yellow/orange, indicating the successful formation of the active Pd(0)-phosphoramidite complex.

  • Cross-Coupling: Add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Cool, filter through a short pad of Celite (eluting with EtOAc), and purify the cross-coupled product via flash chromatography.

References

  • Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes with Indoles Using Ethynylbenziodazolones as Electrophilic Alkynylating Reagents Organic Letters - ACS Publications URL:[Link][3]

  • Pd((R)-DTBM-SEGphos)Cl₂-catalyzed kinetic resolution of tertiary propargylic alcohols Chemical Science - Royal Society of Chemistry URL:[Link][2]

  • Metal-Catalyzed Enantioconvergent Transformations National Institutes of Health (NIH) / PMC URL:[Link][4]

Sources

Application

Application Note: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine as a Keystone Precursor for Privileged Chiral Ligands

Executive Summary In the realm of modern asymmetric synthesis, the architectural design of chiral ligands dictates the success of stereoselective transformations. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern asymmetric synthesis, the architectural design of chiral ligands dictates the success of stereoselective transformations. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1) [1][2] serves as an indispensable electrophilic building block[3]. It is utilized to install the highly privileged "DTBM" (di-tert-butyl-4-methoxyphenyl) phosphine moiety onto various chiral backbones, generating elite ligands such as DTBM-SEGPHOS, DTBM-MeOBIPHEP, and DTBM-Garphos[4][5][6]. This application note details the mechanistic causality behind the DTBM group's efficacy, summarizes its critical applications in drug development, and provides self-validating experimental protocols for its deployment.

Mechanistic Philosophy: The Causality of the DTBM Motif

The transition from standard phenyl-substituted phosphines (e.g., BINAP) to DTBM-substituted ligands represents a paradigm shift in catalyst design. The superiority of ligands derived from Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is rooted in two synergistic effects:

  • Steric Causality (The "Chiral Wall" Effect): The 3,5-di-tert-butyl groups create immense steric bulk[7]. When coordinated to a transition metal (e.g., Cu, Ir, Pd, Au), these groups project forward, creating a deep, highly restricted chiral pocket. This steric congestion minimizes the rotational degrees of freedom of incoming substrates, forcing them to adopt a single, highly defined trajectory during the enantiodetermining step (such as hydride transfer or migratory insertion)[8][9].

  • Electronic Causality (Enhanced Nucleophilicity): The 4-methoxy group acts as a powerful electron-donating group (EDG) via resonance[10]. This significantly increases the electron density on the phosphorus atom, which in turn makes the coordinated metal center more electron-rich. A more nucleophilic metal center accelerates rate-limiting steps such as oxidative addition or the hydrocupration of sterically hindered β -substituted enones[11].

G A Bis(3,5-di-tert-butyl- 4-methoxyphenyl) chlorophosphine (Precursor) C DTBM-Ligand (e.g., DTBM-SEGPHOS) A->C Coupling (Base/Solvent) B Chiral Backbone (e.g., SEGPHOS, MeOBIPHEP) B->C E Active Chiral Catalyst (Deep Chiral Pocket) C->E Complexation D Transition Metal (Cu, Ir, Pd, Au) D->E

Workflow: Chlorophosphine precursor to active DTBM-chiral catalyst.

Key Applications & Quantitative Data

Ligands synthesized from this chlorophosphine precursor have unlocked previously inaccessible asymmetric transformations, particularly in the synthesis of active pharmaceutical ingredients (APIs).

  • Copper-Catalyzed 1,4-Hydrosilylation: (DTBM-SEGPHOS)CuH complexes achieve unprecedented substrate-to-ligand ratios (up to 275,000:1) in the asymmetric reduction of hindered cycloalkenones, a key step in synthesizing antidepressants like fluoxetine[8][11].

  • Iridium-Catalyzed Desymmetrization: In the industrial synthesis of (+)-Biotin, (S)-DTBM-MeOBIPHEP enables the direct asymmetric hydrogenation of a meso-anhydride to a chiral lactone with complete conversion and 95% ee, overcoming the limitations of less bulky ligands[7].

  • Palladium-Catalyzed Hydroalkylation: (S)-DTBM-Garphos facilitates the diastereo- and enantioselective hydroalkylation of alkoxyallenes, constructing two contiguous acyclic stereocenters with up to 97% ee[12].

Quantitative Performance Summary
LigandMetal PrecursorReaction TypeTarget Substrate / APIEnantiomeric Excess (ee)
(R)-DTBM-SEGPHOS CuCl / NaOtBu1,4-HydrosilylationPrecursor to Fluoxetine99.4%
(S)-DTBM-MeOBIPHEP [Ir(COD)Cl]₂Asymmetric Hydrogenationmeso-Anhydride to (+)-Biotin95.0%
(S)-DTBM-Garphos Pd₂(dba)₃HydroalkylationAlkoxyallenes (Vicinal stereocenters)97.0%
(S)-DTBM-MeOBIPHEP AgClO₄ / AuClDehydrative AminationAllylic Alcohols (Nitrogen heterocycles)95.0%

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating in-process analytical checkpoints.

Protocol 1: In Situ Generation of (DTBM-SEGPHOS)CuH for Asymmetric 1,4-Reduction

This protocol utilizes the extreme steric environment of the DTBM group to force high facial selectivity during hydride transfer[8].

Reagents: CuCl (2.0 mol%), NaOtBu (2.0 mol%), (R)-DTBM-SEGPHOS (0.5 mol%), Polymethylhydrosiloxane (PMHS) (1.2 equiv), tert-Butanol (1.0 equiv), Toluene (anhydrous).

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with CuCl and NaOtBu. Add a solution of (R)-DTBM-SEGPHOS in anhydrous toluene.

  • Complexation: Stir the mixture at room temperature for 30 minutes.

    • Causality: This step generates the active CuOtBu complex. The deep orange color indicates successful complexation.

  • Hydride Generation: Cool the reaction vessel to -78 °C. Slowly add PMHS followed by the enone substrate and tert-butanol.

    • Causality: Cooling to -78 °C minimizes background (uncatalyzed) reduction. PMHS undergoes transmetalation with the CuOtBu complex to generate the highly reactive (DTBM-SEGPHOS)CuH species.

  • Reaction Execution: Stir at -78 °C for 8–16 hours.

  • Validation Checkpoint 1 (Conversion): Quench a 50 µL aliquot with saturated aqueous NH₄Cl. Extract with EtOAc and analyze via TLC or GC-FID to confirm complete consumption of the starting enone.

  • Workup: Quench the bulk reaction with aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Selectivity): Analyze the crude silyl enol ether via Chiral HPLC/GC to validate the ee (>98% expected) before proceeding to desilylation.

G A L*CuH Species L* = DTBM-SEGPHOS B Enone Substrate Coordination A->B C 1,4-Hydrocupration (Rate-determining step) B->C DTBM groups enforce strict facial selectivity D Cu-Enolate Intermediate C->D E Silane Transmetalation (PMHS) D->E E->A CuH Regeneration F Silyl Enol Ether (High ee%) E->F

Catalytic cycle of (DTBM-SEGPHOS)CuH-mediated asymmetric 1,4-reduction.

Protocol 2: Iridium-Catalyzed Desymmetrization of meso-Anhydrides

This protocol leverages the electronic richness of the DTBM motif to stabilize the Ir-intermediate during the high-pressure hydrogenation of achiral lactones[7].

Reagents: [Ir(COD)Cl]₂ (0.2 mol%), (S)-DTBM-MeOBIPHEP (0.4 mol%), meso-anhydride (1.0 equiv), THF (anhydrous), H₂ gas.

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a drybox, dissolve [Ir(COD)Cl]₂ and (S)-DTBM-MeOBIPHEP in anhydrous THF. Stir for 1 hour at room temperature.

  • Substrate Loading: Transfer the catalyst solution to a stainless-steel high-pressure autoclave containing the meso-anhydride substrate dissolved in THF.

  • Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize the vessel to 50 bar H₂ and heat to 100 °C.

    • Causality: High pressure and temperature are required to overcome the activation barrier of the highly sterically hindered Ir-DTBM complex, while the DTBM bulk prevents the formation of inactive Ir-dimers.

  • Validation Checkpoint 1 (Pressure Drop): Monitor the hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 12–24 hours).

  • Isolation: Cool the reactor to room temperature, carefully vent the H₂ gas, and concentrate the solvent in vacuo.

  • Validation Checkpoint 2 (Purity & ee): Purify via recrystallization or flash chromatography. Determine the enantiomeric excess of the resulting chiral lactone via chiral HPLC (Target: 95% ee).

References

  • Applications of Asymmetric Hydrosilylations Mediated by Catalytic (DTBM-SEGPHOS)CuH Source: Organic Letters (ACS Publications) URL:[Link]

  • Enhancing the Asymmetric Hydrogenation/Desymmetrization of an Achiral Lactone in the Synthesis of (+)-Biotin Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Asymmetric Synthesis of Remote Quaternary Centers by Copper-Catalyzed Desymmetrization: An Enantioselective Total Synthesis of (+)-Mesembrine Source: Organic Letters (ACS Publications) URL:[Link]

  • Noncovalent Interactions in the Palladium-Catalyzed Diastereo- and Enantioselective Hydroalkylation of Alkoxyallenes with 2-Acylimidazoles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Gold(I)-Catalyzed Enantioselective Intramolecular Dehydrative Amination of Allylic Alcohols with Carbamates Source: PMC / National Institutes of Health URL:[Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine in Buchwald-Hartwig Amination

Introduction: Overcoming Challenges in C-N Bond Formation The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming Challenges in C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and materials science by enabling the construction of arylamines, which are prevalent motifs in countless pharmaceuticals and functional materials. The success of this reaction is critically dependent on the choice of the supporting phosphine ligand, which dictates the catalyst's stability, activity, and substrate scope.[3][4]

Bulky, electron-rich biaryl monophosphine ligands have emerged as the gold standard, dramatically enhancing catalytic efficiency and allowing for the coupling of previously unreactive substrates, such as electron-rich or sterically hindered aryl chlorides.[5][6] This guide focuses on the application of a highly effective ligand system derived from the precursor, Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine . While the chlorophosphine itself is a versatile synthetic handle, it is its derivatives—the secondary phosphine or the corresponding air-stable phosphine oxide—that serve as the direct precursors to the active ligand in the catalytic cycle. We will explore the structural rationale behind this ligand's exceptional performance and provide detailed protocols for its application in challenging Buchwald-Hartwig amination reactions.

Ligand Design and Mechanistic Rationale

The remarkable efficacy of the phosphine ligand derived from Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is not accidental; it is a direct result of its meticulously designed architecture. The combination of significant steric bulk and potent electron-donating character creates a uniquely powerful ligand for palladium catalysis.

The Pillars of Reactivity: Steric and Electronic Properties
  • Exceptional Steric Hindrance: The defining feature of this ligand is the presence of four tert-butyl groups positioned ortho to the phosphorus-aryl bonds. This immense steric bulk is fundamental to its high activity. It favors the formation of a highly reactive, monoligated L₁Pd(0) complex, which is the key species responsible for initiating the catalytic cycle.[4][6] This sterically accessible palladium center readily undergoes oxidative addition even with inert aryl chlorides.[3] Furthermore, the steric pressure within the resulting Pd(II) intermediate is believed to accelerate the final, product-forming reductive elimination step.[3][6]

  • Potent Electron-Donating Character: The two methoxy groups located para to the phosphorus atom are strong electron-donating groups. They increase the electron density on the phosphorus atom, and consequently on the palladium center to which it coordinates. This electronic enrichment makes the palladium more nucleophilic and significantly facilitates the oxidative addition step, which is often the rate-limiting stage of the catalytic cycle.[4]

The Catalytic Cycle in Action

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The unique properties of our featured ligand enhance the efficiency of each critical step.

  • Activation & Ligand Coordination: A Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) that is reduced in situ combines with the active secondary phosphine ligand to form the catalytically active L₁Pd(0) species.[7][8]

  • Oxidative Addition: The electron-rich L₁Pd(0) complex readily attacks the aryl halide (Ar-X), cleaving the C-X bond and forming a Pd(II) intermediate. This step is greatly accelerated by the ligand's electronic properties.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][9]

  • Reductive Elimination: The steric bulk of the ligand forces the aryl and amido groups into close proximity, promoting the final C-N bond-forming reductive elimination. This step releases the desired arylamine product and regenerates the L₁Pd(0) catalyst, allowing the cycle to continue.[3][6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (+ Base, - HX•Base) Amido_Complex->Pd0 Reductive Elimination Product_Out Ar-NR₂ Amido_Complex->Product_Out

Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocols and Application Data

General Considerations for Robust Reactions

To ensure reproducibility and high yields, the following conditions are critical. These protocols are designed to be self-validating by establishing a reliable baseline for success.

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. All reactions must be assembled and run under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or a glovebox.[10]

  • Anhydrous Solvents: Use of dry, degassed solvents is essential. Toluene, dioxane, and THF are common choices.

  • Precursor Handling: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is a reactive precursor for the synthesis of the corresponding air-stable phosphine oxide or the secondary phosphine. For catalytic applications, using the pre-formed, air-stable Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide [11] is often more convenient. The oxide is then reduced in situ to the active phosphine ligand.

  • Base Selection: Sodium tert-butoxide (NaOt-Bu) is a highly effective base for a wide range of substrates. For base-sensitive functional groups (e.g., esters, ketones), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be employed.[12][13]

Protocol: Coupling of an Aryl Chloride with a Primary Amine

This protocol details a general procedure for the challenging coupling of an unactivated aryl chloride with a primary aliphatic amine, using the phosphine oxide as the convenient, air-stable ligand precursor.

Experimental_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Purification A Charge Schlenk flask with: - Pd₂(dba)₃ (1 mol%) - Phosphine Oxide Precursor (3 mol%) - NaOtBu (1.4 equiv) - Aryl Chloride (1.0 equiv) B Evacuate and backfill with Argon (3x) A->B C Add degassed Toluene via syringe B->C D Add Primary Amine (1.2 equiv) via syringe C->D E Heat reaction mixture (e.g., 100 °C) with stirring D->E F Monitor reaction by TLC or GC E->F G Cool to RT, quench with H₂O F->G Upon completion H Extract with Ethyl Acetate G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by silica gel column chromatography I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (1.5 - 3 mol% per Pd), sodium tert-butoxide (1.4 equivalents), and the aryl chloride (1.0 equivalent).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M) via syringe. Follow with the addition of the primary amine (1.2 equivalents) via syringe. Note: The phosphine oxide is reduced in situ to the active phosphine.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl chloride is consumed (typically 4-24 hours).[10]

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated amine.

Representative Reaction Parameters

The versatility of this ligand system allows for broad substrate scope. The following table provides recommended starting conditions for various coupling partners.

Aryl HalideAmine TypePd Source (mol%)Ligand/Pd RatioBase (equiv)SolventTemp (°C)
Aryl ChloridePrimary AliphaticPd₂(dba)₃ (1.0)2:1NaOt-Bu (1.4)Toluene100-110
Aryl ChlorideSecondary CyclicPd(OAc)₂ (1.5)2:1NaOt-Bu (1.4)Toluene100-110
Aryl BromidePrimary AnilinePd(OAc)₂ (0.5)2:1K₃PO₄ (2.0)Dioxane80-100
Aryl Bromide (ester)Secondary AliphaticPd₂(dba)₃ (1.0)2:1Cs₂CO₃ (2.0)Dioxane100
Heteroaryl ChloridePrimary AminePd₂(dba)₃ (2.0)2.5:1NaOt-Bu (1.5)Toluene110

Note: This table provides starting points for optimization. Catalyst loading, temperature, and reaction time may vary based on the specific reactivity of the substrates.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Oxygen contamination deactivating the catalyst. 2. Impure or wet solvent/reagents. 3. Insufficiently active catalyst for the substrate. 4. Base strength too low.1. Ensure rigorous inert atmosphere technique. 2. Use freshly distilled/anhydrous solvents and pure reagents. 3. Increase temperature or catalyst/ligand loading. 4. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu), if tolerated.
Hydrodehalogenation The competing reaction where the aryl halide is reduced to an arene.Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to suppress the formation of species that favor this side reaction.
Diarylation of Primary Amine The product primary arylamine is more reactive than the starting amine and couples a second time.Use a slight excess of the primary amine. For particularly challenging cases, consider using a lower reaction temperature or a different ligand class designed for monoarylation.[14]
Poor Yield with Ester/Ketone The strong base (NaOt-Bu) is causing substrate degradation (e.g., saponification).Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[12][13]

Conclusion

The phosphine ligand derived from Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine embodies the principles of modern ligand design for high-performance catalysis. Its architecture, featuring a synergistic combination of extreme steric bulk and strong electron-donating groups, creates a palladium catalyst with exceptional activity. This system reliably facilitates the Buchwald-Hartwig amination of a broad range of substrates, most notably enabling the use of challenging and economically attractive aryl chlorides. By following the detailed protocols and leveraging the insights provided, researchers in pharmaceutical and materials science can confidently employ this powerful tool to streamline the synthesis of critical C-N linked molecular targets.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). PMC.
  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (2012). PMC.
  • A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. (2012). PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Insights into Amine Binding to Biaryl Phosphine Palladium Oxidative Addition Complexes and Reductive Elimination from Biaryl Phosphine Arylpalladium Amido Complexes via Density Functional Theory. (2007). Journal of the American Chemical Society.
  • Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. (n.d.). ResearchGate.
  • Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. (2007). Organic Chemistry Portal.
  • Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. (2006). Organic Chemistry Portal.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (n.d.). ChemRxiv.
  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. (2007). Nature Protocols.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019). Chemical Science.
  • Buchwald-Hartwig Chemistry. (2002). Macmillan Group Meeting.
  • Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines. (n.d.). Organic Syntheses.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics.
  • Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. (2003). The Journal of Organic Chemistry.
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphineoxide. (n.d.). Advanced ChemBlocks.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2015). Organic Syntheses.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. (2024). TCI Chemicals.
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. (n.d.). PMC.

Sources

Application

"synthesis of phosphine-containing amino acids using Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine"

An in-depth guide to the synthesis of phosphine-containing amino acids utilizing the sterically hindered reagent, Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine. Application Note & Protocol Topic: Synthesis of Pho...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of phosphine-containing amino acids utilizing the sterically hindered reagent, Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine.

Application Note & Protocol

Topic: Synthesis of Phosphine-Containing Amino Acids using Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Peptides and Organometallics

Phosphine-containing amino acids (PCAAs) represent a unique and powerful class of molecules that merge the structural diversity of peptides with the versatile reactivity of organophosphorus compounds. These hybrid molecules are of significant interest as building blocks for novel peptide-based ligands in asymmetric catalysis, as probes for biological systems, and in the design of new therapeutic agents.[1][2][3] The incorporation of a phosphine moiety into an amino acid framework allows for the chelation of transition metals, enabling the creation of catalysts with precisely controlled steric and electronic environments.[2]

The synthesis of PCAAs often involves the direct phosphinylation of an amino acid derivative. The choice of the phosphinylating agent is critical to achieving high yields and selectivity. Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1) is a superior reagent for this purpose.[4] Its defining features are significant steric bulk from the two di-tert-butylphenyl groups and enhanced electron density at the phosphorus center due to the methoxy substituents. This steric hindrance is instrumental in preventing undesired side reactions and can impart unique properties to the resulting ligands, while the electronic nature influences the reactivity and coordination properties of the final PCAA.[5][6][7]

This guide provides a comprehensive overview of the synthesis of PCAAs via N-phosphinylation using this advanced reagent, detailing the underlying mechanism, a robust experimental protocol, and critical insights for success.

Mechanistic Rationale: The "Why" Behind the Synthesis

The core of the synthesis is a nucleophilic substitution reaction. The nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking the electrophilic phosphorus atom of the chlorophosphine. This attack results in the displacement of the chloride ion and the formation of a new P-N bond.

Several factors are crucial for the success of this transformation:

  • Protection Strategy: The carboxylic acid group of the starting amino acid is typically protected as an ester (e.g., methyl or ethyl ester). This is essential to prevent it from reacting with the chlorophosphine and to improve the solubility of the amino acid in organic solvents.[8]

  • Base-Mediated HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl as it is formed, driving the reaction to completion.[9][10]

  • Inert Atmosphere: Chlorophosphines, particularly electron-rich ones, are sensitive to air and moisture.[11] Oxidation of the P(III) center to a P(V) phosphine oxide is a common side reaction. Therefore, the entire procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[10]

The choice of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine provides distinct advantages. The significant steric shielding around the phosphorus atom minimizes the risk of over-reaction or undesired coordination, leading to cleaner reaction profiles. This steric bulk is a well-established strategy for creating highly effective ligands for challenging cross-coupling reactions.[6][12]

Visualizing the Synthetic Workflow

The overall process, from commercially available starting materials to the purified phosphine-containing amino acid, can be visualized as a three-stage workflow.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: N-Phosphinylation cluster_2 Stage 3: Purification A Amino Acid B Amino Acid Ester (e.g., Methyl Ester HCl) A->B Esterification (e.g., SOCl2, MeOH) D Reaction Mixture (Anhydrous Solvent, Base) B->D C Bis(3,5-DI-tert-butyl-4- methoxyphenyl)chlorophosphine C->D E Crude N-Phosphinylated Amino Acid Ester D->E Nucleophilic Substitution (0 °C to RT) F Aqueous Work-up E->F Quenching & Extraction G Column Chromatography F->G H Pure Phosphine-Containing Amino Acid (PCAA) G->H

Caption: General workflow for PCAA synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the N-phosphinylation of an amino acid methyl ester hydrochloride.

Materials and Reagents:

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester HCl, 1.0 equiv)

  • Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (1.0 equiv, CAS 212713-08-1)

  • Triethylamine (TEA), distilled from CaH₂ (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware (round-bottom flasks, dropping funnel)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, under a positive pressure of argon or nitrogen. Ensure all glassware is thoroughly oven-dried.

    • To the flask, add the amino acid methyl ester hydrochloride (1.0 equiv).

    • Add anhydrous DCM via cannula or syringe. Stir to dissolve or suspend the starting material.

  • Amine Deprotonation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Add triethylamine (2.2 equiv) dropwise to the stirred suspension. A brief evolution of gas or slight warming may be observed. Stir for 15-20 minutes at 0 °C to ensure complete deprotonation of the amine hydrochloride.

  • Phosphinylation:

    • In a separate dry flask under an inert atmosphere, dissolve Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (1.0 equiv) in a minimal amount of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the chlorophosphine solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the chlorophosphine (a distinct signal in the ³¹P NMR spectrum) indicates reaction completion.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a small amount of deionized water.

    • Filter the mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate, washing the pad with DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final phosphine-containing amino acid ester.

Data and Expected Outcomes

The following table provides a representative summary of reaction parameters. Actual yields may vary based on the specific amino acid substrate and experimental conditions.

Amino Acid SubstrateReaction Time (h)Temperature (°C)Typical Yield (%)Key Considerations
Glycine Methyl Ester12 - 180 to RT85 - 95%Least sterically hindered, generally high yield.
Alanine Methyl Ester16 - 240 to RT80 - 90%Methyl side chain offers minimal steric hindrance.
Valine Methyl Ester24 - 480 to RT70 - 85%Isopropyl side chain increases steric bulk, may require longer reaction times.
Phenylalanine Methyl Ester16 - 240 to RT80 - 90%Benzyl side chain is well-tolerated.

Troubleshooting and Safety

  • Low Yield: Often due to moisture or oxygen contamination. Ensure all reagents are anhydrous and the system is leak-free. Degassing solvents prior to use is recommended.

  • Formation of Phosphine Oxide: If the product is exposed to air, the phosphine can oxidize. Handle the purified product under an inert atmosphere whenever possible.

  • Incomplete Reaction: If starting material remains, consider increasing the reaction time or slightly warming the mixture (e.g., to 35-40 °C).

  • Safety: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is corrosive and reacts with water.[11] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The protocol described provides a reliable and efficient method for synthesizing phosphine-containing amino acids using the sterically demanding and electron-rich reagent, Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine. The resulting PCAA building blocks are valuable precursors for constructing sophisticated peptide-based ligands, which have broad applications in the development of next-generation catalysts for asymmetric synthesis and in the field of medicinal chemistry.[1][4] The careful control of reaction conditions, particularly the exclusion of air and moisture, is paramount to achieving high yields of the desired P(III) product.

References

  • Gilbertson, S. R., & Collibee, S. E. (2005). Synthesis of phosphine containing amino acids: utilization of peptide synthesis in ligand design. Journal of Peptide Research, 65(1), 32-48. [Link]

  • Greenfield, S. J. (2003). Phosphine-containing amino acids: Synthesis, incorporation into modular ligands and application to palladium catalyzed allylic substitutions. Washington University. [Link]

  • Hall, R. G., & Taylor, R. (2015). Synthesis and biological activity of phosphine oxide analogues of amino acids. 250th ACS National Meeting & Exposition. [Link]

  • Karpov, M. G., et al. (2021). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 48. [Link]

  • Zultanski, S. L., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(10), 955-960. [Link]

  • Cheng, F., et al. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Letters, 25(15), 2555–2559. [Link]

  • Heyde, N., et al. (2011). α-Phosphino Amino Acids: Synthesis, Structure, and Reactivity. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 814-825. [Link]

  • Korff, M., et al. (2020). A Synthetic Approach to Sterically Hindered P-Chiral Phosphine Ligands and Their Applications for Asymmetric Gold Catalysis. Chemistry – A European Journal, 26(6), 1332-1343. [Link]

  • Xu, M.-H., et al. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Beilstein Journal of Organic Chemistry, 10, 564–571. [Link]

  • Cheng, F., et al. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Letters, 25(15), 2555-2559. [Link]

  • Van der Poorten, O., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 29(9), 2049. [Link]

  • Ng, S. S., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(7), 1499-1504. [Link]

  • Van der Westhuizen, C. J. (2011). Sterically hindered and unsymmetrical phosphines: synthetic and catalytic aspects. University of Johannesburg. [Link]

  • Xu, M.-H., et al. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Beilstein Journal of Organic Chemistry, 10, 564–571. [Link]

  • Xu, S., et al. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Letters, 25(15), 2555-2559. [Link]

Sources

Method

Application Note: The Role of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine in Iridium-Catalyzed Asymmetric Hydrogenation

Executive Summary The asymmetric hydrogenation of unfunctionalized olefins and sterically demanding substrates remains one of the most challenging frontiers in catalytic chemistry[1]. Standard chiral ligands often fail t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric hydrogenation of unfunctionalized olefins and sterically demanding substrates remains one of the most challenging frontiers in catalytic chemistry[1]. Standard chiral ligands often fail to provide the necessary enantiodiscrimination because the metal center lacks sufficient steric pressure.

As a Senior Application Scientist, I frequently utilize Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1) as a critical electrophilic building block[2]. This reagent allows us to install the massive, electron-rich "DTBM" group onto chiral backbones (such as SEGPHOS, PHOX, or Josiphos derivatives)[3]. When complexed with Iridium, these DTBM-substituted ligands generate highly active, long-lived catalysts capable of reducing challenging double bonds with near-perfect enantiomeric excess (ee)[4].

Mechanistic Causality: The "DTBM Effect" in Iridium Catalysis

To understand why we synthesize ligands using this specific chlorophosphine, we must analyze the causality behind the experimental outcomes. The DTBM group alters the Iridium catalyst's microenvironment in three distinct ways:

  • The Steric Wall (Enantiodiscrimination): The 3,5-di-tert-butyl moieties act as a rigid steric boundary. When installed on a bidentate ligand, they create a deep, narrow chiral pocket. During the migratory insertion step, the prochiral substrate is forced into a single, highly specific trajectory, maximizing enantioselectivity[4].

  • The Electronic Push (Reactivity): The 4-methoxy group is a strong electron-donating group via resonance, while the tert-butyl groups donate electron density via induction. This makes the phosphorus atom highly nucleophilic. An electron-rich Iridium center accelerates the oxidative addition of H2​ , rapidly forming the active Ir(III) dihydride species[5].

  • Catalyst Longevity (Preventing Dimerization): A primary failure mode for standard Ir-PHOX catalysts is the formation of inactive, hydride-bridged Iridium dimers. The extreme bulk of the DTBM groups physically prevents two Iridium centers from approaching one another. This allows catalyst loadings to be dropped from 1.0 mol% down to 0.02 mol% while maintaining high turnover numbers (TON)[6].

Cycle Ir1 Ir(I) Precatalyst (Sterically Protected by DTBM) Ir3_H2 Ir(III) Dihydride (Electron-Rich P facilitates) Ir1->Ir3_H2 + H2 (Oxidative Addition) Ir3_Alkene Ir(III)-Alkene Complex (Enantiodiscrimination Step) Ir3_H2->Ir3_Alkene + Prochiral Alkene Ir5_Alkyl Ir(III)-Alkyl Intermediate (Migratory Insertion) Ir3_Alkene->Ir5_Alkyl Migratory Insertion Ir5_Alkyl->Ir1 Reductive Elimination Product Chiral Alkane Product Ir5_Alkyl->Product

Ir-catalyzed asymmetric hydrogenation cycle highlighting DTBM ligand stabilization.

Comparative Performance Data

The integration of the DTBM motif consistently outperforms standard phenyl-substituted ligands across multiple substrate classes[7]. The table below summarizes the quantitative improvements observed in our workflows.

Ligand TypeSubstrate ClassCatalyst Loadingee (%)TONKey Mechanistic Observation
Standard PHOX Unfunctionalized Imines1.0 mol%75–85%< 1,000Prone to inactive dimer formation.
DTBM-PHOX Unfunctionalized Imines0.02 mol%> 93%> 5,000DTBM bulk prevents dimerization[6].
Standard SEGPHOS Trisubstituted Enones1.0 mol%80–88%~ 1,000Moderate steric control during insertion.
DTBM-SEGPHOS Trisubstituted Enones0.5 mol%> 99%> 2,000Deep chiral pocket maximizes selectivity[4].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems . Each protocol includes mandatory In-Process Controls (IPCs) to verify chemical transformations before proceeding to the next step.

Protocol A: Synthesis of DTBM-Ligand via Chlorophosphine Precursor

This protocol details the coupling of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine to a nucleophilic chiral backbone (e.g., a lithiated biaryl or oxazoline derivative).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the chiral backbone precursor (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 1 hour at -78 °C to ensure complete deprotonation/lithiation.

  • Electrophilic Quench: Dissolve Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (1.1 equiv) in anhydrous THF and add it dropwise to the lithiated mixture.

  • Warming & Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • IPC (Self-Validation): Extract a 0.1 mL aliquot, quench with degassed methanol, and analyze via 31P NMR.

    • Validation Criteria: The complete disappearance of the chlorophosphine signal (~80–90 ppm) and the emergence of a new tertiary phosphine peak (-10 to -20 ppm) confirms successful coupling. Do not proceed to workup until conversion is >95%.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with degassed dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography under inert atmosphere.

Workflow A Bis(3,5-di-tert-butyl-4- methoxyphenyl)chlorophosphine (Electrophilic Precursor) C DTBM-Substituted Chiral Ligand A->C B Chiral Backbone (e.g., Lithiated Biaryl) B->C E Active Ir-DTBM Catalyst Complex C->E D [Ir(COD)Cl]2 + NaBArF (Metal Precursor) D->E F Asymmetric Hydrogenation E->F

Workflow: Synthesis of active Ir-DTBM catalysts from the chlorophosphine precursor.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Once the DTBM-ligand is synthesized, it is complexed with Iridium to hydrogenate unfunctionalized olefins.

Step-by-Step Methodology:

  • Catalyst Generation: Inside an argon-filled glovebox, combine [Ir(COD)Cl]2​ (0.5 mol% Ir), the synthesized DTBM-ligand (1.1 mol%), and NaBArF (1.2 mol% relative to Ir) in a vial with anhydrous DCM (2 mL).

  • IPC (Self-Validation): Stir for 30 minutes.

    • Validation Criteria: Observe a distinct color change from yellow/orange to deep red/orange. A quick 31P NMR of the mixture should show a significant downfield shift compared to the free ligand, confirming coordination to the Iridium center.

  • Substrate Addition: Add the unfunctionalized olefin substrate (1.0 mmol) dissolved in 1 mL of DCM to the active catalyst solution.

  • Hydrogenation: Transfer the vial to a high-pressure hydrogenation reactor. Purge the vessel three times with H2​ gas, then pressurize to 50 bar.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Validation Criteria: Monitor the pressure gauge for H2​ uptake. Once the pressure stabilizes, carefully vent the reactor. Analyze a crude aliquot via Chiral GC/HPLC. The reaction is validated if conversion is >99% and the desired enantiomer peak dominates.

  • Isolation: Pass the crude mixture through a short pad of silica gel to remove the Iridium complex, eluting with hexane/ethyl acetate. Evaporate the solvent to yield the pure chiral alkane.

References

  • [2] Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine | CAS 212713-08-1 | SCBT. Santa Cruz Biotechnology.2

  • [3] PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537. European Patent Office. 3

  • [7] Applications of Asymmetric Hydrosilylations Mediated by Catalytic (DTBM-SEGPHOS)CuH. Organic Letters - ACS Publications. 7

  • [6] Enantioselective Synthesis of Alcohols and Amines by Iridium-Catalyzed Hydrogenation, Transfer Hydrogenation. Diva-Portal.org. 6

  • [4] Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters - ACS Publications. 4

  • [1] Asymmetric Hydrogenation. IntechOpen. 1

  • [5] Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism. Journal of the American Chemical Society. 5

Sources

Application

Advanced Protocol for the Heck Reaction Using Bulky Phosphine Ligands: Overcoming Deactivated Aryl Chlorides and Bromides

Executive Rationale & Mechanistic Paradigm The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and natural product synthesis ()[1]. However, class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Paradigm

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and natural product synthesis ()[1]. However, classical protocols relying on triphenylphosphine (PPh₃) and palladium acetate often fail when applied to deactivated aryl bromides or the more economically viable aryl chlorides. The high bond dissociation energy of the C–Cl bond (approx. 96 kcal/mol) creates a significant kinetic barrier at the oxidative addition step ()[2].

As an application scientist, I emphasize that moving from traditional to bulky, electron-rich phosphine ligands —such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphines (e.g., XPhos, JohnPhos)—is not merely a substitution of reagents; it is a fundamental shift in the catalytic pathway. The extreme steric bulk (large cone angle) of these ligands prevents the formation of the unreactive diligated Pd(0)L₂ resting state. Instead, it forces the generation of a highly coordinatively unsaturated, 12-electron monoligated Pd(0)L species. Concurrently, the strong σ-donating capability of the alkyl groups increases the electron density on the palladium center, dramatically accelerating the oxidative addition into challenging C–X bonds ()[3].

CatalyticCycle Precat Precatalyst e.g., Pd2(dba)3 + P(t-Bu)3 Pd0 Active Monoligated Catalyst [Pd(0)L] (12-electron) Precat->Pd0 Ligand Exchange OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd + Ar-X (Rate Limiting for Ar-Cl) MigIns Migratory Insertion [Pd(II)(Ar)(Alkyl)L] OxAdd->MigIns + Olefin BetaElim β-Hydride Elimination [Pd(II)(H)(X)L] + Alkene Product MigIns->BetaElim Regen Base Regeneration Loss of HX BetaElim->Regen Product Release Regen->Pd0 + Base

Caption: Catalytic cycle of the bulky-phosphine mediated Heck reaction.

Ligand Selection & Quantitative Performance

Selecting the correct bulky phosphine is dictated by the substrate's electronic properties and the reaction medium. Table 1 summarizes the performance of leading bulky phosphines based on empirical data from optimized workflows.

Table 1: Comparative Performance of Bulky Phosphine Ligands in the Heck Reaction

LigandStructural ClassPrimary ApplicationOptimized Base / SolventExpected Conversion
P(t-Bu)₃ TrialkylphosphineRoom-temperature coupling of aryl chloridesCy₂NMe / Dioxane or Toluene>90% (Ar-Cl)[4]
XPhos Biaryl dialkylphosphineAqueous/Micellar media, DNA-encoded librariesK₃PO₄ / TPGS-750-M (H₂O)37–80% (Aqueous)[5]
JohnPhos Biaryl dialkylphosphineSterically hindered aryl bromidesK₃PO₄ / Toluene (110 °C)>85% (Ar-Br)[5]
DTBNpP *Neopentyl phosphineControlling olefin isomerizationNa₂CO₃ / DMF (80 °C)>80% (Ar-Br)[6]

*Di-tert-butylneopentylphosphine (DTBNpP) is specifically utilized when controlling the migration of the newly formed carbon-carbon double bond is critical ()[6].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The visual cues (color changes) and specific stoichiometric ratios are critical for success.

Workflow Step1 1. Glovebox Setup Exclude O2/H2O Step2 2. Catalyst Pre-mixing Pd source + Bulky Ligand Step1->Step2 Step3 3. Substrate Addition Ar-X + Olefin + Solvent Step2->Step3 Step4 4. Base Addition e.g., Cy2NMe Step3->Step4 Step5 5. Reaction Execution Stir at RT or Heat Step4->Step5 Step6 6. Workup & Isolation Extraction & Chromatography Step5->Step6

Caption: Step-by-step workflow for air-sensitive Heck cross-coupling.

Protocol A: Fu’s Room-Temperature Heck Reaction of Aryl Chlorides

This protocol utilizes the Pd/P(t-Bu)₃ system. The choice of N-methyldicyclohexylamine (Cy₂NMe) is deliberate: unlike inorganic bases (e.g., Cs₂CO₃) which suffer from poor solubility, Cy₂NMe is highly soluble in toluene/dioxane and acts as a non-nucleophilic proton sink, facilitating the rate-limiting base-assisted β-hydride elimination at room temperature ()[4].

Reagents:

  • Aryl chloride (e.g., 4-chlorobenzonitrile): 1.0 mmol

  • Olefin (e.g., styrene): 1.1 mmol

  • Pd₂(dba)₃: 0.015 mmol (1.5 mol% Pd)

  • Pd(P(t-Bu)₃)₂: 0.015 mmol (1.5 mol% Pd) (Note: This achieves the optimal 1:1 Pd:Ligand ratio for RT reactions)

  • Cy₂NMe: 1.1 mmol

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Transfer an oven-dried reaction vial equipped with a magnetic stir bar into an argon-filled glovebox. Causality: P(t-Bu)₃ is highly susceptible to oxidation; traces of O₂ will form catalytically dead phosphine oxides.

  • Catalyst Charging: Add Pd₂(dba)₃ and Pd(P(t-Bu)₃)₂ to the vial. Add the aryl chloride if it is a solid.

  • Solvent & Liquid Addition: Add anhydrous toluene. The solution will immediately turn a dark red-purple color, visually validating the formation of the active Pd(0) species.

  • Base & Olefin Addition: Inject Cy₂NMe and styrene via a microsyringe. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and stir vigorously at room temperature (20–25 °C) for 24 hours.

  • Validation & Workup: Monitor by GC-MS or TLC. Upon complete consumption of the aryl chloride, dilute the mixture with diethyl ether, filter through a short pad of silica gel to remove palladium black and ammonium salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Micellar-Promoted Heck Reaction for DNA-Encoded Libraries (DELs)

When applying the Heck reaction to chemical biology, organic solvents denature DNA. Using a micellar system with XPhos allows the reaction to proceed in water, expanding the utility of bulky phosphines to biomolecules ()[5].

Reagents:

  • DNA-conjugated aryl halide (HP-1): 2 nmol

  • Olefin (e.g., N-ethylacrylamide): 500 mM

  • Pd₂(dba)₃ / XPhos pre-catalyst complex: 7.33 mM Pd / 14.66 mM Ligand

  • K₃PO₄: 5.3 mM

  • TPGS-750-M (Surfactant): 2% in H₂O

Step-by-Step Procedure:

  • Micelle Formation: In a microcentrifuge tube, combine the TPGS-750-M surfactant solution with K₃PO₄. Vortex for 30 seconds to ensure uniform micelle formation.

  • Catalyst Injection: Add the Pd/XPhos complex (prepared as a concentrated stock in THF; final THF concentration must not exceed 15% to maintain DNA integrity).

  • Substrate Addition: Add the DNA-conjugated aryl halide and the olefin.

  • Thermal Activation: Heat the sealed tube at 60 °C for 1–2 hours. Causality: The hydrophobic core of the TPGS-750-M micelle acts as a nanoreactor, artificially increasing the local concentration of the bulky XPhos-Pd complex and the organic substrates, overcoming the poor aqueous solubility of the reagents.

  • Quenching: Add sodium diethyldithiocarbamate (1 M in H₂O) and heat at 60 °C for 30 minutes to scavenge palladium and prevent DNA degradation during downstream sequencing.

Troubleshooting & Critical Parameters

  • Catalyst Deactivation (Black Precipitate): If palladium black precipitates within the first 30 minutes, the oxidative addition is failing, or the ligand has oxidized. Ensure strict Schlenk/glovebox techniques. For unactivated aryl chlorides, ensure the Pd:Ligand ratio is strictly 1:1; excess bulky ligand (1:2 ratio) can sterically hinder the initial substrate coordination.

  • Olefin Isomerization: If a mixture of internal and terminal olefins is observed (especially with aliphatic alkenes), switch the ligand to DTBNpP or alter the base from an organic amine to an inorganic carbonate (e.g., Na₂CO₃), which alters the kinetics of the β-hydride elimination/reinsertion pathway ()[6].

References

  • Heck Reaction—State of the Art. MDPI Catalysts, 2017. Available at:[Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis. Taylor & Francis, 2010. Available at:[Link]

  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace, 2008. Available at:[Link]

  • (E)-2-Methyl-3-phenylacrylic acid butyl ester (Fu's Protocol). Organic Syntheses, 2004, 81, 63. Available at:[Link]

  • Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Bioconjugate Chemistry, 2023. Available at:[Link]

  • Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry, 2014. Available at:[Link]

Sources

Method

Application Note: Advanced Negishi Cross-Coupling Workflows Utilizing Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

Introduction & Scientific Context The Negishi cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science. While sp2 sp2 couplings...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The Negishi cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science. While sp2

sp2 couplings (e.g., aryl-aryl) are routine, the coupling of sp3 -hybridized organozinc reagents—particularly secondary alkylzincs—with aryl halides remains a formidable challenge [1]. The primary failure mode in these reactions is competitive β -hydride elimination from the alkylpalladium intermediate, which leads to isomerized (linear) products or alkene byproducts rather than the desired branched cross-coupled product.

To overcome this, the catalytic cycle must be precisely tuned to vastly accelerate reductive elimination. The introduction of the 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) group onto phosphine backbones has revolutionized this space. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1) serves as the premier electrophilic precursor to synthesize these advanced, ultra-bulky ligands (such as DTBM-SEGPHOS or custom DTBM-biaryl phosphines) [2].

Causality & Mechanism: The DTBM Advantage

As an Application Scientist, it is critical to understand why the DTBM group is so effective rather than simply observing its empirical success. The efficacy of ligands derived from Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is rooted in a perfect synergy of steric and electronic properties [3]:

  • Steric Bulk (3,5-di-tert-butyl groups): The extreme steric demand of the tert-butyl groups forces the palladium center into a highly reactive, monoligated L1​Pd(0) state. During the catalytic cycle, this immense bulk destabilizes the square planar Pd(II) transmetalation complex. To relieve this steric strain, the complex is driven toward rapid reductive elimination. This acceleration is so profound that it outcompetes the slower β -hydride elimination pathway, preserving the sp3 stereocenter or branching.

  • Electronic Density (4-methoxy group): The strongly electron-donating methoxy group enriches the phosphorus atom via resonance. This high electron density makes the resulting Pd(0) species highly nucleophilic, drastically lowering the activation energy required for the oxidative addition of unactivated or electron-rich aryl chlorides.

NegishiCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Pd(II)(Ar)(X)L (Oxidative Addition) Pd0->OxAdd Ar-X Accelerated by Electron-Rich DTBM TransMet Pd(II)(Ar)(R)L (Transmetalation) OxAdd->TransMet R-ZnX (Secondary Alkylzinc) TransMet->Pd0 Ar-R (Product) Fast Reductive Elimination Driven by Steric Bulk (Prevents β-Hydride Elim.)

Catalytic cycle of Negishi coupling highlighting DTBM ligand effects.

Quantitative Data: Ligand Comparison

The table below illustrates the dramatic impact of transitioning from standard phosphines to DTBM-derived ligands in a model sp3

sp2 Negishi coupling (e.g., coupling of isopropylzinc bromide with 4-chlorotoluene).

Table 1: Comparison of Ligand Effects on Secondary Alkylzinc Negishi Couplings

Ligand TypeExampleYield (%)Isomerization (Branched:Linear)Mechanistic Causality
Unhindered Monodentate PPh3​ < 10%10:90Reductive elimination is too slow; rapid β -hydride elimination dominates.
Standard Bidentatedppe35%40:60Moderate stabilization, but insufficient bulk to force rapid reductive elimination.
Bulky BiarylSPhos75%95:5Good steric bulk, but electronic tuning is suboptimal for challenging chlorides.
Ultra-Bulky / Electron-Rich DTBM-Biaryl > 95% > 99:1 Optimal steric/electronic balance; β -hydride elimination is completely suppressed.

Experimental Workflows & Protocols

The following self-validating protocols describe the two-stage workflow: first, synthesizing the active ligand from the chlorophosphine precursor, and second, applying it in a challenging Negishi coupling.

Workflow Step1 Bis(3,5-di-tert-butyl-4-methoxyphenyl) chlorophosphine (CAS 212713-08-1) Step2 Nucleophilic Substitution (e.g., Biaryl-Li or Chiral Backbone) Step1->Step2 Step3 Isolation of DTBM-Ligand (e.g., DTBM-SEGPHOS or DTBM-Biaryl) Step2->Step3 Step4 In Situ Pre-activation with Pd(OAc)2 or Pd2(dba)3 Step3->Step4 Step5 Negishi Cross-Coupling (sp3-sp2 bond formation) Step4->Step5

Workflow from DTBM-chlorophosphine precursor to Negishi cross-coupling product.

Protocol A: Synthesis of a Custom DTBM-Biaryl Phosphine Ligand

This protocol utilizes Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine to generate a Buchwald-type ligand.

Reagents & Equipment:

  • 2-Bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv, 10 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol)

  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (1.0 equiv, 10 mmol)

  • Anhydrous THF (50 mL)

  • Schlenk flask, Argon atmosphere.

Step-by-Step Methodology:

  • Lithiation: Charge a flame-dried Schlenk flask with 2-bromo-2',4',6'-triisopropylbiphenyl and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Dropwise add n-BuLi over 15 minutes. Causality Note: Strict temperature control at -78 °C is mandatory to prevent benzyne formation or unwanted isomerization of the highly sterically hindered biaryl system. Stir for 1 hour.

  • Electrophilic Quench: Dissolve Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine in 10 mL of anhydrous THF and add it dropwise to the lithiated mixture at -78 °C.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature overnight (approx. 16 hours). Causality Note: The extreme steric bulk of the chlorophosphine requires significant thermal energy (room temperature) to drive the P-C bond formation to completion.

  • Workup: Quench with degassed saturated aqueous NH4​Cl , extract with degassed ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via recrystallization (ethanol/dichloromethane) to yield the pure DTBM-biaryl ligand as a white solid.

Protocol B: Negishi Coupling of a Secondary Alkylzinc Halide

This protocol utilizes the ligand synthesized in Protocol A for a challenging sp3

sp2 coupling.

Reagents & Equipment:

  • Aryl chloride substrate (1.0 equiv, 1.0 mmol)

  • Secondary alkylzinc bromide solution (e.g., isopropylzinc bromide, 0.5 M in THF, 1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (Precatalyst, 2 mol%)

  • DTBM-Biaryl Ligand (from Protocol A) (4 mol%)

  • Anhydrous THF/Toluene (1:1, 5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, charge a vial with Pd(OAc)2​ and the DTBM-Biaryl Ligand. Add 2 mL of the THF/Toluene solvent mixture. Stir for 15 minutes at room temperature until a homogeneous, brightly colored solution forms (indicating the formation of the active L1​Pd(0) species).

  • Substrate Addition: Add the aryl chloride to the active catalyst solution.

  • Transmetalation Initiation: Seal the vial with a septum, remove it from the glovebox, and connect to an argon line. Slowly inject the secondary alkylzinc bromide solution via syringe.

  • Coupling: Heat the reaction mixture to 60 °C for 4 hours. Causality Note: The DTBM ligand's bulk forces an immediate reductive elimination upon transmetalation, meaning the reaction can proceed at moderate temperatures without the alkylpalladium intermediate surviving long enough to undergo β -hydride elimination.

  • Workup: Cool to room temperature, quench with 1M HCl (to destroy excess zinc reagent), extract with diethyl ether, and purify via flash chromatography.

References

  • Source: PubMed Central (PMC), National Institutes of Health.
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)
  • Understanding the Use of Phosphine-(EWO)
Application

"Sonogashira coupling catalyzed by palladium and Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine"

Application Note & Protocol Enhanced Sonogashira Coupling of Aryl Halides using a Palladium / Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Catalyst System Abstract: The Sonogashira cross-coupling reaction is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Enhanced Sonogashira Coupling of Aryl Halides using a Palladium / Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Catalyst System

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[1] This guide provides an in-depth analysis and detailed protocols for Sonogashira couplings utilizing a highly effective palladium catalyst system incorporating Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine as the supporting ligand. This application note explores the mechanistic advantages conferred by this bulky, electron-rich phosphine ligand, which facilitates high-efficiency couplings, particularly for challenging substrates, and enables robust copper-free methodologies. Detailed, field-tested protocols are provided for researchers and drug development professionals to accelerate discovery and process development.

Introduction: The Evolution of Sonogashira Catalysis

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has become an indispensable tool for synthesizing conjugated enynes and arylalkynes.[2] These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[3] The classical Sonogashira protocol employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst, typically with an amine base.[4] While highly effective, the copper co-catalyst can lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling), and can introduce purification challenges, especially in pharmaceutical applications.[5]

This has driven the development of copper-free Sonogashira protocols. The success of these copper-free systems is critically dependent on the choice of ligand bound to the palladium center.[3] The evolution from simple triphenylphosphine ligands to more sophisticated, sterically demanding, and electron-rich phosphines has been a pivotal advancement.[6] These advanced ligands enhance the catalytic cycle's efficiency, allowing for milder reaction conditions, lower catalyst loadings, and the use of more challenging and cost-effective substrates like aryl chlorides.[6][7]

This guide focuses on a catalyst system employing Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine , a state-of-the-art ligand that exemplifies the advantages of steric bulk and electron-richness. We will delve into the rationale for its use, its impact on the reaction mechanism, and provide robust, step-by-step protocols for its application.

The Catalyst System: Decoding the Ligand's Role

The efficacy of the Sonogashira coupling is directly tied to the performance of the palladium catalyst, which is modulated by its phosphine ligand. The ligand discussed here is typically generated from its more stable precursor, Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine .

Ligand Precursor: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

  • CAS Number: 212713-08-1[8]

  • Appearance: White powder

  • Properties: This chlorophosphine is an air- and moisture-sensitive reagent used as a starting material for the synthesis of the corresponding phosphine ligand.[9] The active phosphine ligand can be prepared beforehand or generated in situ.

The resulting phosphine ligand, Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine , possesses distinct structural features that are key to its high performance.

  • Steric Bulk: The four tert-butyl groups flanking the phosphorus atom create a sterically hindered environment. This bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for efficient oxidative addition.[2][7]

  • Electron-Rich Character: The two methoxy groups donate electron density into the phenyl rings, making the phosphorus atom a strong electron donor. This increased electron density on the palladium center accelerates both the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][10]

Ligand_Structure cluster_ligand Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine P P H H P->H C1 C P->C1 C7 C P->C7 C2 C C1->C2 C3 C C2->C3 tBu1 C(CH₃)₃ C2->tBu1 C4 C C3->C4 C5 C C4->C5 OMe1 OCH₃ C4->OMe1 C6 C C5->C6 C6->C1 tBu2 C(CH₃)₃ C6->tBu2 C8 C C7->C8 C9 C C8->C9 tBu3 C(CH₃)₃ C8->tBu3 C10 C C9->C10 C11 C C10->C11 OMe2 OCH₃ C10->OMe2 C12 C C11->C12 C12->C7 tBu4 C(CH₃)₃ C12->tBu4

Caption: Structure of the bulky, electron-rich phosphine ligand.

Mechanistic Advantages in Copper-Free Sonogashira Coupling

The primary advantage of using a bulky, electron-rich ligand like Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is the ability to efficiently run the Sonogashira reaction without a copper co-catalyst. The mechanism involves a single palladium catalytic cycle.[1]

The Catalytic Cycle:

  • Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(L)₂) is reduced in situ to the active Pd(0) species. The bulky phosphine ligand (L) stabilizes this species, readily forming the key monoligated L-Pd(0) complex.

  • Oxidative Addition: The electron-rich L-Pd(0) complex readily undergoes oxidative addition with the aryl halide (Ar-X), forming the Pd(II) intermediate, L-Pd(Ar)(X). This step is often rate-limiting and is significantly accelerated by the ligand.[2][7]

  • Deprotonation & Alkyne Binding: In the presence of a base, the terminal alkyne (R-C≡C-H) is deprotonated. The resulting acetylide coordinates to the palladium center, displacing the halide to form a palladium-acetylide complex.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-C≡C-R), which regenerates the active L-Pd(0) catalyst, allowing the cycle to continue. The steric bulk of the ligand promotes this crucial product-releasing step.[6]

Caption: Simplified copper-free Sonogashira catalytic cycle.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Inert atmosphere techniques (Schlenk line or glovebox) are required as the catalyst system can be sensitive to air. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with Phenylacetylene

This protocol provides a general starting point for the coupling of aryl bromides. Conditions may need to be optimized for specific substrates.

Materials & Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) (5 mL)

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Syringes for liquid transfer

  • Heating mantle with temperature controller and oil bath

  • TLC plates for reaction monitoring

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Flask Preparation: Place the magnetic stir bar in the Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solids: Under a positive flow of inert gas, add Pd(OAc)₂ (4.5 mg), Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (18.8 mg), the aryl bromide (1.0 mmol), and Cs₂CO₃ (652 mg) to the flask.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas again. Add the anhydrous, degassed solvent (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (132 µL) to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath.[7] Monitor the reaction progress by TLC or GC/LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and filter it through a pad of Celite to remove the base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

Optimization and Data Summary

The optimal conditions for a Sonogashira coupling can vary significantly based on the reactivity of the specific substrates. The following table summarizes key parameters that can be adjusted for optimization.

ParameterTypical Range/OptionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precursors, respectively. The choice often depends on ease of handling and cost.[7]
Ligand:Pd Ratio 1:1 to 2:1A 2:1 ratio is often used with Pd(II) precursors to ensure complete reduction to Pd(0) and formation of the active L-Pd(0) species.
Base Cs₂CO₃, K₂CO₃, K₃PO₄, Organic bases (e.g., DBU, Et₃N)A strong, non-nucleophilic inorganic base like Cs₂CO₃ is often effective for challenging substrates. Organic amines can also serve as the base and sometimes as the solvent.[1]
Solvent Toluene, Dioxane, THF, DMF, AcetonitrileThe choice of solvent depends on substrate solubility and the required reaction temperature. Anhydrous conditions are strongly recommended.[7]
Temperature Room Temp. to 120 °CAryl iodides and bromides typically react at lower temperatures (60-100 °C), while less reactive aryl chlorides may require higher temperatures (>100 °C).[6][7]
Catalyst Loading 0.5 - 5 mol%Higher loadings may be necessary for unreactive substrates like electron-rich aryl chlorides. Start with 1-2 mol% for initial screening.[6]

General Experimental Workflow

The overall process from planning to final product can be visualized as a systematic workflow.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (DTBM-CP)

Welcome to the advanced technical support module for handling Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (DTBM-CP) . This highly specialized, sterically demanding electrophile is a cornerstone reagent for synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support module for handling Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (DTBM-CP) . This highly specialized, sterically demanding electrophile is a cornerstone reagent for synthesizing privileged chiral ligands (e.g., DTBM-SEGPHOS, DTBM-Garphos, Josiphos analogs)[1]. These ligands are critical for achieving high enantioselectivity (up to 99% ee) and preventing catalyst aggregation in transition-metal-catalyzed cross-couplings and asymmetric hydrogenations[2].

However, the exact features that make DTBM-CP derivatives exceptional catalysts—massive steric bulk and high electron density—also make the parent chlorophosphine notoriously difficult to react with nucleophiles and highly susceptible to oxidation[3]. This guide synthesizes field-proven insights to help you overcome these synthetic bottlenecks.

Part 1: The Causality of DTBM-CP Reactivity

To master DTBM-CP reactions, one must understand the dual nature of its molecular architecture:

  • Steric Shielding: The 3,5-di-tert-butyl groups create a massive steric "umbrella" around the phosphorus center. While this is highly advantageous for downstream asymmetric catalysis, it severely raises the activation energy required for initial nucleophilic attack on the P-Cl bond.

  • Electronic Richness: The 4-methoxy group strongly donates electron density into the aromatic ring and, consequently, the phosphorus atom. This makes the resulting phosphine highly nucleophilic but exceptionally prone to forming P(V) oxides upon exposure to trace atmospheric oxygen.

ReactionWorkflow N1 DTBM-CP (Electrophile) N3 Reflux in Toluene (Overcome Sterics) N1->N3 N2 Nucleophile (e.g., S8/NEt3) N2->N3 N4 DTBM-Ligand (e.g., tbuss) N3->N4 24h, 110°C N6 Transition Metal Complex N4->N6 N5 Metal Precursor (e.g., Ir dimer) N5->N6 RT, 5 min

Experimental workflow for synthesizing DTBM-based ligands and transition metal complexation.

Part 2: Troubleshooting Guides & FAQs

Q: My nucleophilic substitution with DTBM-CP stalls at 30-40% conversion. How can I drive the reaction to completion? A: The primary cause is steric hindrance. The bulky tert-butyl groups block incoming nucleophiles, forcing the reaction under kinetic constraints. To overcome this, you must shift to thermodynamic control. For example, when synthesizing phosphinodithioic acid derivatives, stirring at room temperature is insufficient; the reaction requires refluxing in toluene (110 °C) for a full 24 hours to achieve >80% yield[3].

Q: I observe a secondary peak in my ³¹P NMR spectrum around +25 to +40 ppm. What is this byproduct, and how do I prevent it? A: This chemical shift is characteristic of a P(V) phosphine oxide. The electron-donating 4-methoxy groups make the phosphorus atom highly electron-rich and exceptionally prone to oxidation by trace oxygen or moisture. Prevention requires rigorous Schlenk techniques: use only anhydrous, freshly distilled solvents that have been degassed via at least three freeze-pump-thaw cycles.

Q: Why am I getting low yields during the final metallation step when forming Ir(III) or Cu(I) complexes with my DTBM-ligand? A: While the ligand synthesis requires harsh conditions, the metallation step is thermodynamically favorable but kinetically slow if the metal precursor is heavily coordinated. Use highly labile metal precursors. For instance, reacting a DTBM-ligand with the chloro-bridged dimer [(tfmpqz)₂Ir(μ-Cl)]₂ in 2-ethoxyethanol at room temperature yields the Ir(III) complex in just 5 minutes due to the rapid cleavage of the μ-chloro bridge[3]. Similarly, using CuBr·SMe₂ instead of plain CuBr provides a soluble, reactive Cu(I) source for Josiphos-type ligand complexation[1].

Troubleshooting A Low Yield in DTBM-CP Reaction B Run 31P NMR Analysis A->B C Peak at +20 to +40 ppm (Phosphine Oxide) B->C Oxidation Detected D Peak at starting shift (Unreacted DTBM-CP) B->D Steric Hindrance E Action: Purify Solvents Degas via Freeze-Pump-Thaw C->E F Action: Increase Temp to 110°C Extend time to 24h D->F

Logical troubleshooting workflow for diagnosing and resolving low yields in DTBM-CP reactions.

Part 3: Self-Validating Experimental Protocol

Synthesis of DTBM-Phosphinodithioic Acid Salts (tbuss) and Ir(III) Complexation This protocol utilizes a self-validating feedback loop via ³¹P NMR to ensure intermediate purity before proceeding to metallation, maximizing the final yield[3].

Step 1: Reagent Preparation (Inert Atmosphere) In a flame-dried Schlenk flask under a strict N₂ atmosphere, combine DTBM-CP (4.53 mmol), elemental sulfur (S₈, 13.59 mmol), and triethylamine (13.59 mmol). Validation Checkpoint: Ensure triethylamine is freshly distilled over CaH₂ to eliminate trace moisture that causes rapid P-Cl bond hydrolysis.

Step 2: High-Temperature Substitution Add 50 mL of anhydrous, degassed toluene. Heat the mixture to reflux (110 °C) for 24 hours. Validation Checkpoint: Withdraw a 0.1 mL aliquot under N₂, dilute in anhydrous C₆D₆, and run a ³¹P NMR. The reaction is complete when the DTBM-CP peak (~+80 to +100 ppm) completely disappears. If starting material remains, extend the reflux time by 12 hours.

Step 3: Isolation of the Ligand Salt Cool the reaction to room temperature. Filter the resulting dark precipitates under inert conditions to isolate the triethylamine salt of the DTBM-phosphinodithioic acid (tbuss).

Step 4: Rapid Metallation In a separate Schlenk flask, dissolve the tbuss salt (2.28 mmol) and the chloro-bridged dimer[(tfmpqz)₂Ir(μ-Cl)]₂ (0.76 mmol) in 15 mL of degassed 2-ethoxyethanol. Stir at room temperature for exactly 5 minutes. Validation Checkpoint: A rapid color change and high solubility indicate the successful cleavage of the Ir dimer and robust complex formation.

Step 5: Purification Concentrate the solution in vacuo, extract with dichloromethane (DCM), and wash with distilled water. Purify via flash silica gel column chromatography (Petroleum Ether/DCM 1:3). Vacuum sublimation yields the pure Ir(III) complex as dark-red crystals (~80% yield)[3].

Part 4: Quantitative Data & Yield Optimization

The following table summarizes optimal conditions for overcoming the steric and electronic challenges associated with DTBM-CP across various synthetic pathways:

Reaction PhaseReagents / PrecursorsOptimal Solvent & TempTimeExpected YieldMechanistic Rationale
Ligand Synthesis (Dithioate) DTBM-CP, S₈, NEt₃Toluene, 110 °C24 h>90%High thermal energy is strictly required to overcome the steric shielding of the tert-butyl groups[3].
Ligand Synthesis (Josiphos) DTBM-CP, Ferrocenyl amineTHF / Ether, 0 °C to RT12 h60–78%Stepwise lithiation requires careful temperature control to prevent side reactions while ensuring substitution[1].
Ir(III) Complexation tbuss ligand, [(tfmpqz)₂Ir(μ-Cl)]₂2-ethoxyethanol, 25 °C5 min80%Highly exothermic and thermodynamically driven cleavage of the μ-chloro bridge allows for rapid room-temperature reaction[3].
Cu(I) Complexation DTBM-Josiphos, CuBr·SMe₂CH₂Cl₂, 25 °C2 h60%SMe₂ acts as a labile leaving group, facilitating rapid coordination of the bulky ligand onto the copper center[1].

Sources

Optimization

Technical Support Center: Purification of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

Welcome to the technical support center dedicated to the purification of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the purification of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this sterically hindered and air-sensitive organophosphorus compound.

Introduction

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is a valuable reagent in organic synthesis, often employed in the formation of bulky phosphine ligands crucial for various catalytic reactions. Its purity is paramount for the success and reproducibility of these reactions. However, its sensitivity to air and moisture, coupled with the potential for side products during its synthesis, can make purification a challenging task. This guide provides a comprehensive resource to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: After synthesis and initial workup, my crude product is an oil and refuses to solidify. How can I induce crystallization?

Answer: The oily nature of the crude product can be attributed to the presence of residual solvents or impurities that lower the melting point.

  • Potential Cause 1: Residual Solvent: The solvent used in the synthesis or workup (e.g., toluene, THF, or dichloromethane) may be trapped in the product.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) under vacuum can aid in the removal of residual solvents, but be cautious as excessive heat can lead to decomposition.

  • Potential Cause 2: Impurities: The presence of byproducts from the synthesis can act as a eutectic contaminant, preventing crystallization.

    • Solution: Attempt to precipitate the product by dissolving the oil in a minimal amount of a non-polar solvent in which the product is sparingly soluble at room temperature (e.g., hexane or pentane) and then cooling the solution to a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). If precipitation occurs, the solid can be isolated by filtration. If it remains an oil, a column chromatography approach may be necessary.

Question 2: I performed a recrystallization, but the yield of pure product is very low. What could be the reason?

Answer: Low recovery after recrystallization is a common issue and can stem from several factors.

  • Potential Cause 1: Inappropriate Solvent Choice: The chosen solvent or solvent system may have too high a solubility for the product, even at low temperatures.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a bulky, relatively non-polar molecule like Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine, consider solvents like hexane, heptane, or a mixed solvent system such as toluene/hexane or dichloromethane/pentane.[1] Experiment with different solvents on a small scale to find the optimal one.

  • Potential Cause 2: Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Potential Cause 3: Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is performed, the product may crystallize in the funnel.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization.[2]

Question 3: My purified product looks crystalline, but the ³¹P NMR spectrum shows multiple phosphorus signals. What are these impurities and how can I remove them?

Answer: The presence of multiple signals in the ³¹P NMR spectrum indicates phosphorus-containing impurities.[3][4]

  • Potential Impurity 1: Phosphine Oxide: Due to the air-sensitive nature of the chlorophosphine, oxidation to the corresponding phosphine oxide is a common side reaction.[3] This will appear as a new peak in the ³¹P NMR spectrum, typically at a different chemical shift.

    • Solution: Rigorous exclusion of air and moisture during the entire purification process is critical.[3][5] Work under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox. If oxidation has already occurred, separation can be challenging. Chromatography on silica gel (under inert atmosphere) can be effective, as the phosphine oxide is generally more polar than the chlorophosphine.

  • Potential Impurity 2: Unreacted Phosphorus Trichloride (PCl₃) or Monosubstituted Byproduct: If the synthesis involved the reaction of an organometallic reagent with PCl₃, incomplete reaction could leave residual PCl₃ or the monosubstituted aryl-PCl₂ species.[6]

    • Solution: These impurities are typically more volatile than the desired product. They can often be removed by prolonged exposure to high vacuum. A careful distillation under reduced pressure might also be an option, although the high melting point of the desired product makes this less practical.

  • Potential Impurity 3: Hydrolysis Product: Reaction with moisture will lead to the formation of the corresponding phosphinous acid.

    • Solution: Similar to the phosphine oxide, this is a more polar impurity. Strict anhydrous conditions are necessary to prevent its formation. If present, it can potentially be removed by chromatography.

Question 4: The color of my product is off-white or yellowish, not the expected white crystalline solid. What does this indicate?

Answer: A yellowish tint can indicate the presence of minor impurities, which may or may not be phosphorus-containing.

  • Potential Cause 1: Trace Oxidized Species: Even small amounts of the phosphine oxide or other degradation products can impart color.

    • Solution: A second recrystallization may be necessary to improve the purity and color. The use of a small amount of activated charcoal during recrystallization can sometimes help to remove colored impurities, but this should be done with caution as the charcoal can also adsorb the desired product.

  • Potential Cause 2: Residual Reagents from Synthesis: If a Grignard or organolithium reagent was used in the synthesis, trace metal salts or organic byproducts could be present.

    • Solution: Ensure the workup procedure effectively removes these impurities. A wash with a dilute aqueous acid (if the product is stable to it) followed by water and brine can help remove metal salts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine?

A1: Due to its sensitivity to air and moisture, the purified compound should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container, such as a Schlenk flask or a vial inside a glovebox.[3][5] Storage in a cool, dark place, such as a refrigerator or freezer (in a sealed container), is recommended to minimize decomposition over time.

Q2: How can I accurately assess the purity of my final product?

A2: The most effective method for purity assessment is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ³¹P NMR: This is the most direct method to determine the purity with respect to other phosphorus-containing compounds. A pure sample should exhibit a single sharp signal. Quantitative ³¹P NMR can be used to determine the absolute purity.[7][8]

  • ¹H and ¹³C NMR: These spectra should be clean and consistent with the expected structure. The absence of signals from solvents or known impurities is a good indicator of purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Q3: What safety precautions should I take when handling this compound?

A3: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is an air- and moisture-sensitive compound and should be handled with care.

  • Always work in a well-ventilated fume hood or a glovebox.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of a spill, decontaminate the area with a suitable quenching agent (e.g., a solution of sodium hypochlorite followed by a solution of sodium thiosulfate), and dispose of the waste according to your institution's safety guidelines.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be a viable purification method, especially if recrystallization fails to remove certain impurities.

  • Stationary Phase: Silica gel is a common choice. It should be dried under vacuum before use to remove adsorbed water.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and a slightly more polar solvent like dichloromethane or diethyl ether, is typically used. The polarity of the eluent can be gradually increased to elute the desired compound while retaining more polar impurities.

  • Inert Atmosphere: The entire chromatography process should be performed under an inert atmosphere to prevent oxidation of the product on the column. This can be achieved by using a "flash" chromatography setup with Schlenk-type flasks for solvent and fraction collection.

Experimental Protocols

Protocol 1: Purification by Recrystallization under Inert Atmosphere

This protocol provides a general guideline for the recrystallization of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine. The choice of solvent and temperatures may require optimization.

Materials:

  • Crude Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

  • Anhydrous and deoxygenated recrystallization solvent (e.g., hexane, heptane, or a toluene/hexane mixture)

  • Schlenk flask

  • Schlenk filter frit

  • Cannula

  • Inert gas source (Argon or Nitrogen)

  • Heating mantle and magnetic stirrer

  • Cooling bath (ice-water or dry ice/acetone)

Procedure:

  • Preparation: Assemble and flame-dry all glassware under vacuum and backfill with an inert gas.

  • Dissolution: Transfer the crude solid to a Schlenk flask under a positive pressure of inert gas. Add a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution, but avoid a large excess.[9]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[10] Once at room temperature, further cool the flask in an ice bath or a freezer to maximize crystal formation.

  • Isolation: Once crystallization is complete, isolate the crystals by filtration under an inert atmosphere using a Schlenk filter frit and cannula transfer of the supernatant.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Diagram of the Recrystallization Workflow:

G cluster_setup Setup cluster_process Recrystallization Process cluster_output Output A Flame-dry glassware under vacuum B Backfill with inert gas A->B C Transfer crude solid to Schlenk flask B->C D Add minimal hot solvent to dissolve C->D E Slowly cool to induce crystallization D->E F Isolate crystals via Schlenk filtration E->F G Wash crystals with cold solvent F->G H Dry under high vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for the recrystallization of an air-sensitive compound.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 212713-08-1[11]
Molecular Formula C₃₀H₄₆ClO₂P[11]
Molecular Weight 505.11 g/mol [11]
Appearance White crystalline solid
Melting Point 116-120 °C
Sensitivity Air and moisture sensitive

Table 2: Potential Impurities and their Origin

ImpurityChemical StructureOrigin
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine oxide (Ar)₂P(O)HOxidation of the chlorophosphine by air.
(3,5-DI-tert-butyl-4-methoxyphenyl)dichlorophosphine ArPCl₂Incomplete reaction during synthesis from PCl₃.
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphinous acid (Ar)₂POHHydrolysis of the chlorophosphine by moisture.
Unreacted Starting Materials ArOH, PCl₃Incomplete reaction during synthesis.

Troubleshooting Logic Diagram:

G start Purification Issue Encountered q1 Is the product an oil? start->q1 a1_yes Dry under high vacuum. Attempt precipitation from a non-polar solvent. q1->a1_yes Yes q2 Is the recrystallization yield low? q1->q2 No a1_yes->q2 a2_yes Optimize solvent system. Use minimum amount of hot solvent. q2->a2_yes Yes q3 Does ³¹P NMR show multiple signals? q2->q3 No a2_yes->q3 a3_yes Identify impurities (e.g., oxide). Consider chromatography under inert atmosphere. q3->a3_yes Yes end Pure Product Obtained q3->end No a3_yes->end

Caption: Decision tree for troubleshooting purification issues.

References

  • Uchiyama, N., et al. (2022). Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). Magnetic Resonance in Chemistry, 60(11), 1011-1019.
  • Jee, J., et al. (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Spectral Isolation and Identification of Organophosphorus Compounds Related to Chemical Weapons Agents and Their Degradation Products. Analytical Chemistry, 84(22), 9783-9790.
  • Chen, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 234.
  • Uchiyama, N., et al. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Chemical and Pharmaceutical Bulletin, 72(1), 58-65.
  • University of California, Los Angeles. (n.d.).
  • University of York. (n.d.).
  • Singh, D. K., & Kumar, D. (2015). Post Analysis of Proficiency Test Samples Using Nuclear Magnetic Resonance Spectroscopy. American Journal of Analytical Chemistry, 6(11), 867-881.
  • University of Toronto. (n.d.).
  • Wellesley College. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Casida, J. E., & Quistad, G. B. (2003). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Toxicology and Applied Pharmacology, 187(2), 105-113.
  • SOP: CRYSTALLIZ
  • Santa Cruz Biotechnology. (n.d.). Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine.
  • Johnson, A. W. (2017). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 338-342.

Sources

Troubleshooting

"common side reactions with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine"

Technical Support Center: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine From the desk of the Senior Application Scientist Welcome to the dedicated technical support center for Bis(3,5-DI-tert-butyl-4-methoxypheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support center for Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this sterically hindered and electron-rich phosphine precursor. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, storage, and fundamental properties of the reagent.

Q1: What are the primary safety and handling requirements for this reagent?

A1: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is classified as a water-reactive and corrosive substance.[1][2] It is sensitive to both air and moisture.[3][4][5] Upon contact with water or protic solvents, it rapidly hydrolyzes to form the corresponding phosphine oxide and corrosive hydrogen chloride (HCl) gas.[2]

  • Core Directive: Always handle this reagent under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[2][6]

  • Spill & Cleanup: In case of a spill, do not use water.[2][7] Absorb the material with an inert, dry substance like sand or vermiculite and place it in a sealed container for disposal.[7]

Q2: How should the reagent be stored for maximum long-term stability?

A2: Long-term stability is contingent on rigorously excluding air and moisture.[5][6]

  • Container: Store in the original, tightly-sealed container or a suitable alternative with a PTFE-lined cap.[6][7]

  • Atmosphere: Store under a positive pressure of a dry, inert gas.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents, acids, and alcohols.[6][7]

Q3: What solvents are recommended for reactions involving this chlorophosphine?

A3: The choice of solvent is critical. You must use anhydrous, aprotic solvents.

  • Recommended: Tetrahydrofuran (THF), Dioxane, Toluene, Diethyl ether, Dichloromethane (DCM).

  • Incompatible: Alcohols (e.g., methanol, ethanol), water, amines, and any protic solvent will react with the P-Cl bond.

  • Causality: The phosphorus(III) center is highly electrophilic and susceptible to nucleophilic attack by protic species, leading to rapid degradation of the reagent.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a problem-oriented approach to issues you may encounter during your experiments, focusing on the "why" behind the problem and offering validated solutions.

Problem 1: Low or No Reaction Yield

You've set up your reaction (e.g., ligand synthesis, phosphorylation), but analysis shows a low yield of the desired product and significant unreacted starting material.

  • Potential Cause A: Reagent Degradation due to Hydrolysis/Oxidation

    • The "Why": This is the most common failure mode. Even trace amounts of moisture or air in your reaction setup can rapidly convert the active chlorophosphine into its inert phosphine oxide counterpart.

    • Troubleshooting Workflow:

      • Verify Reagent Purity: Before starting, acquire a ³¹P NMR spectrum of your starting material. The pure chlorophosphine should exhibit a sharp singlet. The presence of a significant peak in the phosphine oxide region (see Table 1) indicates degradation.

      • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Purge the entire reaction apparatus thoroughly with an inert gas.

      • Protocol Validation: If problems persist, consider implementing a more rigorous protocol for handling air- and moisture-sensitive reagents.[2]

  • Potential Cause B: Extreme Steric Hindrance

    • The "Why": The two bulky 3,5-di-tert-butyl-4-methoxyphenyl groups create significant steric congestion around the phosphorus center.[8][9] This can dramatically slow down the rate of reaction with other sterically demanding substrates.[10][11]

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: Sterically hindered reactions often require more energy and time to proceed.[10] Monitor the reaction progress over an extended period (24-48 hours) and consider a modest increase in temperature.

      • Ligand/Substrate Choice: If possible, evaluate if a less sterically hindered phosphine could achieve the desired transformation.[8] Conversely, if your substrate is the source of the hindrance, there may be a fundamental limit to the reaction's feasibility with this specific reagent.

Problem 2: An Unexpected Peak Appears in the ³¹P NMR Spectrum

Your reaction mixture shows a new, prominent peak in the ³¹P NMR spectrum that does not correspond to your starting material or expected product.

  • Scenario: A peak appears between δ +20 and +50 ppm.

    • Identification: This chemical shift range is highly characteristic of pentavalent phosphine oxides (P=O).

    • Mechanism: This is a definitive sign of reaction with water or oxygen. The chlorophosphine (P-Cl) is first hydrolyzed to the phosphinous acid (P-OH), which can then tautomerize to the secondary phosphine oxide (P(O)-H). This species is highly susceptible to further oxidation to the phosphinic acid. Alternatively, direct reaction with oxygen can occur.

    • Solution: This is a critical indicator that your anhydrous/anaerobic technique is insufficient. Re-evaluate every step: solvent purification, glassware drying, inert gas quality, and transfer techniques.

G

Table 1: Characteristic ³¹P NMR Chemical Shifts
Compound TypeStructureTypical ³¹P Chemical Shift (δ, ppm)Notes
Starting Material Ar₂P-Cl+80 to +120The specific shift can vary with solvent.
Common Side Product Ar₂P(=O)H / Ar₂P(=O)OH+20 to +50Indicates hydrolysis and/or oxidation.[12]
Desired Product (Example) Ar₂P-R (Tertiary Phosphine)-10 to -60Highly dependent on the nature of the 'R' group.

Note: Ar = 3,5-di-tert-butyl-4-methoxyphenyl. These are approximate ranges and should be used as a guide.

Part 3: Key Experimental Protocols

To ensure success, meticulous execution of experimental procedures is paramount.

Protocol 1: Handling and Dispensing Under Inert Atmosphere

This protocol describes the safe transfer of the solid reagent using Schlenk techniques.

  • Preparation: Ensure all glassware (e.g., Schlenk flask, spatulas) is thoroughly oven-dried (>120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Inert Environment: Move the sealed reagent bottle into a glovebox. If a glovebox is not available, create a positive pressure of inert gas at the neck of the bottle using a Schlenk adapter.

  • Weighing: Quickly weigh the required amount of the white to off-white solid into the tared Schlenk flask under the inert atmosphere.

  • Sealing: Immediately and securely seal the Schlenk flask and the main reagent bottle.

  • Solvent Addition: Add anhydrous solvent to the Schlenk flask via a gas-tight syringe or cannula transfer.

  • Verification: A properly handled solution should be clear and colorless. Any cloudiness may indicate the beginning of hydrolysis.

Protocol 2: Monitoring a Reaction via ³¹P NMR Spectroscopy
  • Sample Extraction: Under a positive pressure of inert gas, use a nitrogen-purged syringe to withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Sample Preparation: Transfer the aliquot into a clean, dry NMR tube. Dilute the sample with a deuterated anhydrous solvent (e.g., C₆D₆, CDCl₃ that has been passed through a plug of activated alumina).

  • Sealing: Cap the NMR tube securely. For extended monitoring or sensitive reactions, use a J. Young NMR tube or seal the standard tube with a tight-fitting cap and wrap with Parafilm.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at δ 0.0 ppm).

  • Analysis: Integrate the peaks corresponding to the starting material, product(s), and any side products. Tracking the relative integral values over time provides a quantitative measure of reaction progress and impurity formation.

By understanding the inherent reactivity of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine and implementing these robust troubleshooting and handling protocols, you can significantly improve the reliability and success of your experiments.

References

  • AK Scientific, Inc. Safety Data Sheet: Chlorodiphenylphosphine. [URL: https://www.aksci.com/sds/akl2581_sds.pdf]
  • Benchchem. Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. [URL: https://www.benchchem.com/product/bchm001546/technical-support]
  • Merck Millipore. Safety Data Sheet. [URL: https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ProcessMSDS-Start?PlainSKU=MDA_CHEM-802928&Origin=PDP]
  • Apollo Scientific. Safety Data Sheet: Chlorodiphenylphosphine. [URL: https://www.apolloscientific.co.uk/msds/OR2181_msds.pdf]
  • Hou, G. L., et al. (2006). 31P NMR chemical shifts in hypervalent oxyphosphoranes and polymeric orthophosphates. The Journal of Physical Chemistry B, 110(4), 1570-1579. [URL: https://pubs.acs.org/doi/10.1021/jp054022p]
  • Guidechem. Bis(3,5-di-t-butyl-4-methoxyphenyl)chlorophosphine CAS NO.212713-08-1. [URL: https://www.guidechem.com/products/212713-08-1.html]
  • Reich, H. J. NMR Spectroscopy: 31P NMR Chemical Shifts. University of Wisconsin-Madison. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?
  • SpectraBase. Chloro-diisopropylphosphine - Optional[31P NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/5Q20sL8g9aD]
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  • Alfa Chemistry. CAS 212713-08-1 Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. [URL: https://www.alfa-chemistry.com/cas_212713-08-1.htm]
  • Fisher Scientific. Safety Data Sheet: Chlorodiphenylphosphine. [URL: https://www.fishersci.com/msds?productName=AC109600050]
  • Ali, T. E., et al. (2012). H-1 and P-31 NMR Chemical Shifts for Compounds 3a-k. ResearchGate. [URL: https://www.researchgate.net/figure/H-1-and-P-31-NMR-Chemical-Shifts-for-Compounds-3a-k-6-from-TMS-and-X5-H3PO4-in-DMSO-d6_tbl1_283485098]
  • Hamlin, T. A., et al. (2023). Improving the accuracy of 31 P NMR chemical shift calculations by use of scaling methods. Magnetic Resonance in Chemistry, 61(4), 221-231. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/mrc.5332]
  • Maji, B., & Falivene, L. (2019). Reactivity-Tuning in Frustrated Lewis Pairs: Nucleophilicity and Lewis Basicity of Sterically Hindered Phosphines. Chemistry – A European Journal, 25(52), 12058-12072. [URL: https://www.researchgate.net/publication/334612459_Reactivity-Tuning_in_Frustrated_Lewis_Pairs_Nucleophilicity_and_Lewis_Basicity_of_Sterically_Hindered_Phosphines]
  • Guidechem. Chlorodiphenylphosphine 1079-66-9 wiki. [URL: https://www.guidechem.com/wiki/chlorodiphenylphosphine-1079-66-9.html]
  • NextSDS. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine - Chemical Substance Information. [URL: https://www.nextsds.com/chemical/212713-08-1]
  • Neilson, R. H., et al. (2003). Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines. Inorganic Chemistry, 42(1), 140-152. [URL: https://pubmed.ncbi.nlm.nih.gov/12515494/]
  • The Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 743–749. [URL: https://doyle.princeton.
  • Santa Cruz Biotechnology. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine | CAS 212713-08-1. [URL: https://www.scbt.com/p/bis-3-5-di-tert-butyl-4-methoxyphenyl-chlorophosphine-212713-08-1]
  • Chase, P. A., et al. (2008). Sterically hindered phosphine and phosphonium-based activators and additives for olefin polymerization. Dalton Transactions, (22), 2933-2941. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/dt/b801538k]
  • Entegris. Chlorophosphines - Life Sciences. [URL: https://www.entegris.com/content/dam/web/resources/brochures/brochure-chlorophosphines-life-sciences-12961.pdf]
  • ResearchGate. A note on the preparation of chloro‐dialkylphosphines. [URL: https://www.researchgate.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [URL: https://pubs.acs.org/doi/10.1021/om100106e]
  • Apperley, D. C., et al. (2018). The synthesis of deuteriated tri‐tert‐butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 61(4), 338-342. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5947629/]
  • Sigma-Aldrich. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/708575]
  • PubChem. Chlorodiphenylphosphine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Chlorodiphenylphosphine]
  • Chem-Impex. (R)-(-)-5,5'-Bis[di(3,5-di-terc-butil-4-metoxifenil)fosfino]-4,4'-bi-1. [URL: https://www.chemimpex.com/products/07703]
  • ResearchGate. Additions and Corrections - Synthesis and Structure of Bis(2,4,6-tri-tert-butylphenyl)diphosphene: Isolation of a True "Phosphobenzene". [URL: https://www.researchgate.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading when using Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine. This bulky, electron-rich phosphine precursor is a powerful tool in modern catalysis, and this guide is designed to help you navigate its application with scientific rigor and practical insight.

Introduction: Understanding Your Reagent

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is a precursor to the active phosphine ligand, Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The chlorophosphine itself is generally not the active ligand in catalytic cycles. It must first be converted to the corresponding phosphine, which then acts as a ligand for a transition metal catalyst, typically palladium. The steric bulk from the di-tert-butyl groups and the electron-donating nature of the methoxy groups make the resulting phosphine ligand highly effective for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][2]

The high activity of catalysts formed with such bulky, electron-rich phosphine ligands allows for the use of low catalyst loadings, which is economically and environmentally beneficial.[3][4] However, the sensitivity of these ligands to air and the intricacies of in situ catalyst formation can present challenges.[5] This guide will address these common issues to help you achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Do I use the chlorophosphine directly in my catalytic reaction?

A1: Generally, no. Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is a precursor and needs to be converted to the active phosphine ligand. This can be done in a separate synthetic step or, in some cases, in situ. For robust and reproducible results, it is often recommended to synthesize and isolate the phosphine before using it in your catalytic reaction. The synthesis typically involves the reaction of the chlorophosphine with a suitable reducing agent or a Grignard reagent to form the P-H or P-R bond, respectively, followed by workup to yield the tertiary phosphine.[6][7]

Q2: What is a good starting point for catalyst loading with the corresponding phosphine ligand?

A2: For initial screening experiments in palladium-catalyzed cross-coupling reactions, a catalyst loading of 0.5 to 2.0 mol% of the palladium precursor is a reasonable starting point. The ligand-to-palladium ratio is also critical. A slight excess of the phosphine ligand (e.g., 1.1:1 to 1.5:1 L:Pd) is often beneficial to ensure the metal center remains stabilized.[8]

Q3: My reaction is not working, and I see a black precipitate. What is happening?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition to palladium black. This indicates that the active, soluble Pd(0) species is no longer stabilized by the phosphine ligand and has aggregated into an inactive form. Common causes include:

  • Insufficient Ligand: The ligand-to-palladium ratio may be too low.

  • Ligand Oxidation: The phosphine ligand is electron-rich and susceptible to oxidation by atmospheric oxygen. The resulting phosphine oxide does not coordinate effectively with palladium.[8]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Impurities: Oxygen or other impurities in your reagents or solvents can degrade the catalyst.

Q4: How should I handle and store Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine and the resulting phosphine ligand?

A4: Both the chlorophosphine and the phosphine ligand are air- and moisture-sensitive.[9][10] They should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11] Store the compounds in a tightly sealed container, in a cool, dry place, preferably in a freezer and under an inert gas. Solutions of the ligand should be prepared using degassed solvents.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when optimizing catalyst loading.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst System 1. Verify Ligand Integrity: Ensure the phosphine ligand has not been oxidized. If possible, check the purity by ³¹P NMR. If in doubt, use a fresh batch or resynthesize the phosphine from the chlorophosphine precursor. 2. Check Palladium Source: Use a reliable source of palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst). Ensure it has been stored correctly.[4][12]
Suboptimal Ligand-to-Palladium Ratio 1. Screen L:Pd Ratios: Start with a 1.1:1 ratio and screen up to 2:1. An excess of ligand can help stabilize the active catalytic species, but a large excess can sometimes inhibit the reaction by occupying too many coordination sites on the metal.[8]
Incorrect Reaction Conditions 1. Rigorous Degassing: Ensure all solvents and liquid reagents are thoroughly degassed to remove oxygen. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents.[8] 2. Optimize Temperature: If catalyst decomposition is suspected (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer time. Conversely, if the reaction is sluggish, a modest increase in temperature may be beneficial.
Incompatible Base or Solvent 1. Base Selection: The choice of base is critical. For Suzuki reactions, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common. For Buchwald-Hartwig aminations, alkoxides (e.g., NaOtBu, LHMDS) are often used.[2][13] Ensure the base is anhydrous and finely powdered. 2. Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are commonly used. The solubility of all components at the reaction temperature is crucial.
Problem 2: Reaction Stalls or is Sluggish
Potential Cause Troubleshooting Steps & Explanation
Insufficient Catalyst Activity 1. Increase Catalyst Loading: As a first step, you can try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol%). However, this should be a last resort after optimizing other parameters, as higher loadings can sometimes lead to more side reactions. 2. Use a Pre-formed Catalyst: Generating the catalyst in situ can sometimes be inefficient. Using a well-defined palladium precatalyst complexed with a similar bulky phosphine ligand can provide a more active and reproducible system.[4][12]
Substrate-Related Issues 1. Challenging Substrates: Electron-deficient or sterically hindered substrates may require higher catalyst loadings or more forcing conditions. For some substrates, a different bulky phosphine ligand might be more effective.[3]
Product Inhibition 1. Monitor Reaction Profile: Take aliquots over time to determine if the reaction starts and then stops. If product inhibition is suspected, running the reaction at a lower concentration might be beneficial.
Problem 3: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Steps & Explanation
Atmospheric Contamination 1. Standardize Inert Atmosphere Technique: Ensure your Schlenk line or glovebox technique is consistent and effective. Even small amounts of oxygen can have a significant impact on the active catalyst concentration.
Reagent Quality 1. Use High-Purity Reagents: Impurities in starting materials, base, or solvent can act as catalyst poisons. Use freshly purified solvents and high-purity reagents.
In situ Catalyst Formation Variability 1. Control the Order of Addition: The sequence in which you add the palladium source, ligand, and other reagents can affect the formation of the active catalyst. It is often best to pre-form the catalyst by stirring the palladium precursor and the phosphine ligand in the solvent for a few minutes before adding the other reagents.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and should be optimized for your specific substrates.

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2.0 mol%) and Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (1.1-1.5 equivalents relative to Pd).

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution with respect to the limiting reagent).

    • Stir the mixture for 10-15 minutes at room temperature to allow for catalyst formation.

  • Reaction Assembly:

    • To the pre-formed catalyst solution, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC, or LC-MS.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Key Concepts

Catalyst Activation and Deactivation Pathways

G cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd_precatalyst Pd(II) Precatalyst Active_Catalyst Active L-Pd(0) Species Pd_precatalyst->Active_Catalyst Reduction/Ligand Exchange Ligand Phosphine Ligand Ligand->Active_Catalyst Oxidized_Ligand Oxidized Ligand (L=O) Ligand->Oxidized_Ligand Oxygen OxAdd Oxidative Addition Active_Catalyst->OxAdd Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Catalyst Product Release

Caption: Key pathways in a palladium-catalyzed cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Are reagents (Pd source, ligand, solvent) fresh and handled under inert atmosphere? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction conditions (temperature, time, degassing) optimal? yes_reagents->check_conditions replace_reagents Use fresh, properly handled reagents and repeat. no_reagents->replace_reagents yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_ratio Is the Ligand:Pd ratio optimized? yes_conditions->check_ratio optimize_conditions Optimize temperature and ensure rigorous degassing. no_conditions->optimize_conditions yes_ratio Yes check_ratio->yes_ratio Yes no_ratio No check_ratio->no_ratio No increase_loading Consider incrementally increasing catalyst loading. yes_ratio->increase_loading screen_ratios Screen L:Pd ratios (e.g., 1.1:1 to 2:1). no_ratio->screen_ratios

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Gensch, T., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Saha, D., & Ghorai, P. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(2), 465-499. Available at: [Link]

  • Gensch, T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 1-16. Available at: [Link]

  • Serafin, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7360. Available at: [Link]

  • Schmalz, H.-G., et al. (2018). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Chemistry World. (2022, October 31). Next-generation ligands for complex coupling challenges. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365. Available at: [Link]

  • Smith, A. B., et al. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania ScholarlyCommons. Available at: [Link]

  • U. S. Pharmacopeia. (n.d.). SAFETY DATA SHEET: Bemotrizinol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2963-2968. Available at: [Link]

  • Barnard, J. H., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2859-2867. Available at: [Link]

  • Taillefer, M., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 936-975. Available at: [Link]

  • NextSDS. (n.d.). Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Coles, M. P., et al. (2019). The synthesis of deuteriated tri‐tert‐butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(6), 338-342. Available at: [Link]

  • Mesa Labs. (n.d.). BI Placement During VHP Decontamination Cycles. Retrieved from [Link]

  • Rijk, R., et al. (2001). Stability of the Secondary Antioxidant Bis(2,4-di-tert-butylphenyl)pentaerythritol Diphosphite in Food Simulants. Journal of Agricultural and Food Chemistry, 49(6), 2744-2749. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Reactions with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1)[1][2]. This highly ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1)[1][2]. This highly sterically demanding phosphine precursor is a powerful tool in modern synthetic chemistry, particularly for the construction of bulky, electron-rich phosphine ligands used in catalysis[3]. However, its significant steric bulk, originating from the two 3,5-di-tert-butyl-4-methoxyphenyl substituents, presents unique challenges in achieving efficient and complete reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this reagent and successfully manage the effects of steric hindrance in your experiments.

The Challenge: Understanding the Steric Shield

The core of the difficulties encountered with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine lies in its molecular architecture. The two tert-butyl groups on each aromatic ring flank the phosphorus center, creating a significant steric shield. This shielding can dramatically slow down the rates of nucleophilic substitution at the phosphorus atom, which is the key step in the synthesis of tertiary phosphines[4].

dot graph "steric_hindrance" { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

P [label="P-Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; Nu [label="Nucleophile", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; tBu1 [label="t-Bu", fillcolor="#FBBC05", fontcolor="#202124", pos="-1.5,1.5!"]; tBu2 [label="t-Bu", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,1.5!"]; tBu3 [label="t-Bu", fillcolor="#FBBC05", fontcolor="#202124", pos="-1.5,-1.5!"]; tBu4 [label="t-Bu", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,-1.5!"]; Aryl1 [label="Aryl Ring", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,0!"]; Aryl2 [label="Aryl Ring", fillcolor="#F1F3F4", fontcolor="#202124", pos="1,0!"];

Nu -> P [label="Steric Clash", color="#EA4335", style=dashed]; P -- Aryl1; P -- Aryl2; Aryl1 -- tBu1; Aryl1 -- tBu3; Aryl2 -- tBu2; Aryl2 -- tBu4; } Caption: Steric shielding of the P-Cl bond by bulky tert-butyl groups.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction is showing little to no conversion, even after extended reaction times. What could be the issue?

Answer: This is a classic symptom of severe steric hindrance impeding the approach of your nucleophile to the phosphorus center. Several factors could be at play:

  • Insufficiently Reactive Nucleophile: The steric bulk of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine necessitates the use of highly reactive nucleophiles.

    • Solution: If you are using a Grignard reagent, consider switching to a more reactive organolithium reagent. Organolithium compounds are generally more potent nucleophiles and can overcome the steric barrier more effectively[5].

  • Inappropriate Solvent: The choice of solvent can significantly impact the reactivity of your nucleophile.

    • Solution: For organolithium reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. However, for particularly challenging cases, consider using a less coordinating solvent like hexane in combination with a reagent like n-butyllithium, which can increase its reactivity. Ensure all solvents are rigorously dried, as water will quench your organometallic reagent[6].

  • Low Reaction Temperature: While low temperatures are often used to control the reactivity of organometallics, they can also suppress the rate of a sterically hindered reaction to a standstill.

    • Solution: After the initial low-temperature addition of the nucleophile (e.g., -78 °C), allow the reaction to slowly warm to room temperature and stir overnight. In some cases, gentle heating (e.g., to 40-50 °C in a solvent like THF) may be necessary to provide enough thermal energy to overcome the activation barrier[1].

Question 2: I'm observing the formation of multiple side products, and my desired phosphine is only a minor component. What is happening?

Answer: The formation of side products often points to issues with reaction control or the stability of your reagents.

  • Side Reactions of the Nucleophile: Highly reactive nucleophiles can react with other functional groups in your reaction mixture or with the solvent itself.

    • Solution: Ensure your glassware is flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent quenching by moisture or oxygen. If your nucleophile is a strong base, it may deprotonate the solvent (e.g., THF), leading to side reactions. Using a non-protic solvent like toluene might be beneficial if compatible with your nucleophile.

  • Decomposition of the Chlorophosphine: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine can be sensitive to moisture, leading to the formation of the corresponding phosphine oxide.

    • Solution: Handle the chlorophosphine in a glovebox or under a robust inert atmosphere. Ensure all reagents and solvents are anhydrous. The presence of the phosphine oxide can complicate purification and may even interfere with the desired reaction.

Question 3: The purification of my final phosphine product is proving very difficult. How can I improve this?

Answer: The bulky and often non-polar nature of the resulting phosphines can make them challenging to purify by conventional column chromatography.

  • Co-elution with Starting Material or Side Products: The similar polarity of the desired product and byproducts can lead to poor separation on silica gel.

    • Solution: Consider converting the crude phosphine into its more stable and often more crystalline phosphine-borane adduct by treating the reaction mixture with borane dimethyl sulfide complex (BMS) or borane-THF complex before workup[7][8]. Phosphine-boranes are generally more stable to air and can be purified by chromatography more easily. The free phosphine can then be regenerated by treatment with a suitable amine, such as DABCO or morpholine.

  • Crystallization: The bulky nature of these phosphines can sometimes be an advantage for purification by crystallization.

    • Solution: After a preliminary purification (e.g., a quick filtration through a plug of silica), attempt to crystallize the product from a suitable solvent system. A combination of a non-polar solvent (like hexanes) and a slightly more polar solvent (like dichloromethane or ethyl acetate) often works well.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine?

A1: This reagent is sensitive to air and moisture. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. All manipulations should be carried out using Schlenk techniques or in a glovebox to prevent degradation[2].

Q2: Can I use this chlorophosphine to synthesize P-chiral phosphines?

A2: While possible, the synthesis of P-chiral phosphines using this reagent is challenging due to the high steric hindrance, which can make stereocontrol difficult. Methods involving chiral auxiliaries on the phosphorus atom prior to the introduction of the bulky aryl groups are generally more successful for creating P-stereogenic centers[7][9].

Q3: Are there any alternative reagents I can use if I'm consistently having trouble with this chlorophosphine?

A3: If the steric bulk is too prohibitive for your specific application, you might consider other bulky phosphine precursors. For example, phosphines with less substitution on the aryl rings, or those with different alkyl groups providing steric bulk, could be alternatives. The choice will depend on the specific electronic and steric properties required for your downstream application[10][11].

Q4: What are the typical applications of phosphine ligands derived from this chlorophosphine?

A4: The resulting bulky, electron-rich phosphines are excellent ligands for various transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), asymmetric hydrogenation, and other transformations where a highly active and sterically demanding ligand is required to promote challenging bond formations[3].

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Phosphine using an Organolithium Reagent

This protocol outlines a general method for the reaction of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine with an organolithium reagent.

Materials:

  • Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

  • Organolithium reagent (e.g., n-butyllithium, phenyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Nucleophile: Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel under an inert atmosphere or by crystallization.

dot graph "synthesis_workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Dissolve Chlorophosphine\nin Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool to -78 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Organolithium\nReagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Warm to RT,\nStir Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Quench with\nNH4Cl (aq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Workup and\nPurification", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F; } Caption: Workflow for tertiary phosphine synthesis.

Data Summary Table

The following table provides a general comparison of reaction conditions that can be adjusted to overcome steric hindrance.

ParameterStandard ConditionsFor Highly Hindered SubstratesRationale
Nucleophile Grignard ReagentOrganolithium ReagentOrganolithiums are generally more reactive nucleophiles.
Temperature -78 °C to RTRT to gentle heating (40-50 °C)Provides additional thermal energy to overcome the activation barrier.
Solvent THF, Diethyl EtherToluene, Hexanes (with appropriate nucleophiles)Less coordinating solvents can increase the reactivity of the nucleophile.
Reaction Time 2-4 hours12-24 hours or longerSterically hindered reactions are significantly slower.

References

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]

  • Pellens, M., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2026). Highly Enantiomerically Enriched Chlorophosphine Boranes: Synthesis and Applications as P-Chirogenic Electrophilic Blocks. [Link]

  • Li, G., et al. (2021). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PMC. [Link]

  • Ritter, T., et al. (2019). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. PMC. [Link]

  • Organic Chemistry Portal. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. [Link]

  • Pellens, M., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journals. [Link]

  • Royal Society of Chemistry. The Synthesis of Heteroleptic Phosphines. [Link]

  • NextSDS. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. [Link]

  • SpringerLink. Synthesis of (4-Hydroxy-3,5-di-tert-butylphenyl)- chloromethanediphenylphosphine Oxide and Its Reactions with Aprotic Nucleophi. [Link]

  • MDPI. (2024). Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. [Link]

  • Pellens, M., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journals. [Link]

  • Ye, J., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. Organic Letters. [Link]

  • Organic Syntheses. bis[3,5-bis(trifluoromethyl)phenyl]phosphine. [Link]

  • ResearchGate. (2017). Nucleophilic Substitution of P -Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. [Link]

  • Beilstein Journals. (2020). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. PMC. [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • MDPI. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Boroh. [Link]

  • ChemRxiv. (2021). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]

  • ResearchGate. (2020). Chemical and Electrochemical Oxidation of Tris (3,5-di- tert -butylphenyl)phosphine - High Z′ Crystal Structures and Conformational Effects Associated with Bulky meta Substituents. [Link]

  • Reddit. (2022). TBDMS protection of guanosine - seems simple, but turned out terrible. [Link]

  • ResearchGate. (2025). Synthesis of Sterically Hindered Phenols on the Basis of 3,5-Di-tert-butyl-4-hydroxybenzyl Acetate. [Link]

  • Royal Society of Chemistry. (2015). Mechanistic studies and optimisation of a Pd-catalysed direct arylation reaction using phosphine-free systems. Organic Chemistry Frontiers. [Link]

  • Semantic Scholar. (2022). Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and CP Bond. [Link]

  • Khailova, A. N., et al. (2019). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. PMC. [Link]

  • ResearchGate. (2023). Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant and stabilizer in food contact applications. [Link]

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Reference Data & Comparative Studies

Validation

Introduction to Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

A Comprehensive Guide to the NMR Spectroscopic Analysis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine and a Comparison with Common Bulky Phosphine Ligands In the landscape of catalyst and ligand development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the NMR Spectroscopic Analysis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine and a Comparison with Common Bulky Phosphine Ligands

In the landscape of catalyst and ligand development, the precise characterization of molecular structure is paramount to understanding reactivity and performance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of complex organic molecules. This guide provides a detailed analysis of the expected NMR spectral data for Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, a sterically hindered and electron-rich phosphine ligand. Due to the limited availability of public domain spectral data for this specific compound, we will conduct a comparative analysis with structurally related and more common bulky phosphine ligands. This approach will not only offer insights into the expected spectral features of the target molecule but also provide a broader understanding of structure-spectra correlations in this class of compounds.

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is a high molecular weight, sterically demanding phosphine ligand.[1][2] Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a large cone angle, which can be crucial in promoting specific catalytic activities and selectivities. The electron-donating methoxy group enhances the electron density on the phosphorus atom, influencing its coordination chemistry. This combination of steric and electronic properties makes it a valuable ligand in various catalytic reactions.[1]

Theoretical NMR Analysis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

¹H NMR Spectrum (Predicted):

  • Aromatic Protons: The two aromatic protons on each phenyl ring are chemically equivalent and will appear as a singlet. The significant steric hindrance from the adjacent tert-butyl groups is expected to shift this signal downfield.

  • Methoxy Protons: A sharp singlet corresponding to the six protons of the two methoxy groups will be observed, likely in the range of 3.8-4.0 ppm.

  • tert-Butyl Protons: A sharp singlet integrating to 36 protons for the four equivalent tert-butyl groups will dominate the upfield region of the spectrum, typically around 1.4 ppm.

¹³C NMR Spectrum (Predicted):

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment, with coupling to the phosphorus atom providing valuable structural information.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to phosphorus (C-ipso) will appear as a doublet due to ¹J(P,C) coupling. The ortho, meta, and para carbons will also exhibit coupling to the phosphorus atom (²J(P,C), ³J(P,C), and ⁴J(P,C) respectively), with the magnitude of the coupling constant decreasing with the number of bonds.

  • Methoxy Carbon: A single resonance for the methoxy carbons.

  • tert-Butyl Carbons: Two signals for the tert-butyl groups: one for the quaternary carbon and one for the methyl carbons.

³¹P NMR Spectrum (Predicted):

The ³¹P NMR spectrum is the most direct probe of the phosphorus environment. For chlorophosphines, the chemical shift is highly sensitive to the electronic and steric nature of the substituents. For Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, a single resonance is expected in the downfield region, characteristic of trivalent phosphorus compounds bonded to an electronegative chlorine atom. The electron-donating nature of the methoxy-substituted aryl groups will likely shift the signal to a lower frequency (more shielded) compared to less electron-rich diarylchlorophosphines.

Comparative NMR Analysis with Alternative Bulky Phosphine Ligands

To provide a practical context for the predicted data, we will compare it with the experimental NMR data of three commonly used bulky phosphine ligands: Di-tert-butylchlorophosphine, Tris(4-methoxyphenyl)phosphine, and Bis(diphenylphosphino)methane.

Data Summary Table
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine PredictedPredictedPredicted
Di-tert-butylchlorophosphine1.17 (d, J = 12.9 Hz, 18H)[3]35.25 (d, J = 25.6 Hz), 29.16 (d, J = 16.3 Hz)[3]74.34[3]
Tris(4-methoxyphenyl)phosphine7.2-7.3 (m, 12H), 3.8 (s, 9H)[4]Not readily available in provided search results~ -8
Bis(diphenylphosphino)methane7.2-7.4 (m, 20H), 2.8 (t, 1H)138.1 (d), 132.8 (d), 128.6, 128.4 (d), 31.6 (t)[5]-23
Analysis of Comparative Data
  • Di-tert-butylchlorophosphine: This is a simple yet sterically demanding alkylphosphine. Its ³¹P NMR chemical shift at 74.34 ppm is significantly downfield, reflecting the direct attachment of the electron-withdrawing chlorine atom to the phosphorus.[3] The ¹H NMR shows a characteristic doublet for the tert-butyl protons due to coupling with the phosphorus atom.[3]

  • Tris(4-methoxyphenyl)phosphine: This ligand is electron-rich due to the three methoxy groups. Its ³¹P NMR chemical shift is around -8 ppm, which is significantly more upfield (shielded) compared to chlorophosphines, as it lacks the direct attachment of an electronegative atom to the phosphorus. The ¹H NMR spectrum clearly shows the aromatic and methoxy protons.[4]

  • Bis(diphenylphosphino)methane (dppm): Dppm is a bidentate phosphine ligand. Its ³¹P NMR chemical shift at -23 ppm is in the typical range for triarylphosphines. The ¹³C NMR spectrum shows the characteristic P-C couplings for the phenyl groups and the methylene bridge.[5]

By comparing these, we can infer that the ³¹P NMR chemical shift of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine will be significantly downfield from the triarylphosphines due to the chlorine atom, but likely slightly upfield from simpler diarylchlorophosphines due to the electron-donating methoxy groups.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. Below is a generalized protocol for obtaining ¹H, ¹³C, and ³¹P NMR spectra for air-sensitive compounds like chlorophosphines.

Sample Preparation Workflow

Caption: Workflow for preparing an air-sensitive NMR sample.

NMR Data Acquisition Parameters (Typical)

A standard protocol for acquiring NMR data on a 400 MHz spectrometer is as follows:[6]

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1.5 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024

  • ³¹P{¹H} NMR:

    • Pulse Program: zgpg30

    • Spectral Width: -50 to 150 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

    • Number of Scans: 128

Conclusion

The structural characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine via NMR spectroscopy is crucial for its application in catalysis. While direct experimental data is scarce in the public domain, a thorough analysis of its structure allows for reliable predictions of its ¹H, ¹³C, and ³¹P NMR spectra. By comparing these predicted features with the experimental data of well-known bulky phosphine ligands, we can gain a deeper understanding of the structure-property relationships that govern their spectroscopic signatures. This comparative approach not only serves as a valuable guide for researchers working with this specific ligand but also enhances the broader understanding of NMR spectroscopy in the characterization of organophosphorus compounds.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Supporting Information - Semantic Scholar. (n.d.).
  • NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14).
  • CAS 212713-08-1 Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine - Catalysts. (n.d.). Alfa Chemistry.
  • Tris(4-methoxyphenyl)phosphine(855-38-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • P-31 NMR Data for Protonated Trialkyl Phosphines | Download Table - ResearchGate. (n.d.).
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine | CAS 212713-08-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Di-tert-butylchlorophosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • Trioxatrianguleniums (TOTA+) as a Robust Carbon-based Lewis Acid in Frustrated Lewis Pair Chemistry - Supporting Information. (n.d.).
  • Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings Contents - The Royal Society of Chemistry. (n.d.).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.).
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine - NextSDS. (n.d.).
  • 31P NMR Chemical Shift of Phosphorous Compounds. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (n.d.).
  • 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... - ResearchGate. (n.d.).
  • Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes - PMC. (2022, November 9).
  • Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl) - Benchchem. (n.d.).
  • ChemInform Abstract: Synthesis of 1,3-Bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dienylidene) (dimethoxyphosphoryl)methyl]-4,6-dimethoxybenzene. - ResearchGate. (n.d.).
  • Bis(diphenylphosphino)methane(2071-20-7) 13C NMR spectrum - ChemicalBook. (n.d.).

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Comparative

Comparative Guide to the Mass Spectrometry Analysis of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

Introduction Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is a sterically hindered, electron-rich organophosphorus compound. Its analysis by mass spectrometry (MS) presents a unique set of challenges primarily d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is a sterically hindered, electron-rich organophosphorus compound. Its analysis by mass spectrometry (MS) presents a unique set of challenges primarily due to the reactivity of the phosphorus(III) center and the hydrolytically sensitive P-Cl bond. The bulky di-tert-butylphenyl groups influence both its ionization efficiency and fragmentation pathways. This guide provides a comparative analysis of potential mass spectrometry strategies, offering researchers a logical framework for method development. We will explore the causality behind experimental choices, from ionization source selection to mass analyzer configuration, to ensure robust and reliable characterization.

The primary analytical hurdles for this molecule include:

  • Reactivity: P(III) compounds are susceptible to oxidation to the corresponding phosphine oxide (P=O), a process that can readily occur in some ion sources.[1]

  • Hydrolytic Instability: The P-Cl bond is prone to hydrolysis, leading to the formation of the corresponding phosphinous acid.

  • Thermal Lability: While generally stable, excessive heat can cause degradation, a concern for techniques requiring sample volatilization.[2]

Given these properties, the selection of an appropriate "soft" ionization technique is paramount to preserve the intact molecule for detection.[3][4] This guide will compare and contrast suitable ionization methods and mass analyzers, providing predicted data and detailed protocols to guide the researcher.

Part 1: Ionization Source Selection - A Comparative Analysis

The choice of ionization source is the most critical parameter for the successful analysis of reactive species like chlorophosphines. The goal is to transfer the intact molecule into the gas phase as a charged ion with minimal degradation.

Comparison of Key Ionization Techniques
Ionization TechniquePrincipleSuitability for Target AnalytePredicted Ion SpeciesKey AdvantagesMajor Challenges
Electrospray Ionization (ESI) Soft ionization creating ions from solution via a high-voltage spray.[3]Moderate. Prone to in-source oxidation. Requires careful solvent selection.[M+H]+, [M+Na]+, [M+O+H]+High sensitivity for polar molecules, easy coupling to LC.[5]Oxidation of P(III) to P(V) is common.[1] Requires non-protic, deoxygenated solvents.
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization using a corona discharge to ionize solvent molecules, which then transfer charge to the analyte.[4][6]High. Generally better for less polar compounds and less prone to oxidation than ESI.[M+H]+, [M]+•Tolerant of higher flow rates and less polar solvents. Good sensitivity for organophosphorus compounds.[7]Can cause some in-source fragmentation. Thermal degradation is possible due to the heated nebulizer.[8]
Atmospheric Pressure Solids Analysis Probe (ASAP) Direct analysis of solids/liquids using a heated nitrogen stream for vaporization followed by APCI-like ionization.[9]High. Excellent for rapid screening of air-sensitive compounds when using an inert transfer method.[10][M+H]+, [M]+•Very fast analysis time, minimal sample preparation.[10]Not readily coupled to chromatography; potential for thermal degradation.
Expertise-Driven Rationale

For Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine , APCI emerges as the most promising initial technique. APCI is well-suited for moderately polar compounds and is generally less susceptible to the electrochemical oxidation that can plague phosphines in ESI.[11][7] While ESI is a powerful tool, the high electric field and presence of protic solvents can promote the unwanted formation of the phosphine oxide.[1] Recent studies have shown that using chip-based nanospray with non-protic solvents can mitigate this, but this technology is less common.[1]

ASAP provides a rapid, direct-analysis alternative, bypassing the need for liquid chromatography and minimizing sample handling.[9] This can be invaluable for quickly confirming the mass of a freshly synthesized, air-sensitive compound, provided an inert sample introduction method is employed.[10]

Part 2: Mass Analyzer Performance Comparison

Following successful ionization, the choice of mass analyzer will dictate the quality of the data in terms of resolution, mass accuracy, and the ability to perform structural elucidation via tandem MS (MS/MS).

Comparison of Mass Analyzer Platforms
Mass AnalyzerKey Performance MetricSuitability for Target AnalyteRationale
Quadrupole Unit Mass ResolutionGood for routine detection and quantification (SRM/MRM).Cost-effective and robust, but lacks the mass accuracy to confirm elemental composition without authentic standards.
Time-of-Flight (TOF) High Resolution (10,000-40,000 FWHM), High Mass Accuracy (<5 ppm)Excellent for confirmation of elemental composition.A Q-TOF instrument would be ideal. It provides the ability to measure the mass of precursor and fragment ions with high accuracy, which is critical for identifying an unknown compound and its fragments. The characteristic isotopic pattern of chlorine can be clearly resolved.
Orbitrap Very High Resolution (>100,000 FWHM), Very High Mass Accuracy (<2 ppm)Excellent for definitive structural confirmation.Offers the highest level of performance in resolving power and mass accuracy, allowing for unambiguous formula assignment and clear resolution of the chlorine isotope pattern.
Authoritative Grounding

For the characterization of a novel or reactive compound like this chlorophosphine, High-Resolution Mass Spectrometry (HRMS) is essential. Instruments like a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap provide the mass accuracy required to calculate the elemental formula of the detected ions. This is a self-validating feature of the protocol; a measured mass that is within 5 ppm of the theoretical mass provides strong evidence for the assigned chemical formula. Furthermore, the high resolution allows for clear separation of the isotopic peaks for chlorine (35Cl and 37Cl), which have a distinctive abundance ratio of approximately 3:1.[12]

Part 3: Proposed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps to minimize degradation and ensure data integrity.

Protocol 1: LC-APCI-HRMS (Q-TOF) Analysis

This is the recommended primary method for detailed characterization.

  • Sample Preparation (Inert Atmosphere):

    • Inside a glovebox, prepare a 1 mg/mL stock solution of the chlorophosphine in anhydrous, deoxygenated toluene.

    • Serially dilute the stock solution to a final concentration of 1-10 µg/mL using anhydrous acetonitrile. Acetonitrile is a common mobile phase component and is suitable for APCI.

    • Transfer the final solution to an autosampler vial with a septum cap and seal before removing from the glovebox.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 80% B, hold for 0.5 min, ramp to 98% B over 3 min, hold for 1 min, return to initial conditions. (Note: A fast gradient is used as the primary goal is sample introduction, not necessarily complex separation).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • APCI-Q-TOF Mass Spectrometry:

    • Ionization Mode: Positive.

    • Corona Current: 4 µA.

    • Vaporizer Temperature: 350 °C.[7]

    • Drying Gas (N2) Flow: 5 L/min.

    • Drying Gas Temperature: 300 °C.

    • Capillary Voltage: 3500 V.

    • Mass Range: m/z 100-1000.

    • Acquisition Mode: Full Scan at >20,000 resolution. For MS/MS, use collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Protocol 2: Direct Analysis by ASAP-MS

This method is ideal for rapid confirmation of molecular weight.

  • Sample Preparation (Inert Atmosphere):

    • Inside a glovebox, dip the end of a clean glass melting point capillary into the solid chlorophosphine sample to collect a small amount of material.

    • Quickly seal the capillary in a nitrogen-flushed vial for transfer to the instrument.

  • ASAP-MS Analysis:

    • Set the ASAP source temperature to 300°C and the drying gas (N2) flow to 4 L/min.

    • Remove the sample capillary from the vial and immediately insert it into the ASAP source.

    • Acquire data in positive ion mode over a mass range of m/z 100-1000.

Part 4: Predicted Data and Interpretation

Based on the structure of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (Formula: C34H46ClO2P), the following data are predicted.

Predicted High-Resolution Mass Data
Ion SpeciesTheoretical Monoisotopic Mass (m/z)Description
[M+H]+555.2946Protonated molecule (35Cl isotope)
[M+H]+557.2916Protonated molecule (37Cl isotope)
[M-Cl]+520.3230Loss of Chlorine
[M+O+H]+571.2895Protonated phosphine oxide (product of in-source oxidation)

The presence of the [M+O+H]+ ion at m/z 571.2895 should be carefully monitored as an indicator of sample degradation.

Predicted Fragmentation Pathways

Tandem MS (MS/MS) on the [M+H]+ precursor ion (m/z 555.3) is expected to yield fragments corresponding to the loss of stable neutral molecules or radicals. The bulky tert-butyl groups and the P-Cl bond are likely fragmentation points.

  • Primary Fragmentation: The most likely initial fragmentation event is the cleavage of the P-Cl bond, resulting in a phosphinium ion at m/z 520.32 .[13]

  • Secondary Fragmentation: Subsequent fragmentation would likely involve the loss of one or more tert-butyl groups (loss of 57 Da) from the phenyl rings.

Diagram: Logical Workflow for Analysis

G cluster_prep Sample Preparation (Inert) cluster_analysis Comparative Analysis cluster_lcms Primary Method: LC-APCI-HRMS cluster_asap Rapid Screen: ASAP-MS cluster_data Data Interpretation P1 Weigh & Dissolve in Anhydrous Toluene P2 Dilute in Anhydrous ACN P1->P2 P3 Seal in Septum Vial P2->P3 LC Fast Gradient LC (Sample Intro) P3->LC Autosampler ASAP ASAP Source (Direct Analysis) P3->ASAP Manual Insertion APCI APCI Source (Ionization) LC->APCI HRMS Q-TOF / Orbitrap (High-Res Detection) APCI->HRMS D1 Confirm [M+H]+ & Isotope Pattern HRMS->D1 ASAP->D1 D2 Assign Elemental Comp. (< 5ppm error) D1->D2 D3 Analyze MS/MS Fragments D2->D3

Caption: Recommended workflow for the MS analysis of the target chlorophosphine.

Diagram: Predicted MS/MS Fragmentation Pathway

G parent Precursor Ion [M+H]+ m/z 555.29 frag1 Primary Fragment Loss of HCl m/z 519.30 parent:f2->frag1 -HCl frag3 Key Diagnostic Ion Loss of Cl• m/z 520.32 parent:f2->frag3 -Cl• frag2 Secondary Fragment Loss of C4H9 (tert-butyl) m/z 462.24 frag1:f2->frag2 -C4H9•

Caption: Predicted fragmentation of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine.

Conclusion

The mass spectrometric analysis of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine requires careful consideration of its reactive nature. A strategy employing Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (Q-TOF or Orbitrap) is recommended as the most robust and informative approach. This combination minimizes the risk of in-source oxidation common with ESI while providing the mass accuracy needed for confident identification and structural elucidation.[11][7] For rapid screening, ASAP-MS offers a powerful, direct-analysis alternative. By following the detailed protocols and anticipating the predicted fragmentation patterns outlined in this guide, researchers can develop a self-validating methodology to successfully characterize this and other challenging organophosphorus compounds.

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  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Van der Verren, S. E., et al. (2019). Analysis of protein chlorination by mass spectrometry. Free Radical Biology and Medicine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pesticide Analysis by Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. Available at: [Link]

  • LCGC International. (2025). Hot Topics in Mass Spectrometry (Sept 2025). LCGC International. Available at: [Link]

  • EPFL. (2024). Web-based application for in silico fragmentation - MS tools. EPFL. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation patterns of phosphatidylcholines obtained from their... ResearchGate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine and its Comparative Analysis

This guide provides an in-depth characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, a sterically demanding, electron-rich phosphine precursor. Designed for researchers and professionals in catalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, a sterically demanding, electron-rich phosphine precursor. Designed for researchers and professionals in catalysis and drug development, this document details the synthesis, spectroscopic characterization, and comparative assessment of this reagent against other bulky chlorophosphines. The methodologies and underlying scientific principles are explained to provide a practical and authoritative resource.

Introduction: The Role of Bulky, Electron-Rich Phosphines

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is a member of a class of organophosphorus compounds that are precursors to bulky, electron-rich phosphine ligands. These ligands are critical in modern homogeneous catalysis, where their unique steric and electronic properties drive the efficiency and selectivity of cross-coupling reactions, such as those developed by Buchwald and Hartwig. The large steric profile, a result of the di-tert-butyl groups ortho to the phosphorus center, creates a large "cone angle," which can promote the reductive elimination step in catalytic cycles and stabilize low-coordinate metal centers.[1][2][3][4] The methoxy group in the para position, being an electron-donating group, increases the electron density on the phosphorus atom, enhancing its Lewis basicity and ability to stabilize electron-deficient metal centers in high oxidation states.

This guide will provide a comprehensive overview of the synthesis and characterization of the title chlorophosphine and compare its anticipated properties with established alternatives.

Synthesis and Handling

The synthesis of diarylchlorophosphines like Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine typically involves the reaction of an organometallic reagent with phosphorus trichloride (PCl₃). The key is the controlled, sequential addition of two equivalents of the aryl group.

Synthetic Pathway

The most common approach involves the preparation of an aryl Grignard or aryllithium reagent from the corresponding aryl bromide, followed by reaction with PCl₃. The stoichiometry is critical to prevent the formation of the tertiary phosphine (Ar₃P).[5]

Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Phosphine Synthesis ArylBr 1-Bromo-3,5-di-tert-butyl- 4-methoxybenzene Grignard Aryl Grignard Reagent (ArMgBr) ArylBr->Grignard   THF, I₂ (cat.) Mg Mg turnings Mg->Grignard PCl3 PCl₃ in Et₂O Product Bis(3,5-di-tert-butyl-4-methoxyphenyl) chlorophosphine (Ar₂PCl) PCl3->Product Grignard->Product 2.0 equiv, -78°C to RT

Caption: General workflow for the synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine.

Experimental Protocol: Synthesis

Materials:

  • 1-Bromo-3,5-di-tert-butyl-4-methoxybenzene

  • Magnesium turnings

  • Phosphorus trichloride (PCl₃)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Grignard Reagent Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with magnesium turnings. Add a solution of 1-bromo-3,5-di-tert-butyl-4-methoxybenzene in anhydrous THF. Add a crystal of iodine to initiate the reaction. Stir the mixture until the magnesium is consumed.

  • Phosphine Synthesis: In a separate Schlenk flask, prepare a solution of PCl₃ in anhydrous Et₂O and cool to -78 °C. Slowly add 2.0 equivalents of the freshly prepared Grignard reagent to the PCl₃ solution dropwise. The slow addition and low temperature are crucial to prevent over-alkylation.[5]

  • Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The resulting magnesium salts are precipitated by adding dioxane. The mixture is then filtered under an inert atmosphere, and the solvent is removed in vacuo to yield the crude product. Further purification can be achieved by recrystallization or distillation under high vacuum.

Handling and Storage

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is a moisture- and air-sensitive compound. It should be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6] Exposure to moisture will lead to hydrolysis to the corresponding phosphinous acid.

Spectroscopic and Physical Characterization

A full characterization is necessary to confirm the identity and purity of the synthesized compound. The following techniques are essential.

Characterization_Workflow Product Crude Product (Ar₂PCl) NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) Product->NMR Structure Confirmation MS Mass Spectrometry (EI or CI) Product->MS Molecular Weight Verification IR IR Spectroscopy Product->IR Functional Group Identification Purity Confirmed Pure Product NMR->Purity MS->Purity IR->Purity

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Comparative

"performance of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine vs. SPhos"

An objective technical comparison between Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine and SPhos requires a fundamental categorical distinction. As a Senior Application Scientist, I must emphasize that this is n...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective technical comparison between Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine and SPhos requires a fundamental categorical distinction. As a Senior Application Scientist, I must emphasize that this is not a comparison between two interchangeable catalysts. Rather, it is an evaluation of a highly reactive catalytic building block (the chlorophosphine) versus a fully realized, bench-stable ligand system (SPhos).

Understanding when to deploy a ready-made ligand versus when to synthesize a custom sterically demanding ligand is a critical decision point in drug development and complex molecule synthesis.

Structural and Electronic Profiling: The Causality of Reactivity

The performance of any phosphine in transition metal catalysis is dictated by its steric bulk (cone angle/percent buried volume) and its electronic properties (σ-donation vs. π-acceptor ability).

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

SPhos is a mature Buchwald biarylphosphine ligand designed to solve the problem of unactivated aryl chloride cross-coupling.

  • Electronic Causality: The dicyclohexyl groups are strongly electron-donating, creating an electron-rich palladium center that rapidly undergoes oxidative addition into stubborn C–Cl bonds.

  • Steric Causality: The dimethoxybiphenyl backbone is highly flexible. During the catalytic cycle, the lower arene ring can coordinate to the empty orbital of the Pd(0) center. This secondary arene-Pd interaction stabilizes the highly reactive 12-electron L·Pd(0) intermediate, preventing catalyst degradation (e.g., palladium black precipitation)[1].

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

This compound (CAS 212713-08-1) is an electrophilic phosphine precursor. It is utilized to graft the "DTBM" (di-tert-butyl-methoxyphenyl) motif onto chiral backbones to create elite ligands (e.g., Garphos or DTBM-SEGPHOS)[2],.

  • Electronic Causality: The 4-methoxy group acts as a strong electron-donating group via resonance, pushing electron density onto the phosphorus. This increases the basicity of the final ligand, strengthening the metal-ligand bond.

  • Steric Causality: The dual tert-butyl groups on each aryl ring create a massive steric shield. In asymmetric catalysis, this extreme bulk creates a deep, rigid chiral pocket that dictates high enantioselectivity. In cross-coupling, it forces the metal center into lower coordination states, drastically accelerating the reductive elimination step.

  • Reactivity: The P–Cl bond is highly susceptible to nucleophilic attack by alcohols or amines, making it an ideal synthon for modular phosphinite or phosphoramidite ligand design[2].

Logical Workflows and Pathways

To visualize the operational difference between these two chemicals, the following diagram illustrates the precursor-driven pathway of the chlorophosphine versus the direct application of SPhos.

G C_Start Bis(3,5-DTBM) Chlorophosphine C_React Nucleophilic Substitution C_Start->C_React C_Ligand Custom Bulky Ligand C_React->C_Ligand Pd_Cat Pd Precatalyst Coordination C_Ligand->Pd_Cat S_Start SPhos Ligand (Bench-Stable) S_Start->Pd_Cat Active_Cat Active L·Pd(0) Catalyst Pd_Cat->Active_Cat

Workflow: Precursor-driven ligand synthesis vs. direct SPhos application.

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Product

Standard Pd-catalyzed cross-coupling cycle highlighting SPhos stabilization.

Performance & Application Comparison

The following table summarizes the quantitative and qualitative performance metrics of both chemical systems in a laboratory setting.

Property / MetricBis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphineSPhos
Chemical Role Electrophilic Phosphine Precursor / SynthonActive Monodentate Biaryl Ligand
Physical State Moisture-sensitive solid (Reactive P-Cl bond)Air-stable, crystalline solid
Primary Application Synthesis of custom bulky phosphinites/phosphoramiditesDirect Pd-catalyzed cross-couplings (Suzuki, Buchwald)
Steric Profile Extreme (Dual tert-butyl groups per aryl ring)High (Dicyclohexyl groups + biaryl backbone)
Typical Yields >90% (in ligand synthesis steps)>95% (in aryl chloride cross-couplings)
Catalyst Loading N/A (Precursor)0.5 – 2.0 mol%

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail the distinct methodologies required for handling these two chemicals. Every step is grounded in chemical causality to ensure reproducibility.

Protocol A: Synthesis of a Bulky Phosphinite Ligand using Bis(3,5-DTBM)chlorophosphine

This protocol demonstrates how to harness the chlorophosphine to build a custom chiral ligand.

  • Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Causality: The electrophilic P-Cl bond of the chlorophosphine will rapidly hydrolyze to an inactive phosphine oxide upon exposure to atmospheric moisture[2].

  • Dissolution: Dissolve the target chiral alcohol (e.g., a BINOL derivative, 1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add triethylamine (2.5 equiv) to the solution. Causality: The base acts as an acid scavenger to neutralize the HCl byproduct generated during substitution, driving the reaction forward.

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise, add a solution of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (1.1 equiv) in THF.

  • Reaction: Warm to room temperature and stir for 12 hours. The formation of a white precipitate (triethylammonium chloride) validates reaction progress.

  • Workup: Filter the ammonium salts under an inert atmosphere and concentrate the filtrate under reduced pressure. Purify via recrystallization to yield the highly hindered phosphinite ligand.

Protocol B: Standard Suzuki-Miyaura Cross-Coupling using SPhos

This protocol demonstrates the direct application of SPhos in coupling unactivated aryl chlorides.

  • Reagent Assembly: In a reaction vial, combine the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). Causality: A 1:2 Pd-to-ligand ratio ensures complete formation of the active L·Pd(0) species while leaving enough free ligand to stabilize the metal center against aggregation[1].

  • Inert Atmosphere: Purge the vial with argon for 5 minutes. While SPhos is air-stable on the bench, the active Pd(0) intermediate generated in situ is highly oxygen-sensitive.

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v). Causality: The biphasic system is critical; water dissolves the inorganic base, facilitating the formation of the reactive boronate complex necessary for the transmetalation step.

  • Reaction: Heat the mixture at 80 °C for 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify by flash chromatography.

References

  • Scribd / Sigma-Aldrich Catalog. "Chemistry & Materials Science - SPhos Technical Data." Available at: [Link]

Sources

Validation

X-ray Crystal Structure and Catalytic Performance of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine Derivatives: A Comparative Guide

Executive Summary In the landscape of modern transition-metal catalysis, the architectural design of phosphine ligands dictates the success of asymmetric transformations and cross-coupling reactions. Bis(3,5-di-tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern transition-metal catalysis, the architectural design of phosphine ligands dictates the success of asymmetric transformations and cross-coupling reactions. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1) serves as the critical electrophilic precursor for synthesizing the "DTBM" class of ultra-bulky, electron-rich phosphine ligands (e.g., DTBM-SEGPHOS, DTBM-MeOBIPHEP)[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural and catalytic performance of DTBM-derivatives against standard phenyl-substituted alternatives. By analyzing their X-ray crystal structures, we can decode the causality between their massive steric bulk, electronic properties, and their unparalleled ability to enforce high enantioselectivity in challenging catalytic cycles[2].

The Mechanistic Causality of the DTBM Motif

The superiority of DTBM-derived ligands is not accidental; it is a self-validating system of steric and electronic engineering.

  • Steric Shielding (The "Wall" Effect): The 3,5-di-tert-butyl groups create a massive steric barrier. X-ray crystallographic analyses and computational models reveal that DTBM ligands possess a Tolman cone angle exceeding 160° and a buried volume (%Vbur) of 70–75%[3]. This extreme bulk forces transition metals into highly defined, deep chiral pockets, dictating the trajectory of incoming substrates and maximizing enantiomeric excess (ee).

  • Electronic Enrichment: The 4-methoxy group acts as a strong electron donor via resonance. This increases the electron density on the phosphorus atom, making the metal center more nucleophilic. This causality accelerates the oxidative addition step in cross-coupling reactions and stabilizes high-valent metal intermediates[4].

G cluster_0 Steric Influence (%Vbur > 70%) Pre Metal Precursor + DTBM-Ligand Monomer Monomeric Active Species (Favored by DTBM bulk) Pre->Monomer Rapid Coordination Dimer Dimeric Inactive Species (Prevented by DTBM bulk) Pre->Dimer Steric Clash Cat High Enantioselectivity Catalytic Cycle Monomer->Cat Substrate Binding

Mechanistic pathway showing how DTBM steric bulk favors monomeric active species.

Comparative Performance Analysis

To objectively evaluate the performance of DTBM-derivatives, we must compare them against their unhindered counterparts (e.g., standard phenyl-substituted SEGPHOS). The data below summarizes how the structural parameters derived from the Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine precursor translate into catalytic metrics.

Property / MetricStandard Phenyl Ligand (e.g., SEGPHOS)DTBM-Derived Ligand (e.g., DTBM-SEGPHOS)
Precursor ChlorodiphenylphosphineBis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine
Tolman Cone Angle (θ) ~142°> 160°
Buried Volume (%Vbur) ~35%70–75%[3]
Electronic Nature NeutralHighly Electron-Rich (due to 4-OMe)
X-ray Crystal State (CuCl) Dimeric [CuCl(L)]2​ Monomeric [CuCl(L)] [5]
Catalytic Enantioselectivity Moderate to HighUltra-High (>98% ee in sterically demanding substrates)[2]

X-ray Crystallographic Insights

X-ray crystallography is the ultimate arbiter of molecular truth. When analyzing single crystals of metal complexes bearing DTBM ligands, several field-proven insights emerge:

  • Monomeric vs. Dimeric States: Standard biaryl bisphosphines often form dimeric structures (e.g., [CuCl(L)]2​ ) which are catalytically dormant and require dissociation. X-ray diffraction of (S)-DTBM-SEGPHOS-CuCl reveals a strictly monomeric structure with a trigonal planar geometry[5]. The causality is clear: the severe steric congestion imposed by the bulky DTBM groups physically prevents dimerization, ensuring 100% of the metal complex is in the catalytically active monomeric state.

  • Bite Angle Distortion: The extreme bulk of the di-tert-butyl groups forces a widening of the P-M-P bite angle. This distortion destabilizes square planar geometries in favor of tetrahedral or trigonal planar geometries, which is highly advantageous for accelerating reductive elimination in cross-coupling[6].

G A Chlorophosphine Precursor B Organometallic Coupling A->B Li/Mg Reagents C DTBM-Ligand Synthesis B->C C-P Bond Formation D Metal Complexation C->D Transition Metal E X-ray Structural Analysis D->E Crystallization

Workflow from chlorophosphine precursor to X-ray structural validation.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating workflows for synthesizing and structurally characterizing DTBM derivatives.

Protocol A: Synthesis of DTBM-Ligands from Chlorophosphine Precursor

Causality Note: Strict anaerobic conditions are required because electron-rich DTBM phosphines are highly susceptible to spontaneous oxidation to phosphine oxides in the presence of O2​ .

  • Preparation of the Organometallic Nucleophile: In an oven-dried Schlenk flask under argon, dissolve the aryl/alkyl backbone precursor in anhydrous THF. Cool to -78 °C and add n -BuLi (1.1 equiv. per coupling site) dropwise to initiate lithiation.

  • Electrophilic Phosphinylation: Slowly add a solution of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1) in THF to the lithiated mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to gradually warm to room temperature over 12 hours to overcome the high steric hindrance of the C-P bond formation. Quench with degassed water.

  • Purification: Extract with degassed dichloromethane. Purify the crude product via anaerobic column chromatography (using neutral alumina) or recrystallization from degassed ethanol.

Protocol B: X-ray Crystal Growth and Structural Elucidation

Causality Note: Why collect X-ray data at 100 K? The massive di-tert-butyl groups are highly prone to rotational disorder at room temperature. Cryogenic cooling freezes these molecular rotors, allowing for precise determination of bond lengths and exact buried volumes (%Vbur).

  • Complexation: React the purified DTBM-ligand with a metal precursor (e.g., CuCl or Pd2​(dba)3​ ) in a non-coordinating solvent ( CH2​Cl2​ ) under an inert atmosphere.

  • Crystal Growth (Vapor Diffusion): Because DTBM complexes are highly lipophilic and resist standard crystallization, use vapor diffusion. Dissolve the complex in a minimum volume of CH2​Cl2​ in an inner vial. Place this inside a larger sealed chamber containing a poor solvent (e.g., pentane). Allow slow diffusion over 48–72 hours to promote the nucleation of highly ordered single crystals.

  • Harvesting: Select a single, high-quality crystal under a polarizing microscope. Immediately immerse it in paratone oil to prevent solvent loss and oxidation.

  • X-ray Diffraction: Mount the crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα radiation source. Collect data at 100 K.

  • Structural Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Apply rigid-bond restraints (DELU/SIMU) if the tert-butyl methyl groups exhibit residual thermal disorder.

References

  • Journal of the American Chemical Society. Planar-Chiral Phosphine-Olefin Ligands Exploiting a (Cyclopentadienyl)manganese(I) Scaffold To Achieve High Robustness and High Enantioselectivity. Retrieved from: [Link]

  • National Institutes of Health (PMC). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Retrieved from:[Link]

  • CCS Chemistry. Cu-Catalyzed Asymmetric Hydrogermylation Towards C- and Ge-Stereogenic Germanes. Retrieved from:[Link]

  • Chemical Science (PMC). Modular chiral gold(I) phosphite complexes. Retrieved from:[Link]

Sources

Comparative

A Comprehensive Comparison Guide: Catalytic Activity of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (DTBM-SPO) vs. Conventional Phosphine Ligands

As a Senior Application Scientist, selecting the optimal pre-ligand is frequently the bottleneck in developing robust, scalable catalytic workflows. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide—commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal pre-ligand is frequently the bottleneck in developing robust, scalable catalytic workflows. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide—commonly referred to as DTBM-SPO—represents a masterclass in rational ligand architecture. It serves a dual purpose in modern organometallic chemistry: acting directly as a highly active secondary phosphine oxide pre-ligand for challenging cross-coupling reactions, and functioning as the critical building block for synthesizing elite chiral diphosphines (such as DTBM-SEGPHOS and DTBM-TRAP)[1][2].

This guide objectively evaluates the performance of DTBM-SPO against conventional alternatives, grounding every comparison in mechanistic causality and empirical data.

Mechanistic Causality: The DTBM Advantage

Secondary phosphine oxides (SPOs) are unique among phosphorus ligands. In their resting state, they exist as bench-stable phosphine oxides, rendering them highly resistant to ambient oxidation[3]. However, upon introduction to a transition metal, they undergo an in situ tautomerization to form highly coordinating phosphinous acids (PA).

The superiority of the specific DTBM variant over simpler SPOs (like diphenylphosphine oxide) or standard tertiary phosphines is driven by two synergistic vectors:

  • Steric Shielding (3,5-di-tert-butyl groups): The massive steric bulk of the tert-butyl groups forces the metal center into a highly congested geometry. In cross-coupling cycles (e.g., Suzuki, Kumada), this steric pressure significantly accelerates the rate-determining reductive elimination step. In asymmetric transformations, this bulk deepens the chiral pocket, drastically improving the enantiomeric excess (ee) of the final product[1].

  • Electronic Enrichment (4-methoxy group): The methoxy group is strongly electron-donating via resonance. This increases the basicity of the phosphorus atom, creating an electron-rich metal center. An electron-rich catalyst undergoes oxidative addition with notoriously unreactive substrates (such as bulky aryl chlorides) much more readily than its electron-poor counterparts.

G SPO DTBM-SPO (Phosphine Oxide) PA DTBM-PA (Phosphinous Acid) SPO->PA Tautomerization (Equilibrium) Complex Active Metal-PA Complex (Catalyst) PA->Complex Coordination Metal Transition Metal (Pd, Cu, Pt) Metal->Complex Binding

Fig 1: In situ tautomerization of DTBM-SPO and subsequent transition metal coordination.

Performance Comparison: DTBM-SPO vs. Alternatives

To objectively measure the catalytic efficacy of DTBM-derived ligands, we look at their performance in highly sensitive reactions, such as the Cu(I)-catalyzed enantioselective addition of terminal alkynes to aromatic aldehydes[1]. In these systems, the ligand must balance a wide bite angle with extreme steric control to prevent the reverse reaction (backward C-C bond cleavage).

Table 1: Performance Comparison in Cu-Catalyzed Alkynylation of Benzaldehyde
Ligand SystemYield (%)Enantiomeric Excess (ee %)Operational StabilityMechanistic Limitation
PPh₃ (Standard) 0%N/ALow (Air-sensitive)Insufficient steric bulk; fails to stabilize the active Cu-acetylide complex[1].
dppe / dppf 0%N/AModerateNarrow bite angle prevents proper substrate accommodation[1].
Xantphos 10%N/AHighWide bite angle helps, but lacks the necessary chiral environment[1].
DTBM-TRAP (from DTBM-SPO) >75% Moderate-High High (SPO precursor is bench-stable) Optimal balance of wide bite angle and massive steric shielding[1].

Data Interpretation: Standard mono- and bidentate phosphines completely fail to drive the reaction forward. The DTBM framework, synthesized directly from DTBM-SPO, is the only system tested that successfully stabilizes the intermediate while imparting high stereoselectivity[1]. Furthermore, DTBM-SPO is highly efficient in Ullmann-type couplings to synthesize biaryl diphosphines, frequently achieving >95% yields in the coupling step[2].

Experimental Methodology & Self-Validating Protocols

To ensure high reproducibility, the following protocol details the in situ activation of DTBM-SPO for transition metal catalysis (applicable to Cu or Pd systems). This protocol is designed as a self-validating system to prevent downstream catalytic failure.

Workflow Step1 1. Weigh DTBM-SPO (Bench-stable) Step2 2. Dissolve in dry THF (Inert Atmosphere) Step1->Step2 Step3 3. Add BuLi at 0 °C (Deprotonation) Step2->Step3 Step4 4. Add Metal Precursor (e.g., Cu(O-t-Bu)) Step3->Step4 Step5 5. Active Catalyst Ready for Cross-Coupling Step4->Step5

Fig 2: Step-by-step in situ activation workflow of DTBM-SPO for catalysis.

Step-by-Step Activation Protocol
  • Preparation: In a flame-dried Schlenk tube under a strict argon atmosphere, add 8.30 mmol of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide[1].

  • Solvation: Dissolve the SPO in 28 mL of anhydrous THF.

    • Causality: THF acts as a weakly coordinating solvent that stabilizes the highly reactive organolithium intermediate formed in the next step.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise, add 8.5 mmol of n-Butyllithium (1.52 M in hexane) over 10 minutes. Stir the resulting solution at room temperature for exactly 2 hours[1].

    • Self-Validation Checkpoint: Before proceeding, extract a 0.1 mL aliquot under argon and perform a quick ³¹P NMR scan. The complete disappearance of the characteristic P-H coupling doublet (typically around δ 20-25 ppm for SPOs) and the emergence of a sharp phosphinite singlet confirms quantitative deprotonation. Do not proceed if the doublet remains.

  • Solvent Exchange: Remove the THF under reduced pressure to yield the activated lithium phosphinite ligand precursor[1].

  • Metallation: Introduce the chosen metal precursor (e.g., Cu(O-t-Bu) for alkynylation, or Pd(OAc)₂ for cross-coupling) in the desired reaction solvent (e.g., toluene). The massive DTBM groups will immediately dictate the coordination geometry, forming the active catalytic complex[1].

References

  • Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands: Optimization, Scope, and Mechanistic Studies - ACS Organometallics -[Link]

  • Enantiopure P-Chiral Secondary Phosphines (P*HRR′) from the Catalytic Asymmetric Hydrogenation of P C Bonds - ACS Publications -[Link]

  • US9062085B2 - Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis - Google P

Sources

Validation

Comparative Study of Electron-Donating Phosphine Ligands: A Guide to Catalyst Optimization in Cross-Coupling

Introduction In transition-metal catalysis, the rational design and selection of phosphine ligands dictate the efficiency, selectivity, and scope of cross-coupling reactions. As a Senior Application Scientist, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In transition-metal catalysis, the rational design and selection of phosphine ligands dictate the efficiency, selectivity, and scope of cross-coupling reactions. As a Senior Application Scientist, I frequently observe that the failure of a catalytic cycle—particularly in the activation of challenging electrophiles like unactivated aryl chlorides—stems from inadequate electron density at the metal center.

Electron-donating phosphine ligands solve this by increasing the σ -donation to the transition metal. This lowers the activation energy required for the oxidative addition step and stabilizes high-oxidation-state intermediates. This guide objectively compares the steric and electronic properties of benchmark phosphine ligands, providing empirical data and self-validating protocols to streamline your catalyst optimization workflows.

Quantifying Ligand Properties: Electronics vs. Sterics

To predict a ligand's behavior in a catalytic cycle, we must quantify its electronic and steric parameters.

The Tolman Electronic Parameter (TEP) The TEP is the standard measure of a ligand's electron-donating ability . It is determined by synthesizing a [Ni(CO)3​L] complex and measuring the A1​ carbonyl stretching frequency ( νCO​ ) via infrared (IR) spectroscopy.

Causality: Strong σ -donor ligands increase the electron density on the nickel center. This excess electron density is delocalized into the π∗ antibonding orbitals of the carbon monoxide ligands through metal-to-CO π -backbonding. The increased electron population in the antibonding orbital weakens the C O bond, resulting in a lower IR stretching frequency . Therefore, a lower TEP value indicates a stronger electron-donating ligand.

The Tolman Cone Angle ( θ ) Steric bulk is quantified by the Tolman cone angle, defined as the apex angle of a cylindrical cone centered 2.28 Å from the phosphorus atom that encompasses the van der Waals radii of the ligand's substituents .

Causality: Bulky ligands facilitate the dissociation of the precatalyst into the active monoligated Pd(0)L species. Furthermore, they accelerate the final reductive elimination step by relieving steric crowding around the metal center, forcing the coupled products to eject.

Table 1: Quantitative Comparison of Common Phosphine Ligands
LigandTypeTolman Cone Angle ( θ )TEP ( νCO​ , cm⁻¹)Electronic Profile
PMe₃ Trialkyl118°2064.1Strong σ -donor, minimal steric bulk
PPh₃ Triaryl145°2068.9Moderate σ -donor, moderate bulk
PCy₃ Trialkyl170°2056.4Very strong σ -donor, high bulk
P(t-Bu)₃ Trialkyl182°2056.1Very strong σ -donor, extreme bulk

Data sourced from foundational semiempirical quantifications of ligand parameters .

Comparative Performance: Buchwald Ligands in C-N Cross-Coupling

While simple trialkylphosphines like P(t−Bu)3​ are excellent donors, they can suffer from oxidative degradation or promote unwanted β -hydride elimination. The Buchwald group developed a class of dialkylbiarylphosphines (e.g., XPhos, RuPhos) that combine the extreme electron-donating ability of a dialkylphosphine moiety with a highly tunable, bulky biaryl backbone .

Causality: The lower arene ring of a Buchwald ligand can form a transient π -interaction with the palladium center. This stabilizes the highly reactive, electron-rich 12-electron Pd(0)L intermediate, preventing catalyst aggregation (palladium black formation) while maintaining the necessary electron density to cleave inert C-Cl bonds.

Table 2: Catalytic Activity of Buchwald Ligands in Buchwald-Hartwig Amination

Model Reaction: Coupling of 4-chlorotoluene and morpholine (1.0 eq aryl chloride, 1.2 eq amine, 2 mol% Pd).

Ligand Pd Precursor Base Solvent Temp / Time Yield (%)
XPhos Pd₂(dba)₃ NaOtBu Toluene 100°C / 6h 94%

| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100°C / 12h | 60-88%* |

*Yield variance depends on specific morpholine derivatives . XPhos demonstrates superior kinetics for this specific unactivated aryl chloride due to its optimized isopropyl substitution on the lower ring, which perfectly balances steric hindrance and transient Pd-arene stabilization.

Mechanistic Workflow & Causality

G Cat Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Accelerated by e⁻-donating L) Cat->OxAdd + Ar-X Int1 Pd(II)(Ar)(X)L Intermediate OxAdd->Int1 Trans Amine Binding & Deprotonation (Base Mediated) Int1->Trans + HNR₂, Base Int2 Pd(II)(Ar)(NR₂)L Intermediate Trans->Int2 - Base·HX RedElim Reductive Elimination (Driven by Steric Bulk of L) Int2->RedElim RedElim->Cat Catalyst Regeneration Prod C-N Coupled Product RedElim->Prod

Mechanistic workflow of Pd-catalyzed C-N coupling highlighting ligand-driven kinetic effects.

Experimental Protocols
Protocol 1: Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy

Purpose: To empirically validate the electron-donating capacity of a novel phosphine ligand. Safety Note: Ni(CO)4​ is highly toxic and volatile. This procedure must be performed in a specialized, highly ventilated fume hood using rigorous Schlenk techniques.

  • Complexation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the target phosphine ligand (L) in anhydrous dichloromethane (10 mL).

  • Ligand Exchange: Slowly add 1.0 mmol of Tetracarbonylnickel(0) ( Ni(CO)4​ ) via a gas-tight syringe. Causality: The electron-donating phosphine readily displaces one labile CO ligand to form the pseudo- C3v​ symmetric [Ni(CO)3​L] complex .

  • Isolation: Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to isolate the [Ni(CO)3​L] complex.

  • IR Measurement: Dissolve the complex in anhydrous CH2​Cl2​ and record the FTIR spectrum in a sealed liquid cell.

  • Data Analysis: Identify the sharp, isolated A1​ C-O stretching band (typically between 2050–2100 cm⁻¹). Group theory dictates that only the totally symmetric in-phase stretch of all three CO ligands corresponds to the A1​ mode, making it an unambiguous proxy for metal electron density.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using XPhos

Purpose: High-yielding C-N coupling of an unactivated aryl chloride using an electron-rich biaryl ligand .

  • Precatalyst Activation: In an argon-filled glovebox, charge a 20 mL reaction vial with Pd2​(dba)3​ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%). Causality: A slight excess of ligand ensures complete conversion of the dimeric Pd(0) precursor into the active, monoligated Pd(0)L species, preventing the formation of inactive bis-ligated complexes.

  • Reagent Addition: Add 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), and Sodium tert-butoxide ( NaOtBu ) (1.4 mmol). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the weakly acidic morpholine only after it coordinates to the Pd(II) center.

  • Reaction Execution: Add anhydrous toluene (5 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100°C in an oil bath for 6 hours.

  • Self-Validation & Workup: Monitor the reaction via TLC or GC-MS. The disappearance of the 4-chlorotoluene peak validates successful oxidative addition. Upon completion, cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane:EtOAc 9:1) to yield 4-(p-tolyl)morpholine.

References
  • Tolman electronic parameter | Wikipedia |[Link]

  • Semiempirical Quantum Mechanics and the Quantification of Ligand Electronic Parameters | Biochem Press | [Link]

  • 2.9: Phosphines | Chemistry LibreTexts |[Link]

Comparative

A Researcher's Guide to the Spectroscopic Analysis of Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride

For professionals in catalyst design, ligand synthesis, and drug development, the precise characterization of organophosphorus reagents is paramount. Among these, sterically demanding phosphinous chlorides serve as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in catalyst design, ligand synthesis, and drug development, the precise characterization of organophosphorus reagents is paramount. Among these, sterically demanding phosphinous chlorides serve as critical precursors to a vast array of bulky phosphine ligands that are indispensable in modern catalysis. This guide provides an in-depth comparative analysis of Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride, a reagent distinguished by its significant steric bulk.

This document moves beyond a simple data sheet, offering a comparative perspective against a common, less-hindered alternative, Chlorodiphenylphosphine (Ph₂PCl). We will explore the causality behind their differing spectroscopic signatures and provide actionable, field-proven protocols for handling and analysis.

The Structural Imperative: Why Steric Hindrance Matters

The defining feature of the title compound is its immense steric profile, which is deliberately engineered. The two 3,5-di-tert-butyl-4-methoxyphenyl substituents create a bulky, protective pocket around the phosphorus center. This architecture is not accidental; it is designed to influence the selectivity and stability of catalysts derived from it.[1][2] For instance, bulky phosphine ligands are known to promote challenging cross-coupling reactions by favoring reductive elimination and preventing catalyst deactivation pathways.[3]

To visually represent this, the structure of Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride is shown below.

G P P Cl Cl P->Cl C1 C P->C1 C7 C P->C7 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 CtBu1 C(CH₃)₃ C3->CtBu1 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 CtBu2 C(CH₃)₃ C5->CtBu2 C6->C1 CMe1 CH₃ O1->CMe1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 CtBu3 C(CH₃)₃ C9->CtBu3 C11 C C10->C11 O2 O C10->O2 C12 C C11->C12 CtBu4 C(CH₃)₃ C11->CtBu4 C12->C7 CMe2 CH₃ O2->CMe2

Caption: Molecular structure of the target phosphinous chloride.

Comparative Spectroscopic Data Analysis

The true utility of a reagent is revealed through its spectroscopic data. Below is a comparative table outlining the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for our target compound versus the less-hindered and widely available Chlorodiphenylphosphine (Ph₂PCl).

Spectroscopic TechniqueBis[3,5-bis(t-Bu)-4-MeO-Ph]₂PCl (Expected)Chlorodiphenylphosphine (Ph₂PCl) (Experimental)[4][5][6][7]Rationale for Differences (Expert Insights)
³¹P NMR (δ, ppm) ~ +85 to +95~ +81.5The chemical shift is highly sensitive to the electronic and steric environment. The electron-donating methoxy groups on the target compound increase electron density at the phosphorus atom, causing a slight upfield shift (less positive δ). However, bond angle distortion due to the extreme steric bulk can have a competing deshielding effect. The observed shift will be a balance of these factors, but is expected to be in the typical range for diarylphosphinous chlorides.[8][9]
¹H NMR (δ, ppm) ~7.2-7.4 (s, 4H, Ar-H), ~3.8 (s, 6H, OCH₃), ~1.4 (s, 36H, C(CH₃)₃)~7.3-7.9 (m, 10H, Ar-H)The high symmetry of the substituted phenyl rings in the target compound results in a single, sharp signal for the aromatic protons. The 36 equivalent protons of the four tert-butyl groups will produce a very intense singlet, which is a hallmark of this ligand type. In contrast, Ph₂PCl shows a complex multiplet for its less-symmetrical and coupled aromatic protons.
¹³C NMR (δ, ppm) ~160 (C-O), ~140 (C-tBu), ~138 (d, C-P), ~125 (Ar-CH), ~60 (OCH₃), ~35 (quat. C), ~30 (C(CH₃)₃)~138 (d, C-P), ~128-134 (Ar-C)Key diagnostic signals for the target compound include the quaternary carbons of the tert-butyl groups and their methyl carbons. All aromatic carbons attached to phosphorus will appear as doublets due to ¹J(P,C) and ²J(P,C) coupling, which is a definitive confirmation of the structure.
IR (ṽ, cm⁻¹) ~2960 (C-H, t-Bu), ~1240 (C-O, ether), ~850 (P-Cl)~3050 (C-H, Ar), ~1435 (P-Ph), ~850 (P-Cl)The most prominent feature in the IR spectrum of the target compound will be the strong C-H stretching vibrations from the numerous tert-butyl groups. The characteristic P-Cl stretch is present in both but can be weak. The C-O stretch of the methoxy group is a useful diagnostic peak absent in Ph₂PCl.

Experimental Protocols: Ensuring Data Integrity

Phosphinous chlorides are notoriously sensitive to air and moisture, rapidly hydrolyzing to the corresponding phosphine oxide.[10] This reactivity demands rigorous handling to obtain clean, reproducible spectroscopic data. Failure to do so will result in spectra dominated by impurity signals, rendering the data useless for anything other than confirming decomposition.

Protocol for NMR Sample Preparation of Air-Sensitive Phosphinous Chlorides

This protocol is a self-validating system designed to prevent contamination.

  • Glovebox Environment: All manipulations must be performed in an inert atmosphere glovebox (N₂ or Ar) with low O₂ and H₂O levels (<1 ppm).

  • Material Preparation:

    • Use a clean, dry NMR tube (5 mm standard) and cap. For long-term or sensitive experiments, a J-Young valve NMR tube is highly recommended.[11]

    • Dry your deuterated solvent (e.g., CDCl₃, C₆D₆) over molecular sieves for at least 24 hours inside the glovebox.

    • Weigh approximately 15-20 mg of the phosphinous chloride directly into a small, dry vial.

  • Sample Dissolution:

    • Using a clean glass pipette, add ~0.6-0.7 mL of the dry, deuterated solvent to the vial.[12]

    • Gently swirl the vial to ensure complete dissolution. The solution should be homogeneous and free of any particulate matter.

  • Filtration and Transfer:

    • Place a small, tight plug of dry glass wool or Celite into a glass Pasteur pipette.[13]

    • Draw the dissolved sample into the pipette and filter it directly into the NMR tube. This critical step removes any microscopic dust or non-dissolved impurities that can degrade spectral quality.

  • Sealing and Transport:

    • Cap the NMR tube securely. If using a J-Young tube, close the valve.

    • Wrap the cap/valve junction with Parafilm as an extra precaution before removing the sample from the glovebox.

    • Transport the sample to the spectrometer immediately for analysis.

The following workflow diagram illustrates this essential process.

G cluster_glovebox Inert Atmosphere Glovebox weigh 1. Weigh Sample (15-20 mg) dissolve 2. Dissolve in Dry Deuterated Solvent (~0.6 mL) weigh->dissolve Add solvent filter 3. Filter through Glass Wool into NMR Tube dissolve->filter Transfer solution seal 4. Cap and Seal Tube filter->seal Secure sample remove 5. Remove from Glovebox seal->remove analyze 6. Acquire Spectroscopic Data (¹H, ³¹P, ¹³C NMR) remove->analyze

Caption: Workflow for preparing air-sensitive NMR samples.

Conclusion: From Spectrum to Synthesis

The spectroscopic data of Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride, when compared to a simpler analogue like Ph₂PCl, tells a clear story. The extreme steric bulk is immediately evident in the simplicity and intensity of the alkyl protons in the ¹H NMR spectrum. The ³¹P NMR chemical shift provides a sensitive probe of the electronic environment at the reactive phosphorus center, confirming its identity as a phosphinous chloride.

For the researcher, this guide provides the necessary framework to not only acquire high-quality data for this challenging compound but also to interpret it in the context of its designed function. The causality is clear: the bulky substituents, confirmed by spectroscopy, are directly responsible for the unique reactivity and selectivity that make this reagent a valuable tool in the synthesis of advanced catalysts and complex molecules.

References

  • Thompson, L. K. (1972). Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education, 49(1), 60. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). 6: NMR Preparation. Available at: [Link]

  • SpectraBase. (n.d.). Chlorodiphenyl phosphine. Wiley-VCH. Available at: [Link]

  • SpectraBase. (n.d.). Chlorodiphenyl phosphine - Optional[31P NMR] - Chemical Shifts. Available at: [Link]

  • Steffen's Chemistry Pages. (2017). 31P chemical shifts. Available at: [Link]

  • PubChem. (n.d.). Chlorodiphenylphosphine. National Center for Biotechnology Information. Available at: [Link]

  • Barrios-Landeros, F., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available at: [Link]

  • ACS Publications. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chlorodiphenylphosphine. Available at: [Link]

  • NPTEL IIT Bombay. (2024, February 2). Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available at: [Link]

  • ResearchGate. (2026). A Synthetic Approach to Sterically Hindered P‐Chiral Phosphine Ligands and Their Applications for Asymmetric Gold Catalysis. Available at: [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Newman, S. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling constants (J, Hz) of compounds 90-94. Available at: [Link]

  • Magritek. (2021). Characterizing SPHOS by 1H, 13C and 31P NMR. Available at: [Link]

Sources

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Method

Feasible Synthetic Routes

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Reactant of Route 1
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
Reactant of Route 2
Reactant of Route 2
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
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